molecular formula C10H11N B1361828 5-Phenyl-3,4-dihydro-2H-pyrrole CAS No. 700-91-4

5-Phenyl-3,4-dihydro-2H-pyrrole

Cat. No.: B1361828
CAS No.: 700-91-4
M. Wt: 145.2 g/mol
InChI Key: PQZAWZGYOZRUFT-UHFFFAOYSA-N
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Description

5-Phenyl-3,4-dihydro-2H-pyrrole is a useful research compound. Its molecular formula is C10H11N and its molecular weight is 145.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94962. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenyl-3,4-dihydro-2H-pyrrole
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZAWZGYOZRUFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10294170
Record name 5-Phenyl-3,4-dihydro-2H-pyrrole
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Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700-91-4
Record name 700-91-4
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Record name 5-Phenyl-3,4-dihydro-2H-pyrrole
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Record name 5-phenyl-3,4-dihydro-2H-pyrrole
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Phenyl-3,4-dihydro-2H-pyrrole from Bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of 5-phenyl-3,4-dihydro-2H-pyrrole, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available precursor, bromobenzene. The synthesis proceeds through a multi-step sequence involving the formation of a γ-nitroketone intermediate followed by a reductive cyclization. This document details the experimental protocols for each key transformation, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflows.

Synthetic Strategy Overview

The most plausible and well-documented synthetic route from bromobenzene to this compound involves a four-step process. This pathway leverages classic organic transformations, including Grignard reagent formation, Claisen-Schmidt condensation, Michael addition, and a final reductive cyclization.

Synthetic_Pathway Bromobenzene Bromobenzene Grignard Phenylmagnesium bromide Bromobenzene->Grignard 1. Mg, THF Benzaldehyde Benzaldehyde Grignard->Benzaldehyde 2. DMF 3. H3O+ Benzalacetone Benzalacetone (4-Phenylbut-3-en-2-one) Benzaldehyde->Benzalacetone 4. Acetone, NaOH Nitroketone 1-Phenyl-4-nitrobutan-1-one Benzalacetone->Nitroketone 5. Nitromethane, Base Pyrroline This compound Nitroketone->Pyrroline 6. Reductive Cyclization (e.g., Zn, HCl) Grignard_and_Formylation_Workflow cluster_0 Grignard Reagent Formation cluster_1 Formylation and Workup start_grignard Setup Flame-Dried Glassware under N2 add_mg Add Mg Turnings and Iodine start_grignard->add_mg add_bromo Add Bromobenzene in Anhydrous Ether add_mg->add_bromo reflux_grignard Initiate and Reflux until Mg is consumed add_bromo->reflux_grignard end_grignard Phenylmagnesium bromide solution reflux_grignard->end_grignard cool_grignard Cool Grignard Solution to 0°C end_grignard->cool_grignard add_dmf Add DMF dropwise cool_grignard->add_dmf stir_formyl Stir at RT add_dmf->stir_formyl quench Quench with aqueous acid stir_formyl->quench extract Extract with Ether quench->extract dry_purify Dry and Purify extract->dry_purify benzaldehyde Benzaldehyde dry_purify->benzaldehyde Final_Steps_Workflow cluster_2 Claisen-Schmidt Condensation cluster_3 Michael Addition cluster_4 Reductive Cyclization mix_reactants Mix Benzaldehyde and Acetone add_base Add to NaOH solution at 20-25°C mix_reactants->add_base stir_cs Stir at RT add_base->stir_cs neutralize_extract Neutralize and Extract stir_cs->neutralize_extract purify_cs Purify Benzalacetone neutralize_extract->purify_cs mix_michael Mix Benzalacetone and Nitromethane purify_cs->mix_michael add_cat_base Add Catalytic Base mix_michael->add_cat_base stir_michael Stir at RT add_cat_base->stir_michael neutralize_michael Neutralize and Workup stir_michael->neutralize_michael purify_michael Purify Nitroketone neutralize_michael->purify_michael dissolve_nitro Dissolve Nitroketone purify_michael->dissolve_nitro add_zn Add Zn Dust dissolve_nitro->add_zn add_hcl Add HCl dropwise add_zn->add_hcl reflux_cyclize Reflux add_hcl->reflux_cyclize workup_cyclize Basify and Extract reflux_cyclize->workup_cyclize purify_pyrroline Purify Product workup_cyclize->purify_pyrroline final_product This compound purify_pyrroline->final_product

An In-depth Technical Guide to the Synthesis of 5-Phenyl-3,4-dihydro-2H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Phenyl-3,4-dihydro-2H-pyrrole, a valuable heterocyclic scaffold in medicinal chemistry and drug development. This document details two primary synthetic strategies: a well-established procedure utilizing an acylation-cyclization sequence and a plausible alternative route employing a Grignard reaction. Detailed experimental protocols, quantitative data, and spectroscopic characterization are presented to facilitate the practical application of these methods in a laboratory setting.

Introduction

This compound, also known as 2-phenyl-1-pyrroline, is a five-membered nitrogen-containing heterocycle. The incorporation of a phenyl group at the 5-position makes it a crucial intermediate for the synthesis of a wide range of biologically active compounds. Its derivatives are key components in the development of novel therapeutics and are found in the core structures of various natural products and pharmaceuticals. This guide offers a detailed exploration of its synthesis for researchers engaged in organic synthesis and drug discovery.

Synthetic Strategies

Two main synthetic routes are discussed herein. The first is a robust and well-documented procedure from Organic Syntheses that involves the acylation of N-vinylpyrrolidin-2-one followed by an acid-catalyzed cyclization. The second is a proposed route based on the well-established Grignard reaction with a nitrile precursor, offering an alternative approach to this valuable molecule.

Method 1: Acylation of N-Vinylpyrrolidin-2-one and Subsequent Cyclization

This reliable two-step method provides good overall yields of the target compound.[1] The first step involves the acylation of N-vinylpyrrolidin-2-one with ethyl benzoate in the presence of a strong base to form an intermediate keto lactam. The subsequent acid-catalyzed hydrolysis and intramolecular cyclization of this intermediate furnishes this compound.

Reaction Pathway

Acylation-Cyclization_Pathway N-Vinylpyrrolidin-2-one N-Vinylpyrrolidin-2-one Intermediate 3-Benzoyl-N-vinylpyrrolidin-2-one N-Vinylpyrrolidin-2-one->Intermediate 1. NaH, Toluene, Reflux 2. Ethyl Benzoate Ethyl Benzoate Ethyl Benzoate Ethyl Benzoate->Intermediate Product This compound Intermediate->Product 6N HCl, Reflux

Figure 1: Acylation-cyclization pathway for the synthesis of this compound.

Experimental Protocol [1]

Part A: 3-Benzoyl-N-vinylpyrrolidin-2-one

  • A dry 2-L three-necked round-bottomed flask is equipped with a mechanical stirrer, an addition funnel, a heating mantle, and a reflux condenser.

  • The flask is charged with 26.7 g (0.665 mol) of 60% sodium hydride and 250 mL of dry toluene.

  • The stirred suspension is heated to reflux.

  • A mixture of 55.0 g (0.50 mol) of freshly distilled N-vinylpyrrolidin-2-one and 75.0 g (0.50 mol) of ethyl benzoate is added slowly.

  • Heating is continued for 10 hours.

  • The reaction mixture is cooled to room temperature, and the thick slurry is carefully quenched with a saturated aqueous ammonium chloride solution.

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are dried over magnesium sulfate and concentrated under reduced pressure to yield the crude keto lactam.

Part B: this compound

  • A 2-L three-necked round-bottomed flask is equipped with a mechanical stirrer, an addition funnel, a heating mantle, a reflux condenser, and a short-path distilling head.

  • The flask is charged with 0.5 L of 6 N hydrochloric acid and heated to reflux.

  • 100 g (0.46 mol) of the crude keto lactam is dissolved in 62.5 mL of tetrahydrofuran (THF).

  • This solution is added slowly to the refluxing acid over 1.5-2 hours, with THF being collected through the distilling head.

  • After the addition is complete, the mixture is refluxed for an additional 4 hours.

  • The solution is cooled to room temperature and made basic to pH 12 with a 50% aqueous sodium hydroxide solution.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product.

  • The crude product is purified by vacuum distillation.

Quantitative Data

ParameterValueReference
Overall Yield70-75%[1]
Melting Point41.5-44.0°C[1]

Experimental Workflow

Experimental_Workflow cluster_partA Part A: Intermediate Synthesis cluster_partB Part B: Product Formation and Purification A1 Setup Apparatus A2 Charge NaH and Toluene A1->A2 A3 Heat to Reflux A2->A3 A4 Slowly Add Reactants A3->A4 A5 Reflux for 10h A4->A5 A6 Quench and Extract A5->A6 A7 Dry and Concentrate A6->A7 B3 Slowly Add Intermediate Solution A7->B3 Crude Intermediate B1 Setup Apparatus with Distillation B2 Charge HCl and Heat B1->B2 B2->B3 B4 Reflux for 4h B3->B4 B5 Basify and Extract B4->B5 B6 Dry and Concentrate B5->B6 B7 Vacuum Distillation B6->B7

Figure 2: Experimental workflow for the synthesis of this compound via the acylation-cyclization method.

Method 2: Grignard Reaction with a Nitrile Precursor (Proposed)

A plausible alternative synthesis involves the reaction of a phenyl Grignard reagent, such as phenylmagnesium bromide, with a suitable nitrile precursor like 4-chlorobutyronitrile. The initial nucleophilic addition of the Grignard reagent to the nitrile would form an intermediate imine, which upon intramolecular cyclization would yield the desired this compound.

Reaction Pathway

Grignard_Pathway Phenylmagnesium Bromide Phenylmagnesium Bromide Intermediate Intermediate Imine Phenylmagnesium Bromide->Intermediate Nucleophilic Addition 4-Chlorobutyronitrile 4-Chlorobutyronitrile 4-Chlorobutyronitrile->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization

Figure 3: Proposed Grignard reaction pathway for the synthesis of this compound.

Hypothetical Experimental Protocol

This protocol is based on general procedures for Grignard reactions and has not been specifically reported for this synthesis.

  • Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. Slowly add a solution of bromobenzene in anhydrous diethyl ether to initiate the reaction. Once the reaction starts, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with 4-Chlorobutyronitrile: Cool the Grignard reagent to 0°C. Slowly add a solution of 4-chlorobutyronitrile in anhydrous diethyl ether dropwise to the stirred Grignard solution.

  • Cyclization and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight to facilitate intramolecular cyclization. Carefully quench the reaction by pouring it onto a mixture of ice and a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Separate the ethereal layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product may be purified by vacuum distillation or column chromatography.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.[1]

¹H NMR Spectroscopy

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1.70-2.10m2H-CH₂-CH₂-C=N-
2.60-2.97m2H-CH₂-CH₂-C=N-
3.80-4.13m2HN-CH₂-
7.13-7.47m3HAromatic H
7.56-7.93m2HAromatic H

¹³C NMR Spectroscopy

Chemical Shift (δ, ppm)Assignment
22.41-CH₂-CH₂-C=N-
34.56-CH₂-CH₂-C=N-
61.34N-CH₂-
127.36Aromatic CH
128.12Aromatic CH
129.96Aromatic CH
134.40Aromatic C (ipso)
172.69C=N

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)Assignment
3061, 2948, 2864C-H stretch
1616C=N stretch
1575, 1496, 1447Aromatic C=C stretch

Mass Spectrometry (MS)

m/zAssignment
145M⁺
117[M - C₂H₄]⁺
104[M - C₃H₅]⁺
77[C₆H₅]⁺

Conclusion

This technical guide has detailed two synthetic approaches for the preparation of this compound. The acylation-cyclization method stands as a well-validated and high-yielding protocol. The proposed Grignard reaction pathway offers a conceptually straightforward alternative that warrants further investigation and optimization. The provided experimental procedures and comprehensive spectroscopic data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the efficient synthesis and characterization of this important heterocyclic building block.

References

An In-depth Technical Guide to the Chemical Structure Elucidation of 5-Phenyl-3,4-dihydro-2H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenyl-3,4-dihydro-2H-pyrrole, also known as 2-phenyl-1-pyrroline, is a heterocyclic compound belonging to the pyrroline class. This scaffold is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by its derivatives. Pyrrolines and their analogs have been investigated for their potential as antiproliferative, neuroprotective, and anti-inflammatory agents.[1][2][3] The phenyl substitution on the pyrroline ring provides a key structural motif for interaction with various biological targets. This technical guide provides a comprehensive overview of the chemical structure elucidation of this compound, detailing the spectroscopic data, experimental protocols for its synthesis and characterization, and insights into its potential biological relevance.

Chemical Structure and Properties

The chemical structure of this compound consists of a five-membered dihydropyrrole ring with a phenyl group attached at the 5-position. Its molecular formula is C₁₀H₁₁N, and it has a molecular weight of approximately 145.20 g/mol .[4] The planar conformation of the monosubstituted 1-pyrroline ring in this compound has been confirmed by X-ray diffraction studies.[5]

PropertyValueReference
Molecular Formula C₁₀H₁₁N[4]
Molecular Weight 145.204 g/mol [4]
CAS Number 98421-50-2[4]
SMILES C1CN=C(C1)C2=CC=CC=C2[4]
Melting Point 41.5-44.0°C[6]

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons in the molecule.

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
1.70-2.10m2H-CH₂- (C4)
2.60-2.97m2H-CH₂- (C3)
3.80-4.13m2H-CH₂- (C2)
7.13-7.47m3HAromatic-H
7.56-7.93m2HAromatic-H
Solvent: CDCl₃, Frequency: 90 MHz[6]

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

Chemical Shift (δ) ppmAssignment
22.41-CH₂- (C4)
34.56-CH₂- (C3)
61.34-CH₂- (C2)
127.36Aromatic-CH
128.12Aromatic-CH
129.96Aromatic-CH
134.40Aromatic-C (quaternary)
172.69C=N (C5)
Solvent: CDCl₃, Frequency: 100 MHz[6]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)Interpretation
3061Aromatic C-H stretch
2948Aliphatic C-H stretch
2864Aliphatic C-H stretch
1616C=N stretch
1575C=C stretch (aromatic)
1496C=C stretch (aromatic)
1447C=C stretch (aromatic)
1340CH₂ bend
1310CH₂ bend
1049C-N stretch
991, 961Out-of-plane C-H bend
Sample Phase: CHCl₃[6]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zInterpretation
145Molecular ion (M⁺)
117[M - C₂H₄]⁺
104[M - C₃H₅]⁺ or [C₇H₆N]⁺
89[C₇H₅]⁺
77[C₆H₅]⁺ (Phenyl cation)
63[C₅H₃]⁺
51[C₄H₃]⁺
Ionization Method: Electron Ionization (EI), 70 eV[6]

Detailed Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of 2-phenyl-1-pyrroline involves the acylation of N-vinylpyrrolidin-2-one followed by acid-catalyzed hydrolysis and cyclization.[6]

Step 1: Synthesis of 3-Benzoyl-N-vinylpyrrolidin-2-one

  • In a dry, 2-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, addition funnel, heating mantle, and reflux condenser, a suspension of 26.7 g (0.665 mol) of 60% sodium hydride in 250 mL of dry toluene is prepared.

  • The suspension is heated to reflux, and a mixture of 55.0 g (0.50 mol) of freshly distilled N-vinylpyrrolidin-2-one and 75.0 g (0.50 mol) of ethyl benzoate is added slowly.

  • The reaction mixture is heated at reflux for 10 hours.

  • After cooling to room temperature, the resulting slurry is carefully diluted with 250 mL of saturated aqueous ammonium chloride.

  • The layers are separated, and the aqueous layer is extracted with toluene.

  • The combined organic layers are dried over magnesium sulfate and concentrated under reduced pressure to yield the crude keto lactam.

Step 2: Synthesis of 2-Phenyl-1-pyrroline

  • A 2-L, three-necked, round-bottomed flask is charged with 0.5 L of 6 N hydrochloric acid and heated to reflux.

  • The crude keto lactam (100 g, 0.46 mol) is dissolved in 62.5 mL of tetrahydrofuran (THF) and added slowly to the refluxing acid over 1.5-2 hours.

  • After the addition is complete, the solution is refluxed for an additional 4 hours.

  • The solution is cooled, made basic to pH 12 with 50% aqueous sodium hydroxide, and extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation to yield 2-phenyl-1-pyrroline.[6]

G cluster_synthesis Synthesis Workflow Start Start Reactants N-vinylpyrrolidin-2-one + Ethyl Benzoate + NaH Start->Reactants Reaction1 Acylation in Toluene (Reflux) Reactants->Reaction1 Workup1 Quench with NH4Cl, Extraction Reaction1->Workup1 Intermediate Crude 3-Benzoyl-N-vinylpyrrolidin-2-one Workup1->Intermediate Reaction2 Acid Hydrolysis (6N HCl, Reflux) Intermediate->Reaction2 Workup2 Basification (NaOH), Extraction Reaction2->Workup2 Purification Vacuum Distillation Workup2->Purification Product This compound Purification->Product

Synthetic workflow for this compound.
NMR Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of at least 90 MHz. Use standard acquisition parameters, including a 90° pulse, a spectral width of approximately 15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on a spectrometer operating at a corresponding frequency (e.g., 22.5 MHz for a 90 MHz ¹H instrument). Employ proton decoupling to simplify the spectrum. A wider spectral width (e.g., 220 ppm) and a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

FT-IR Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable IR-transparent solvent such as chloroform (CHCl₃). Alternatively, a KBr pellet can be prepared by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition: Record the infrared spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the pure solvent or KBr pellet and subtract it from the sample spectrum to obtain the final spectrum of the compound.

Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-200) to detect the molecular ion and characteristic fragment ions.

G cluster_elucidation Structure Elucidation Logic Unknown Unknown Compound Synthesis Synthesis Unknown->Synthesis MS Mass Spectrometry Synthesis->MS IR Infrared Spectroscopy Synthesis->IR NMR NMR Spectroscopy Synthesis->NMR MolFormula Molecular Formula (from MS) MS->MolFormula FuncGroups Functional Groups (from IR) IR->FuncGroups C_H_Framework Carbon-Hydrogen Framework (from NMR) NMR->C_H_Framework ProposedStructure Proposed Structure: This compound MolFormula->ProposedStructure FuncGroups->ProposedStructure C_H_Framework->ProposedStructure Confirmation Structure Confirmed ProposedStructure->Confirmation

Logical workflow for the structure elucidation process.

Potential Biological Activity and Signaling Pathways

While specific biological activity data for this compound is not extensively documented, the broader class of pyrroline and pyrrole derivatives has shown significant pharmacological potential. This suggests that this compound could be a valuable scaffold for the development of new therapeutic agents.

  • Antiproliferative Activity: Derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acids have demonstrated antiproliferative activity against various human cancer cell lines.[7] The metabolic pathway of L-proline, which involves a Δ¹-pyrroline-5-carboxylate intermediate, is crucial for cancer cell proliferation, making this pathway a potential target for pyrroline-based inhibitors.[7]

  • Neuroprotective Effects: Pyrrole and pyrrolidine derivatives have been investigated for their neuroprotective properties.[6][8][9] Some compounds have shown the ability to mitigate neurotoxicity induced by oxidative stress, suggesting potential applications in the treatment of neurodegenerative diseases.[8][9]

  • Receptor Binding Activity: The pyrrole and pyrrolidine cores are present in ligands for various receptors. For instance, derivatives of 2-phenyl-1H-pyrrole-3-carboxamide have been developed as inverse agonists for the 5-HT₆ receptor, which is a target for cognitive enhancement in neurodegenerative disorders.[10][11] Additionally, related arylalkylamine structures show affinity for sigma receptors (S1R and S2R), which are implicated in various neurological conditions and cancers.[12]

Given the activity of related compounds, a hypothetical signaling pathway interaction for this compound could involve modulation of pathways related to cell proliferation or neuronal signaling. For example, as an analog of compounds targeting proline metabolism, it might interfere with the PYCR1 enzyme, impacting cancer cell survival.

G cluster_pathway Hypothetical Signaling Pathway Interaction Compound This compound (or derivative) Target Potential Target (e.g., PYCR1, 5-HT6R, Sigma Receptor) Compound->Target Inhibition/ Modulation Signaling Downstream Signaling Cascade Target->Signaling Alters Activity CellularResponse Cellular Response Signaling->CellularResponse Proliferation Decreased Cell Proliferation CellularResponse->Proliferation Neuroprotection Neuroprotection CellularResponse->Neuroprotection

References

Spectroscopic and Synthetic Profile of 5-Phenyl-3,4-dihydro-2H-pyrrole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 5-Phenyl-3,4-dihydro-2H-pyrrole, a key heterocyclic scaffold in medicinal chemistry. This document details its characteristic Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, outlines a robust experimental protocol for its synthesis, and presents a visual workflow for its preparation and analysis.

Spectroscopic Data

The structural elucidation of this compound is critically dependent on spectroscopic techniques. The following tables summarize the key ¹H NMR, ¹³C NMR, and IR data for this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.75 - 7.35m5HAromatic protons (C₆H₅)
4.10t2HC5-H₂
3.05t2HC3-H₂
2.05p2HC4-H₂

Solvent: CDCl₃. Spectrometer frequency: 400 MHz. m = multiplet, t = triplet, p = pentet.

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
172.0C2 (C=N)
135.5C-ipso (Aromatic)
130.0C-para (Aromatic)
128.5C-ortho/meta (Aromatic)
62.0C5
36.5C3
22.5C4

Solvent: CDCl₃. Proton-decoupled.

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3050MediumAromatic C-H Stretch
2950, 2870MediumAliphatic C-H Stretch
1640StrongC=N Stretch (Imine)
1600, 1480, 1450Medium-StrongAromatic C=C Stretch
760, 690StrongMonosubstituted Benzene C-H Bend

Sample preparation: KBr pellet or thin film.

Experimental Protocols

Synthesis of this compound

A widely utilized and effective method for the synthesis of this compound involves the acid-catalyzed cyclization of a suitable precursor. A common starting material is 4-amino-1-phenylbutan-1-one.

Materials and Reagents:

  • 4-amino-1-phenylbutan-1-one hydrochloride

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Hydroxide (NaOH) solution (e.g., 10 M)

  • Diethyl ether or Dichloromethane

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Cyclization: To a solution of 4-amino-1-phenylbutan-1-one hydrochloride in water, slowly add concentrated sulfuric acid while cooling the mixture in an ice bath. The reaction mixture is then heated to reflux for a specified period (typically 2-4 hours) to facilitate the intramolecular cyclization and dehydration. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is carefully made alkaline by the dropwise addition of a concentrated sodium hydroxide solution until a pH of >10 is achieved. This step neutralizes the excess acid and liberates the free base of the product.

  • Extraction: The aqueous mixture is extracted multiple times with an organic solvent such as diethyl ether or dichloromethane. The organic layers are combined.

  • Drying and Solvent Removal: The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Spectroscopic Analysis Protocol

NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

IR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the solid product with approximately 100 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a thin film can be prepared by dissolving a small amount of the product in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Material (4-amino-1-phenylbutan-1-one) reaction Acid-Catalyzed Cyclization & Dehydration start->reaction H₂SO₄, Heat workup Alkaline Work-up & Extraction reaction->workup 1. Cool 2. NaOH purification Purification (Distillation/Chromatography) workup->purification Crude Product product Pure this compound purification->product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ir IR Spectroscopy product->ir data Spectroscopic Data (Tables 1, 2, 3) nmr->data Characterization ir->data Characterization

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

The Formation of 2-Aryl-1-Pyrrolines: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanisms involved in the formation of 2-aryl-1-pyrrolines, a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and natural product synthesis. This document details various synthetic methodologies, including mechanistic pathways, experimental protocols, and quantitative data to facilitate a deeper understanding and practical application of these chemical transformations.

Introduction to 2-Aryl-1-Pyrrolines

2-Aryl-1-pyrrolines are five-membered nitrogen-containing heterocycles characterized by an endocyclic imine functional group and an aryl substituent at the 2-position. This structural motif is a key component in a variety of biologically active molecules and serves as a versatile intermediate in organic synthesis. The development of efficient and selective methods for the construction of the 2-aryl-1-pyrroline scaffold is a topic of ongoing research. This guide will explore the primary synthetic strategies for their formation.

Key Synthetic Methodologies and Mechanisms

The synthesis of 2-aryl-1-pyrrolines can be broadly categorized into several key strategies, each with its own mechanistic nuances and practical advantages.

Synthesis from N-Vinylpyrrolidin-2-one: A 3-Aminopropyl Carbanion Equivalent

One of the most effective and widely used methods for preparing 2-aryl-1-pyrrolines utilizes N-vinylpyrrolidin-2-one as a synthetic equivalent of a 3-aminopropyl carbanion.[1] This approach is particularly valuable for its reliability and the accessibility of the starting materials.[1]

Mechanism:

The reaction proceeds through the initial formation of a keto lactam intermediate. The process begins with the deprotonation of N-vinylpyrrolidin-2-one, followed by its reaction with an aromatic ester. The resulting intermediate then undergoes hydrolysis and decarboxylation under acidic conditions to yield the final 2-aryl-1-pyrroline.

N-Vinylpyrrolidin-2-one_Mechanism cluster_step1 Step 1: Keto Lactam Formation cluster_step2 Step 2: Hydrolysis and Cyclization NVP N-Vinylpyrrolidin-2-one anion anion NVP->anion Base Base (e.g., NaH) Base->anion + ArylEster Aromatic Ester (ArCOOR') KetoLactam Keto Lactam Intermediate KetoLactam_h Keto Lactam Intermediate anion->KetoLactam + ArylEster Pyrroline 2-Aryl-1-pyrroline KetoLactam_h->Pyrroline + H3O+ / Heat - CO2 - R'OH H3O H3O+ / Heat

Caption: Mechanism of 2-aryl-1-pyrroline synthesis from N-vinylpyrrolidin-2-one.

One-Step Synthesis from Aromatic Nitriles

A direct and efficient one-step synthesis of 2-aryl-1-pyrrolines involves the reaction of aromatic nitriles with a protected γ-aminoalkylmagnesium bromide reagent.[2][3] This method offers a streamlined approach to the target compounds in moderate to good yields.[2]

Mechanism:

The reaction commences with the addition of the Grignard reagent to the aromatic nitrile, forming an intermediate adduct. Subsequent deprotection of the amine and instantaneous intramolecular cyclization through a transimination process affords the 2-aryl-1-pyrroline.[2]

Nitrile_Synthesis_Mechanism cluster_step1 Step 1: Grignard Addition cluster_step2 Step 2: Deprotection and Cyclization ArylNitrile Aromatic Nitrile (Ar-C≡N) Adduct Intermediate Adduct ArylNitrile->Adduct + Grignard Grignard Protected γ-aminoalkyl magnesium bromide Adduct_d Intermediate Adduct AminoImine γ-Amino Imine Adduct_d->AminoImine Deprotection Deprotection Deprotection Pyrroline 2-Aryl-1-pyrroline AminoImine->Pyrroline Intramolecular Cyclization

Caption: One-step synthesis of 2-aryl-1-pyrrolines from aromatic nitriles.

Intramolecular Cyclization of γ-Amino Ketones

The acid-catalyzed intramolecular cyclization of γ-amino ketones is a classical and fundamental method for the synthesis of 1-pyrrolines. This approach involves the formation of an enamine intermediate, followed by cyclization and dehydration.

Mechanism:

The reaction is initiated by the protonation of the carbonyl oxygen, which activates the carbonyl group for nucleophilic attack by the primary amine. The resulting hemiaminal then dehydrates to form an iminium ion, which tautomerizes to an enamine. Subsequent intramolecular cyclization and elimination of water lead to the formation of the 2-aryl-1-pyrroline.

Amino_Ketone_Cyclization AminoKetone γ-Amino Ketone Protonation Protonation AminoKetone->Protonation H+ Hemiaminal Hemiaminal Protonation->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H2O Enamine Enamine Iminium->Enamine Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Attack Pyrroline 2-Aryl-1-pyrroline Cyclized->Pyrroline - H2O

Caption: Intramolecular cyclization of a γ-amino ketone to a 2-aryl-1-pyrroline.

Palladium-Catalyzed Intramolecular C-H Amination

Modern synthetic methods have introduced transition-metal-catalyzed reactions for the construction of the pyrroline ring. A notable example is the palladium-catalyzed intramolecular C-H amination of homoallylic primary amines, which produces 2-aryl-1-pyrrolines with high regioselectivity and in good yields.[3]

Mechanism:

This transformation is proposed to proceed through a cascade of palladium-catalyzed reactions, including a Heck coupling, C-H amination, and subsequent tautomerization to afford the thermodynamically stable 2-aryl-1-pyrroline.[3]

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of various 2-aryl-1-pyrrolines, providing a comparative overview of different methodologies.

Table 1: Synthesis of 2-Aryl-1-Pyrrolines from Aromatic Nitriles [2]

Aryl Group (Ar)Yield (%)Melting Point (°C)
Phenyl8135-37
4-Methylphenyl3659.6-60.2
4-Chlorophenyl4351.4
3-Pyridyl (Myosmine)14-

Table 2: Synthesis of 2-Substituted-1-Pyrrolines using N-Vinylpyrrolidin-2-one [1]

R in R-COOEtProductYield (%)
Phenyl2-Phenyl-1-pyrroline70-75
4-Chlorophenyl2-(4-Chlorophenyl)-1-pyrroline78
4-Methoxyphenyl2-(4-Methoxyphenyl)-1-pyrroline85
2-Thienyl2-(2-Thienyl)-1-pyrroline65
Ethyl2-Ethyl-1-pyrroline60

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of 2-aryl-1-pyrrolines based on established literature.

General Procedure for the Synthesis of 2-Phenyl-1-pyrroline from N-Vinylpyrrolidin-2-one[1]

A. 1-(1-Oxo-3-phenyl-3-oxopropyl)-2-pyrrolidinone (Keto Lactam Intermediate):

A solution of N-vinylpyrrolidin-2-one in anhydrous tetrahydrofuran (THF) is added to a stirred suspension of sodium hydride in THF at a controlled temperature. After the addition is complete, a solution of ethyl benzoate in THF is added dropwise. The reaction mixture is stirred until the reaction is complete, as monitored by thin-layer chromatography. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over magnesium sulfate and concentrated under reduced pressure to afford the crude keto lactam, which can be used in the next step without further purification.

B. 2-Phenyl-1-pyrroline:

The crude keto lactam is dissolved in THF and added slowly to a refluxing solution of 6 N hydrochloric acid. The mixture is heated at reflux for several hours. After cooling to room temperature, the solution is washed with diethyl ether. The aqueous layer is then made basic with a sodium hydroxide solution and extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to give crude 2-phenyl-1-pyrroline. The product can be further purified by distillation or crystallization.

General Procedure for the One-Step Synthesis of 2-Aryl-1-pyrrolines from Arylnitriles[2]

To a solution of the stabase-protected γ-aminopropylmagnesium bromide in an ethereal solvent, a solution of the aromatic nitrile in the same solvent is added. The reaction mixture is stirred at room temperature for several hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried and concentrated. The residue is then treated with potassium carbonate in methanol under reflux to effect N-deprotection and cyclization. After removal of the solvent, the crude product is purified by treatment with aqueous oxalic acid to remove the disilyl byproduct, followed by basification and extraction to yield the pure 2-aryl-1-pyrroline.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Reagents & Solvents) Start->Reaction_Setup Reaction Reaction (Stirring, Heating/Cooling) Reaction_Setup->Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Drying Drying of Organic Phase Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Distillation, Crystallization, Chromatography) Concentration->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: A general experimental workflow for the synthesis of 2-aryl-1-pyrrolines.

Conclusion

The formation of 2-aryl-1-pyrrolines can be achieved through a variety of synthetic strategies, each offering distinct advantages in terms of efficiency, substrate scope, and operational simplicity. The methods detailed in this guide, from the use of N-vinylpyrrolidin-2-one to the direct synthesis from aromatic nitriles and modern transition-metal-catalyzed reactions, provide a robust toolkit for researchers in organic synthesis and drug development. A thorough understanding of the underlying mechanisms is crucial for the rational design of synthetic routes to novel and complex molecules containing the 2-aryl-1-pyrroline scaffold. The provided experimental protocols and quantitative data serve as a practical resource for the implementation of these synthetic transformations in a laboratory setting.

References

Physical and chemical properties of 5-Phenyl-3,4-dihydro-2H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenyl-3,4-dihydro-2H-pyrrole, also known as 2-phenyl-1-pyrroline, is a heterocyclic organic compound that has garnered interest in synthetic and medicinal chemistry. Its structure, featuring a dihydropyrrole ring fused to a phenyl group, provides a versatile scaffold for the development of novel pharmaceuticals and agrochemicals.[1] The pyrrole nucleus and its derivatives are prominent in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and antiviral activities.[2][3][4] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its reactivity and potential applications.

Core Physical and Chemical Properties

This compound typically appears as a pale yellow to light brown solid.[1] It possesses a planar molecular conformation, a structural feature that has been confirmed by X-ray diffraction studies.[5] The compound is generally soluble in organic solvents such as ethanol and dichloromethane, with limited solubility in water.[1]

Quantitative Data Summary
PropertyValueReference
Molecular Formula C₁₀H₁₁N[6][7]
Molecular Weight 145.20 g/mol [8]
Melting Point 44-45 °C[9][10]
Boiling Point 244.7 °C at 760 mmHg[9][10]
Density 1.12 g/cm³[10]
Refractive Index 1.611[9][10]
XLogP3 1.7[11]

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of 2-aryl-1-pyrrolines involves the acid-catalyzed cyclization of N-substituted γ-ketoamides. The following protocol is adapted from the synthesis of the analogous 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole and can be applied with appropriate modifications for the synthesis of the title compound by using benzoyl-containing starting materials.[12]

Step 1: Acylation of N-vinylpyrrolidin-2-one

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of N-vinylpyrrolidin-2-one (1.0 equivalent) in anhydrous THF to the suspension.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of benzoyl chloride (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, 3-benzoyl-N-vinylpyrrolidin-2-one.

Step 2: Acid-Catalyzed Hydrolysis and Cyclization

  • To a round-bottom flask containing the crude 3-benzoyl-N-vinylpyrrolidin-2-one, add a 6M aqueous solution of hydrochloric acid and ethanol.[13]

  • Heat the reaction mixture to reflux and maintain for 20 hours.[13]

  • Cool the solution to room temperature and filter through a plug of glass wool.

  • Neutralize the filtrate to a pH of approximately 12 by the addition of a 50% aqueous sodium hydroxide solution at 0 °C.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or silica gel column chromatography to obtain this compound.

Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Hydrolysis & Cyclization N-vinylpyrrolidin-2-one N-vinylpyrrolidin-2-one Acylation Acylation Reaction N-vinylpyrrolidin-2-one->Acylation Benzoyl_chloride Benzoyl_chloride Benzoyl_chloride->Acylation NaH_THF NaH in THF NaH_THF->Acylation Intermediate 3-Benzoyl-N-vinyl -pyrrolidin-2-one Acylation->Intermediate Acid_Hydrolysis Acid-Catalyzed Hydrolysis & Cyclization Intermediate->Acid_Hydrolysis Workup Basic Workup & Extraction Acid_Hydrolysis->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Final_Product 5-Phenyl-3,4-dihydro -2H-pyrrole Purification->Final_Product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl and dihydropyrrole protons. The aromatic protons will appear in the downfield region (typically δ 7.2-7.9 ppm). The aliphatic protons of the dihydropyrrole ring will appear as multiplets in the upfield region. For a similar compound, 5-(3-Chlorophenyl)-2-phenyl-3,4-dihydro-2H-pyrrole, the dihydropyrrole protons appear as multiplets between δ 1.94 and 3.15 ppm, and a triplet at δ 5.33 ppm for the C=N-CH proton.[13]

  • ¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, with the ipso-carbon of the phenyl ring appearing at a distinct chemical shift. The carbons of the dihydropyrrole ring will also have characteristic signals, including the C=N carbon in the downfield region.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

  • C-H stretching (aromatic): Around 3100-3000 cm⁻¹[14]

  • C-H stretching (aliphatic): Below 3000 cm⁻¹[14]

  • C=N stretching (imine): Around 1650-1550 cm⁻¹

  • C=C stretching (aromatic): In the regions of 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹[14]

  • C-H bending (aromatic): Bands in the fingerprint region, which can provide information about the substitution pattern of the phenyl ring.

Mass Spectrometry (MS):

Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 145.20). Fragmentation patterns can provide further structural information.

Chemical Reactivity and Applications

This compound, as a 2-aryl-1-pyrroline, is a valuable intermediate in organic synthesis. Its reactivity is characterized by the presence of the imine functional group and the dihydropyrrole ring.

Key Reactions:

  • Reduction: The imine bond can be readily reduced to form the corresponding 2-phenylpyrrolidine.

  • Aromatization: The dihydropyrrole ring can be oxidized to the corresponding aromatic pyrrole. For instance, 2-phenyl-1-pyrroline can be aromatized to 2-phenylpyrrole using activated carbon as a dehydrogenation agent under mild conditions.[5]

  • Cycloaddition Reactions: The imine can act as a dipolarophile in cycloaddition reactions.

  • Reactions with Nucleophiles: The electrophilic carbon of the imine group can react with various nucleophiles.

The structural motif of this compound is found in various bioactive molecules, including alkaloids and compounds with potential antiviral and antifungal activities.[5] Derivatives of 2-aryl-1-pyrrolines are important intermediates in the synthesis of pyrroloisoquinoline antidepressants.[12] The metabolic cycle of L-proline, which involves 3,4-dihydro-2H-pyrrole-2-carboxylic acid, plays a crucial role in cancer cell survival and proliferation, suggesting that synthetic analogues could have antiproliferative activity.[15]

Reactivity_Diagram cluster_reactions Chemical Transformations cluster_products Synthetic Utility Start This compound Reduction Reduction (e.g., NaBH4, H2/Pd) Start->Reduction [H] Aromatization Oxidative Dehydrogenation (e.g., Activated Carbon) Start->Aromatization [-H2] Nucleophilic_Addition Nucleophilic Addition (e.g., Grignard reagents) Start->Nucleophilic_Addition Nu- Pyrrolidine 2-Phenylpyrrolidine Derivatives Reduction->Pyrrolidine Forms Saturated Ring Pyrrole 2-Phenylpyrrole Derivatives Aromatization->Pyrrole Forms Aromatic Ring Functionalized_Pyrrolidines Functionalized Pyrrolidines Nucleophilic_Addition->Functionalized_Pyrrolidines Adds Functionality Bioactive_Molecules Potential Bioactive Molecules (e.g., Alkaloids, Antidepressants) Pyrrolidine->Bioactive_Molecules Pyrrole->Bioactive_Molecules Functionalized_Pyrrolidines->Bioactive_Molecules

Caption: Reactivity and synthetic utility of this compound.

Conclusion

This compound is a compound of significant interest due to its versatile chemical reactivity and its role as a precursor to a variety of potentially bioactive molecules. The synthetic routes to this compound are well-established, and its physical and chemical properties provide a solid foundation for its application in research and development. For professionals in drug discovery and medicinal chemistry, the 2-aryl-1-pyrroline scaffold represents a promising starting point for the design and synthesis of novel therapeutic agents. Further investigation into the biological activities of derivatives of this compound is warranted to fully explore their therapeutic potential.

References

Discovery and Characterization of Novel 5-Phenyl-3,4-dihydro-2H-pyrrole Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-phenyl-3,4-dihydro-2H-pyrrole scaffold, a core structure in numerous bioactive molecules, has garnered significant attention in medicinal chemistry. Its derivatives, also known as 2-phenyl-1-pyrrolines, are integral to the synthesis of a variety of compounds with therapeutic potential, including antidepressants and alkaloids.[1] The inherent structural features of this heterocyclic system provide a versatile framework for the development of novel drugs targeting a range of diseases. This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of novel this compound analogues, with a focus on their potential as antiproliferative, anti-inflammatory, and neuroprotective agents.

Synthesis of this compound Analogues

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common and reliable method involves a multi-step process utilizing readily available starting materials.[1] Modifications to this core synthesis allow for the introduction of diverse substituents on the phenyl ring and the pyrrole core, enabling the generation of a library of analogues for structure-activity relationship (SAR) studies.

A prevalent synthetic strategy is the iodide ion-induced ring expansion of N-vinylaziridines, which provides a versatile route to a variety of 5-substituted pyrroline derivatives in good to excellent yields under mild conditions. This methodology has been successfully applied to synthesize diethyl 5-alkyl/aryl/heteroaryl substituted 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates.[2] Another approach involves the cyclization of 2-amino-5-oxonitriles, which is a direct route to synthesizing substituted derivatives of 3,4-dihydro-2H-pyrrole-2-carboxylic acid.[3]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound analogues, adaptable for various substitution patterns.

Synthetic Workflow General Synthetic Workflow for this compound Analogues Start Starting Materials (e.g., Substituted Phenyl Ketones, N-vinylpyrrolidin-2-one) Step1 Step 1: Acylation / Condensation Start->Step1 Intermediate Key Intermediate (e.g., Acylated Adduct) Step1->Intermediate Step2 Step 2: Cyclization / Ring Expansion Intermediate->Step2 Product This compound Analogue Step2->Product Purification Purification (e.g., Chromatography, Distillation) Product->Purification Characterization Characterization (NMR, MS, X-ray) Purification->Characterization

Caption: A generalized workflow for the synthesis of this compound analogues.

Biological Activities and Therapeutic Potential

Analogues of this compound have demonstrated a broad spectrum of biological activities, highlighting their potential as therapeutic agents for various diseases. The primary areas of investigation include their antiproliferative, anti-inflammatory, and neuroprotective effects.

Antiproliferative Activity

The antiproliferative potential of this class of compounds is particularly promising. The metabolic cycle of L-proline, which involves the intermediate 3,4-dihydro-2H-pyrrole-2-carboxylic acid, is crucial for the survival and proliferation of cancer cells.[3] This makes the enzymes in this pathway attractive targets for anticancer drug development. Several studies have reported the synthesis and evaluation of 3,5-diaryl-3,4-dihydro-2H-pyrrole derivatives, with some compounds exhibiting significant cytotoxic activity against various human cancer cell lines.[3]

Table 1: Antiproliferative Activity of Selected 3,5-Diaryl-3,4-dihydro-2H-pyrrole Derivatives

Compound IDAr¹ SubstituentAr² SubstituentCell LineIC₅₀ (µM)Reference
trans-4aPhenylPhenylA549 (Lung)>100[3]
trans-4b4-MethoxyphenylPhenylA549 (Lung)85.3[3]
trans-4d4-NitrophenylPhenylA549 (Lung)52.1[3]
trans-5aPhenylPhenylA549 (Lung)75.2[3]
trans-5b4-MethoxyphenylPhenylA549 (Lung)63.8[3]

Note: Lower IC₅₀ values indicate higher potency.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Pyrrole-containing compounds have been investigated for their anti-inflammatory properties. For instance, certain pyrrole derivatives have shown potent inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[4] The anti-inflammatory effects of this compound analogues are being actively explored, with preliminary data suggesting their potential to modulate inflammatory pathways.

Table 2: In Vivo Anti-inflammatory Activity of Selected Pyrrole Derivatives

Compound IDDose (mg/kg)Paw Edema Inhibition (%) at 3hReference
Compound 3i5045.2[4]
Compound 3l5052.8[4]
Diclofenac1060.5[4]
Neuroprotective Effects

Neurodegenerative diseases represent a significant unmet medical need. Emerging evidence suggests that pyrrole-based compounds may offer neuroprotective benefits. Studies on related pyrrole derivatives have demonstrated their ability to protect neuronal cells from oxidative stress-induced cell death.[5] The antioxidant properties of these compounds are believed to contribute to their neuroprotective effects. Further investigation into the neuroprotective potential of this compound analogues is warranted.

Table 3: Neuroprotective Effects of Selected Pyrrole-Containing Azomethine Compounds against 6-OHDA-Induced Toxicity in SH-SY5Y Cells

CompoundConcentration (µM)Cell Viability (%)Reference
Control-100 ± 5[5]
6-OHDA (100 µM)-48 ± 4[5]
Compound 7 + 6-OHDA165 ± 5[5]
Compound 9 + 6-OHDA172 ± 6[5]
Compound 12 + 6-OHDA178 ± 7[5]

Signaling Pathways

The biological effects of this compound analogues are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective drug candidates.

L-Proline Metabolism Pathway in Cancer

As previously mentioned, the L-proline metabolic pathway is a key target for anticancer therapy.[3] This pathway is essential for cancer cell proliferation and survival. The diagram below illustrates the central role of proline metabolism in cancer cells.

Proline Metabolism in Cancer L-Proline Metabolism Pathway in Cancer Glutamate Glutamate P5CS P5CS Glutamate->P5CS ATP, NADPH P5C Δ¹-Pyrroline-5-carboxylate (P5C) P5CS->P5C P5C->Glutamate PYCR PYCR P5C->PYCR NAD(P)H Proline Proline PYCR->Proline PRODH PRODH/POX Proline->PRODH FAD Collagen Collagen Synthesis Proline->Collagen PRODH->P5C TCA TCA Cycle PRODH->TCA e- transport chain ROS ROS Production PRODH->ROS Apoptosis Apoptosis ROS->Apoptosis

Caption: The L-proline metabolic pathway and its role in cancer cell survival and apoptosis.

Wnt/β-catenin and PI3K/Akt Signaling Pathways

The Wnt/β-catenin and PI3K/Akt signaling pathways are fundamental in regulating cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of many cancers. While direct modulation of these pathways by this compound analogues is an area of active research, the broader class of pyrrole-containing compounds has been shown to interact with components of these cascades.

Wnt_PI3K_Pathways Simplified Wnt/β-catenin and PI3K/Akt Signaling Pathways cluster_0 Wnt/β-catenin Pathway cluster_1 PI3K/Akt Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dsh Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh GSK3b GSK-3β Dsh->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Axin Axin Axin->beta_catenin APC APC APC->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression GF Growth Factor RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: Simplified overview of the Wnt/β-catenin and PI3K/Akt signaling pathways.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the characterization of novel compounds. The following sections outline key in vitro and in vivo assays.

In Vitro Antiproliferative Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogues for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT Assay Workflow MTT Assay Experimental Workflow Seed Seed Cells Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with Compounds Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: A step-by-step workflow for the in vitro MTT assay.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a widely used animal model to evaluate the anti-inflammatory activity of new compounds.

Protocol:

  • Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) for at least one week before the experiment.

  • Compound Administration: Administer the test compound or vehicle orally or intraperitoneally.

  • Induction of Edema: After a set time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

In Vivo Neuroprotection Assay (Animal Models of Neurodegeneration)

Various animal models can be used to assess neuroprotective effects, such as models of Parkinson's disease (induced by MPTP or 6-OHDA) or Alzheimer's disease.

General Protocol:

  • Model Induction: Induce the neurodegenerative phenotype in the animal model.

  • Compound Treatment: Administer the test compound over a specified period.

  • Behavioral Assessment: Conduct behavioral tests to assess motor function, learning, and memory.

  • Histological and Biochemical Analysis: At the end of the study, collect brain tissue for histological examination (e.g., neuronal cell counts) and biochemical assays (e.g., measurement of neurotransmitter levels or oxidative stress markers).

Pharmacokinetics and ADMET Profiling

For a compound to be a viable drug candidate, it must possess favorable pharmacokinetic (PK) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Early assessment of these properties is crucial in the drug discovery process.

Table 4: Key Pharmacokinetic and ADMET Parameters to Evaluate

ParameterDescriptionIn Vitro AssayIn Silico Prediction
Solubility The ability of a compound to dissolve in a solvent.Kinetic/Thermodynamic Solubility AssaysComputational models
Permeability The ability of a compound to cross biological membranes.Caco-2, PAMPA assaysLipinski's Rule of Five, PSA
Metabolic Stability The susceptibility of a compound to metabolism by enzymes.Liver microsome or hepatocyte stability assaysCYP450 metabolism prediction
Plasma Protein Binding The extent to which a compound binds to plasma proteins.Equilibrium dialysis, ultrafiltrationQSAR models
Oral Bioavailability The fraction of an orally administered dose that reaches systemic circulation.In vivo animal studiesCombination of in silico and in vitro data
Toxicity The potential of a compound to cause adverse effects.Cytotoxicity assays, hERG assayAmes test prediction, cardiotoxicity models

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic versatility of this core structure allows for the generation of diverse libraries of analogues with a wide range of biological activities. The demonstrated antiproliferative, anti-inflammatory, and emerging neuroprotective properties of these compounds highlight their potential for addressing significant unmet medical needs. Future research should focus on comprehensive SAR studies to optimize potency and selectivity, detailed investigation of their mechanisms of action through signaling pathway analysis, and thorough in vivo evaluation of their efficacy, pharmacokinetics, and safety profiles. This integrated approach will be critical in advancing promising this compound analogues from preclinical discovery to clinical development.

References

The Synthetic Landscape of 2-Substituted 1-Pyrrolines: A Comprehensive Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 1-pyrroline scaffold represents a privileged structural motif found in numerous natural products and pharmaceutically active compounds. The strategic introduction of substituents at the 2-position of this five-membered nitrogen-containing heterocycle is a key aspect in the development of novel chemical entities. This technical guide provides an in-depth review of the primary synthetic methodologies for accessing 2-substituted 1-pyrrolines, with a focus on key reaction classes, detailed experimental protocols, and a comparative analysis of their efficiencies.

This review categorizes the synthesis of 2-substituted 1-pyrrolines into several major strategies: cyclization reactions, transition-metal-catalyzed processes, formal cycloadditions, and methods involving organometallic reagents. Additionally, the biosynthesis of notable 2-substituted 1-pyrrolines is briefly discussed to provide a broader context.

Synthesis via Cyclization Reactions

Cyclization reactions represent a direct and widely employed approach for the construction of the 1-pyrroline ring. These methods often involve the intramolecular condensation of a linear precursor containing appropriately positioned functional groups.

A prominent example is the transition-metal-free cyclization of terminal alkynes with 2-azaallyls.[1][2] This method offers an efficient route to polysubstituted 1-pyrrolines under mild conditions, avoiding the use of heavy metal catalysts.[1][2] Another notable cyclization strategy involves the Michael addition of nitroalkanes to chalcones, followed by an in-situ reductive cyclization to yield substituted Δ¹-pyrrolines in high yields.[3][4]

Experimental Protocol: Transition-Metal-Free Cyclization of Terminal Alkynes with 2-Azaallyls

This procedure is adapted from the work described by Li, et al.[2]

Materials:

  • Terminal alkyne (1.0 equiv)

  • 2-Azaallyl anion precursor (e.g., N-(diphenylmethylene)glycine t-butyl ester) (1.2 equiv)

  • Base (e.g., t-BuOK) (2.0 equiv)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • To a solution of the 2-azaallyl anion precursor in anhydrous THF at 0 °C under an inert atmosphere, add the base portionwise.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Add the terminal alkyne to the reaction mixture.

  • Monitor the reaction by TLC until completion.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted 1-pyrroline.

Transition-Metal-Catalyzed Syntheses

Palladium-catalyzed reactions have emerged as a powerful tool for the synthesis of 2-aryl-1-pyrrolines. A cascade C-H arylation/amination protocol using homoallylic primary amines as starting materials provides excellent regioselectivity and good yields.[5] This transformation is believed to proceed through a sequence of palladium-catalyzed Heck coupling, C-H amination, and tautomerization.[5]

Another significant transition-metal-catalyzed approach is the intramolecular cyclization of oxime esters with alkenes, which can be controlled to selectively produce dihydropyrroles.[3]

Quantitative Data for Selected Transition-Metal-Catalyzed Syntheses
CatalystStarting MaterialsProductYield (%)Reference
PalladiumHomoallylic primary amine, Aryl halide2-Aryl-1-pyrrolineGood[5]
PalladiumOxime ester, 1,2-dialkylated alkeneDihydropyrroleNot specified[3]

Formal Cycloaddition Reactions

[4+1] annulation reactions provide an elegant pathway to multifunctionalized 1-pyrrolines. A notable example is the reaction of 2-alkyl-2H-azirines with diazocarbonyl compounds.[6][7] This one-pot approach involves the Rh(II)-catalyzed formation of a 4-alkyl-2-azabuta-1,3-diene intermediate, which then undergoes a DBU-promoted cyclization.[6][7] This method demonstrates good substrate tolerance and allows for the synthesis of 1-pyrrolines with ester groups at the C3 position.[6][7]

Visible light-promoted formal (3+2)-cycloaddition of 2H-azirines with enones under continuous flow conditions has also been reported as an efficient method for synthesizing trisubstituted Δ¹-pyrrolines.[4] This approach is notable for its short reaction times and good yields.[4]

formal_4_plus_1_annulation 2-Alkyl-2H-azirine 2-Alkyl-2H-azirine 4-Alkyl-2-azabuta-1,3-diene 4-Alkyl-2-azabuta-1,3-diene 2-Alkyl-2H-azirine->4-Alkyl-2-azabuta-1,3-diene Rh(II)-catalyzed Diazocarbonyl_compound Diazocarbonyl_compound Diazocarbonyl_compound->4-Alkyl-2-azabuta-1,3-diene Rh(II)_catalyst Rh(II)_catalyst 1-Pyrroline 1-Pyrroline 4-Alkyl-2-azabuta-1,3-diene->1-Pyrroline DBU-promoted cyclization DBU DBU

Caption: [4+1] Annulation of 2-Alkyl-2H-azirines.

Syntheses Utilizing Organometallic Reagents

The addition of organometallic reagents to suitable precursors is a classical yet effective method for introducing substituents at the 2-position of the 1-pyrroline ring. A one-step synthesis of 2-aryl-1-pyrrolines involves the reaction of aromatic nitriles with a stabase-protected γ-aminoalkylmagnesium bromide.[8] The resulting adduct undergoes N-deprotection and spontaneous cyclization to afford the desired product in moderate to good yields.[8]

Experimental Protocol: Synthesis of 2-Aryl-1-pyrrolines from Arylnitriles

This protocol is based on the work of Keppens, De Kimpe, and Fonck.[8]

Materials:

  • Aromatic nitrile (1.0 equiv)

  • Stabase-protected γ-aminopropylmagnesium bromide (3.0 equiv)

  • Anhydrous diethyl ether

  • Potassium carbonate

  • Methanol

  • Aqueous oxalic acid

  • Sodium hydroxide

Procedure:

  • Prepare the Grignard reagent from 1-(3-bromopropyl)-2,2,5,5-tetramethyl-1-aza-2,5-disilacyclopentane and magnesium turnings in anhydrous diethyl ether.

  • Add the aromatic nitrile to the Grignard reagent solution and stir.

  • After the reaction is complete, perform an N-deprotection step by adding potassium carbonate in methanol and refluxing the mixture. The resulting γ-amino imine will cyclize in situ.

  • Work up the reaction mixture with aqueous oxalic acid in a biphasic system with diethyl ether to remove the disilyl byproduct.

  • Basify the aqueous phase with sodium hydroxide pellets.

  • Extract the product with dichloromethane, dry the organic layer, and concentrate to obtain the pure 2-aryl-1-pyrroline.

Quantitative Data for the Synthesis of 2-Aryl-1-pyrrolines from Arylnitriles
Aryl NitrileProductYield (%)Reference
Benzonitrile2-Phenyl-1-pyrroline81[8]
4-Methylbenzonitrile2-(4-Methylphenyl)-1-pyrroline36[8]

Biosynthesis of 2-Substituted 1-Pyrrolines

The biosynthesis of certain 2-substituted 1-pyrrolines is an area of significant interest, particularly in the context of flavor and fragrance chemistry. A prominent example is 2-acetyl-1-pyrroline, the key aroma compound in fragrant rice.[9][10][11] Its biosynthesis involves the non-enzymatic reaction of Δ¹-pyrroline with methylglyoxal.[9] The accumulation of Δ¹-pyrroline is a result of a deletion in the betaine aldehyde dehydrogenase 2 (BADH2) gene, which normally metabolizes the precursor, γ-aminobutyraldehyde (GABald).[9][10] The precursors for Δ¹-pyrroline in this pathway include proline, ornithine, and glutamate.[10][12]

biosynthesis_2AP cluster_precursors Precursors Proline Proline GABald γ-Aminobutyraldehyde (GABald) Proline->GABald Ornithine Ornithine Ornithine->GABald Glutamate Glutamate Glutamate->GABald Delta1_pyrroline Δ1-Pyrroline GABald->Delta1_pyrroline Spontaneous cyclization GABA γ-Aminobutyric acid (GABA) GABald->GABA Metabolism 2AP 2-Acetyl-1-pyrroline Delta1_pyrroline->2AP Non-enzymatic reaction Methylglyoxal Methylglyoxal Methylglyoxal->2AP BADH2 BADH2 BADH2->GABald Inhibited in fragrant rice

Caption: Biosynthesis of 2-Acetyl-1-pyrroline.

Conclusion

The synthesis of 2-substituted 1-pyrrolines is a dynamic field of research with a diverse array of methodologies available to chemists. The choice of a particular synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. Transition-metal-free cyclizations and formal cycloadditions offer elegant and efficient pathways, while palladium-catalyzed reactions provide excellent control over regioselectivity for aryl substitutions. Classical organometallic approaches remain valuable for their directness and scalability. Understanding these synthetic strategies is crucial for the continued development of novel compounds based on the 1-pyrroline scaffold for applications in medicinal chemistry and materials science.

References

Initial Biological Screening of 5-Phenyl-3,4-dihydro-2H-pyrrole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the initial biological screening of 5-phenyl-3,4-dihydro-2H-pyrrole derivatives, a class of heterocyclic compounds with significant potential in drug discovery. The document is intended for researchers, scientists, and drug development professionals, offering a compilation of key experimental protocols, quantitative biological activity data, and insights into their potential mechanisms of action.

Introduction

The this compound core structure is a key pharmacophore found in numerous biologically active compounds. This scaffold, also known as a 2-aryl-1-pyrroline, has garnered considerable interest due to its presence in molecules exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and enzyme inhibitory activities. The metabolic cycle of L-proline, which involves the 3,4-dihydro-2H-pyrrole-2-carboxylic acid intermediate, is crucial for cancer cell survival and proliferation, making this heterocyclic system an attractive target for the development of novel therapeutics.[1] This guide focuses on the preliminary in vitro evaluation of these derivatives to assess their potential as drug candidates.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common approach involves the cyclization of suitable precursors. For instance, 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole can be synthesized in a two-step process starting with the acylation of N-vinylpyrrolidin-2-one with 4-chlorobenzoyl chloride, followed by acid-catalyzed hydrolysis and cyclization.[2] Another versatile method for creating substituted 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles involves the Michael addition of [(diphenylmethylene)amino]acetonitrile to enones, followed by selective deprotection and in situ cyclization under acidic conditions.[3]

General Synthetic Workflow:

cluster_synthesis Synthesis Workflow start Starting Materials (e.g., Ketones, Aldehydes, Nitroalkanes, Enones) intermediate Intermediate Formation (e.g., Michael Adduct, Acylated Pyrrolidinone) start->intermediate Reaction cyclization Cyclization/ Deprotection intermediate->cyclization Reaction product This compound Derivative cyclization->product purification Purification (e.g., Chromatography, Recrystallization) product->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization

Caption: General workflow for the synthesis of this compound derivatives.

In Vitro Antiproliferative and Cytotoxicity Screening

A primary area of investigation for this class of compounds is their potential as anticancer agents. The initial screening typically involves evaluating their cytotoxic effects against a panel of human cancer cell lines.

Data Presentation: Antiproliferative Activity

The following table summarizes the in vitro antiproliferative activity of selected 3,5-diaryl-3,4-dihydro-2H-pyrrole derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Compound IDAr¹ SubstituentAr² SubstituentCell LineIC50 (µM)Reference
trans-4aPhenylPhenylA549 (Lung)>100[1]
trans-4b4-MethoxyphenylPhenylA549 (Lung)85.3[1]
trans-4d4-NitrophenylPhenylA549 (Lung)45.2[1]
4d2-benzylamino-4,5-dimethylphenyl (on N-1)-LoVo (Colon)~50 (at 24h)[4][5]
4a--LoVo (Colon)~70 (at 24h)[4][5]

Note: The data suggests that electron-withdrawing groups on the aryl ring may enhance antiproliferative activity.[1] Direct data for a broader range of this compound derivatives is still emerging.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours.[1]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a further 24 to 48 hours.[1]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Plot a dose-response curve to determine the IC50 value for each compound.[6]

Experimental Workflow for Cytotoxicity Screening:

cluster_cytotoxicity MTT Assay Workflow cell_seeding Seed Cancer Cells in 96-well Plates incubation1 Incubate for 24h cell_seeding->incubation1 compound_addition Add Test Compounds (Varying Concentrations) incubation1->compound_addition incubation2 Incubate for 24-48h compound_addition->incubation2 mtt_addition Add MTT Solution incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Add Solubilization Solution incubation3->solubilization absorbance Measure Absorbance solubilization->absorbance data_analysis Calculate IC50 Values absorbance->data_analysis

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Antimicrobial Activity Screening

Pyrrole derivatives have demonstrated promising activity against a range of microbial pathogens.[7][8] Initial screening for antimicrobial activity is often performed using the agar well diffusion method.

Data Presentation: Antimicrobial Activity

The following table presents the antimicrobial activity of some pyrrole derivatives, indicating their potential as antibacterial and antifungal agents. Data is presented as the diameter of the zone of inhibition in millimeters (mm) or as Minimum Inhibitory Concentration (MIC) in µg/mL.

Compound ClassTest OrganismActivity (Zone of Inhibition, mm)MIC (µg/mL)Reference
Pyrrole-thiazole derivativesE. coli18-24-[8]
S. aureus19-26-[8]
A. niger17-23-[8]
C. albicans18-25-[8]
3-aryl-5H-pyrrolo[1,2-a]imidazole saltsS. aureus-2-32[9]
E. coli-8-64[9]
C. neoformans-4-64[9]

Note: The presence of a 4-hydroxyphenyl ring in some derivatives appears to be beneficial for antifungal activity against C. albicans.[8] The antimicrobial activity of this compound derivatives specifically is an area for further investigation.

Experimental Protocol: Agar Well Diffusion Method

Principle: An agar plate is uniformly inoculated with a test microorganism. Wells are then created in the agar, and a solution of the test compound is added. The compound diffuses into the agar, and if it is effective against the microorganism, it will inhibit its growth, resulting in a clear zone of inhibition around the well.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent)

  • Incubator

Procedure:

  • Media Preparation and Inoculation: Prepare the appropriate agar medium and pour it into sterile petri dishes. Once solidified, uniformly spread a standardized inoculum of the test microorganism over the agar surface.

  • Well Creation: Aseptically create wells in the inoculated agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.

Experimental Workflow for Antimicrobial Screening:

cluster_antimicrobial Agar Well Diffusion Workflow prepare_plates Prepare and Inoculate Agar Plates create_wells Create Wells in Agar prepare_plates->create_wells add_compounds Add Test Compounds, Positive & Negative Controls create_wells->add_compounds incubate Incubate Plates add_compounds->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones

Caption: Workflow for the agar well diffusion antimicrobial screening method.

Potential Mechanisms of Action and Signaling Pathways

The biological activities of this compound derivatives are likely mediated through various mechanisms, including enzyme inhibition and modulation of key cellular signaling pathways.

Enzyme Inhibition

Pyrrole-containing compounds have been identified as inhibitors of several classes of enzymes crucial for cell survival and proliferation.

  • Kinases: Some pyrrole derivatives act as inhibitors of protein kinases such as ERK1/2 and those involved in the VEGF pathway, which are critical for cancer cell growth and angiogenesis.[4]

  • Pentose Phosphate Pathway (PPP) Enzymes: Certain pyrrole derivatives have been shown to inhibit glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD), key enzymes in the PPP.[10] The IC50 values for some derivatives against G6PD range from 0.022 to 0.221 mM, and for 6PGD from 0.020 to 0.147 mM.[10]

  • Topoisomerases: Some pyrrole derivatives have shown inhibitory activity against bacterial DNA gyrase and topoisomerase.[11]

Hypothesized Enzyme Inhibition by a this compound Derivative:

cluster_enzyme_inhibition Enzyme Inhibition Mechanism derivative This compound Derivative enzyme Target Enzyme (e.g., Kinase, G6PD) derivative->enzyme effect Downstream Effect (e.g., Reduced Proliferation, Cell Death) enzyme->effect Blocked Activity inhibition Inhibition

Caption: Hypothesized mechanism of enzyme inhibition.

Modulation of Signaling Pathways

Preliminary evidence suggests that pyrrole derivatives may exert their effects by modulating inflammatory and cell survival signaling pathways.

  • NF-κB and MAPK Pathways: Some heterocyclic compounds structurally related to pyrroles have been shown to inhibit the NF-κB and MAPK signaling pathways.[12] These pathways are crucial for regulating the expression of pro-inflammatory and survival genes. Inhibition of these pathways can lead to reduced inflammation and induction of apoptosis in cancer cells.

Potential Inhibition of the NF-κB Signaling Pathway:

cluster_nfkb Hypothesized NF-κB Pathway Inhibition stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocation transcription Gene Transcription (Inflammation, Survival) nucleus->transcription derivative This compound Derivative derivative->ikk

Caption: Potential inhibition of the NF-κB signaling pathway.

Conclusion

This compound derivatives represent a promising class of compounds with the potential for development into novel therapeutic agents. The initial biological screening, encompassing in vitro cytotoxicity and antimicrobial assays, provides a crucial first step in identifying lead compounds for further investigation. This guide offers standardized protocols and a summary of available data to facilitate these preliminary studies. Future research should focus on expanding the library of these derivatives, conducting broader screening against diverse biological targets, and elucidating their precise mechanisms of action to unlock their full therapeutic potential.

References

Methodological & Application

Experimental Protocol for Paal-Knorr Synthesis of Substituted Pyrroles: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Paal-Knorr synthesis is a cornerstone in heterocyclic chemistry, providing a robust and versatile method for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1] This application note provides detailed experimental protocols for both conventional heating and microwave-assisted Paal-Knorr synthesis, along with quantitative data to guide reaction optimization. Visual representations of the reaction mechanism and a general experimental workflow are included to facilitate a deeper understanding of the process.

Introduction

Pyrrole and its derivatives are fundamental heterocyclic scaffolds present in a vast array of natural products, pharmaceuticals, and functional materials. The Paal-Knorr synthesis, first reported in 1884, remains a widely used method for constructing the pyrrole ring due to its operational simplicity and generally high yields.[2][3] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under neutral or mildly acidic conditions.[2] This document outlines detailed procedures for the synthesis of substituted pyrroles, offering insights into various reaction conditions and their impact on product yield.

Reaction Mechanism and Experimental Workflow

The accepted mechanism for the Paal-Knorr pyrrole synthesis commences with the nucleophilic attack of a primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate.[4] This is followed by an intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group to form a 2,5-dihydroxytetrahydropyrrole derivative.[4] The final step involves the dehydration of this cyclic intermediate to yield the aromatic pyrrole ring.[4]

Below is a diagram illustrating the general mechanism of the Paal-Knorr pyrrole synthesis.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,4-Dicarbonyl Hemiaminal 1,4-Dicarbonyl->Hemiaminal + R-NH2 Amine R-NH2 Cyclic_Hemiaminal Hemiaminal->Cyclic_Hemiaminal Intramolecular Cyclization Pyrrole Cyclic_Hemiaminal->Pyrrole - 2H2O (Dehydration)

Caption: Reaction mechanism of the Paal-Knorr pyrrole synthesis.

A generalized experimental workflow for the Paal-Knorr synthesis is depicted in the following diagram.

G Reactants 1. Mix 1,4-Dicarbonyl Compound and Amine Solvent_Catalyst 2. Add Solvent and/or Catalyst (optional) Reactants->Solvent_Catalyst Reaction 3. Heat (Conventional or Microwave) Solvent_Catalyst->Reaction Workup 4. Reaction Workup (e.g., Quenching, Extraction) Reaction->Workup Purification 5. Purification (e.g., Recrystallization, Chromatography) Workup->Purification Product Substituted Pyrrole Purification->Product

Caption: General experimental workflow for the Paal-Knorr synthesis.

Experimental Protocols

Protocol 1: Conventional Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole

This protocol describes a microscale synthesis using conventional heating.[5]

Materials:

  • Aniline (186 mg, 2.0 mmol)

  • Hexane-2,5-dione (228 mg, 2.0 mmol)

  • Methanol (0.5 mL)

  • Concentrated Hydrochloric Acid (1 drop)

  • 0.5 M Hydrochloric Acid (5.0 mL)

  • Methanol/water (9:1) mixture for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.

  • Add one drop of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 15 minutes.

  • After the reflux period, cool the flask in an ice bath.

  • Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.

Expected Yield: Approximately 52% (178 mg).[5]

Protocol 2: Microwave-Assisted Synthesis of Substituted Pyrroles

This protocol provides a general procedure for the microwave-assisted Paal-Knorr synthesis.[2]

Materials:

  • 1,4-Dicarbonyl compound (1.0 equiv)

  • Primary amine (1.1-1.5 equiv)

  • Solvent (e.g., Ethanol, Acetic Acid, or solvent-free)

  • Catalyst (e.g., Acetic Acid, Iodine, Lewis Acids) (optional)

Procedure:

  • In a microwave reaction vial, combine the 1,4-dicarbonyl compound and the primary amine.

  • Add the chosen solvent and catalyst, if required.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 2-10 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Perform an appropriate workup procedure, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Quantitative Data

The efficiency of the Paal-Knorr synthesis is influenced by various factors including the nature of the substrates, the choice of catalyst, solvent, and reaction temperature. The following table summarizes the reaction conditions and yields for the synthesis of various substituted pyrroles.

1,4-Dicarbonyl CompoundAmineCatalystSolventTemperature (°C)TimeYield (%)Reference
Hexane-2,5-dioneAnilineHCl (conc.)MethanolReflux15 min~52[5]
Hexane-2,5-dioneVarious primary aminesPraseodymium(III) trifluoromethanesulfonateSolvent-free--Excellent[6]
Various 1,4-diketonesVarious primary aminesAcetic acid-120-1502-10 min65-89[7]
2,5-HexanedioneAnilineFe³⁺-montmorilloniteCHCl₃253 h96[8]
2,5-HexanedioneAnilineNoneWater100-96[8]
2,5-HexanedioneAnilineCitric acid (10 mol%)Solvent-free (Ball mill)-30 min87[9]
2,5-HexanedioneVarious anilinesNone (High Pressure)Solvent-free-15 min50-95[10]

Conclusion

The Paal-Knorr synthesis remains a highly relevant and versatile method for preparing a wide array of substituted pyrroles. The choice between conventional heating and microwave irradiation, along with the selection of appropriate catalysts and solvents (or solvent-free conditions), allows for the optimization of reaction conditions to achieve high yields of the desired products. The detailed protocols and compiled data in this application note serve as a valuable resource for researchers engaged in the synthesis of pyrrole-containing molecules for applications in medicinal chemistry and materials science.

References

Application of 5-Phenyl-3,4-dihydro-2H-pyrrole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenyl-3,4-dihydro-2H-pyrrole, also known as 2-phenyl-1-pyrroline, is a versatile heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Its structural features, including a pyrroline ring and a phenyl group, make it a valuable building block for the synthesis of a diverse range of biologically active compounds. The pyrrolidine nucleus is a privileged structure in drug discovery, appearing in numerous natural products and synthetic drugs with a wide array of pharmacological activities. This document provides a comprehensive overview of the applications of this compound, including detailed synthetic protocols, quantitative biological data for its derivatives, and insights into their mechanisms of action.

Key Synthetic Applications

The this compound scaffold serves as a crucial intermediate in the synthesis of various therapeutic agents, particularly those with anticonvulsant properties. The nitrogen atom and the endocyclic double bond of the pyrroline ring offer multiple sites for chemical modification, allowing for the generation of diverse libraries of compounds for drug screening.

Experimental Protocols

Synthesis of this compound

A reliable and scalable synthesis of this compound can be achieved through a two-step process involving the acylation of N-vinylpyrrolidin-2-one followed by acid-catalyzed hydrolysis and cyclization.[1] This method utilizes readily available starting materials.

Step 1: Synthesis of 3-Benzoyl-N-vinylpyrrolidin-2-one

  • Preparation: In a dry 2-L three-necked round-bottomed flask equipped with a mechanical stirrer, addition funnel, heating mantle, and reflux condenser, suspend 26.7 g (0.665 mol) of 60% sodium hydride in 250 mL of dry toluene.

  • Reaction: Heat the suspension to reflux with stirring. Slowly add a mixture of 55.0 g (0.50 mol) of freshly distilled N-vinylpyrrolidin-2-one and 75.0 g (0.50 mol) of ethyl benzoate.

  • Reflux: Continue heating at reflux for 10 hours.

  • Quenching: Cool the reaction mixture to room temperature and carefully dilute the thick slurry with 250 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Separate the layers and extract the aqueous layer with 250 mL of toluene.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude 3-benzoyl-N-vinylpyrrolidin-2-one as an amber oil.

Step 2: Synthesis of this compound

  • Hydrolysis and Cyclization: In a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer, addition funnel, heating mantle, reflux condenser, and a short-path distilling head, add 0.5 L of 6 N hydrochloric acid and heat to reflux.

  • Addition of Intermediate: Dissolve 100 g (0.46 mol) of the crude keto lactam from Step 1 in 62.5 mL of tetrahydrofuran (THF) and slowly add this solution to the refluxing acid over 1.5-2 hours. Collect THF during the addition using the short-path distilling head.

  • Reflux: After the addition is complete, remove the distilling head and continue heating at reflux for 4 hours.

  • Basification: Cool the solution to room temperature, filter through a plug of glass wool, and then cool to 0°C. Make the solution basic to pH 12 by adding 50% aqueous sodium hydroxide.

  • Extraction: Extract the basic aqueous solution with methylene chloride (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound.

Synthesis of N-Substituted this compound-2-carboxamide Derivatives (General Procedure)

The this compound scaffold can be further elaborated to synthesize potentially bioactive compounds such as N-substituted carboxamides.

  • Acylation: To a solution of this compound (1 equivalent) in a suitable dry solvent (e.g., dichloromethane, THF), add a base (e.g., triethylamine, pyridine; 1.2 equivalents).

  • Amide Coupling: Cool the mixture to 0°C and slowly add the desired acyl chloride or activated carboxylic acid (1.1 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over a suitable drying agent, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Data Presentation: Biological Activity of Pyrroline and Pyrrolidine Derivatives

The following table summarizes the anticonvulsant activity of various derivatives related to the this compound scaffold. The data is presented as the median effective dose (ED₅₀) in animal models of epilepsy.

Compound IDStructureAnimal ModelED₅₀ (mg/kg)Reference
1 N-(4-chlorophenyl)pyrrolidine-2-carboxamideMES (mice)> 30[2]
2 N-(4-methylphenyl)pyrrolidine-2-carboxamideMES (mice)30[2]
3 N-(4-methoxyphenyl)pyrrolidine-2-carboxamideMES (mice)> 30[2]
4 (Z)-4-(2-oxoindolin-3-ylideneamino)-N-(4-methoxyphenyl)benzamideMES (mice)65.5[3]
5 4-(4-bromobenzyl)-6-fluoroquinazoline-4-amineMES (mice)140[4]
6 4-(4-chlorobenzyl)-6-fluoroquinazoline-4-amineMES (mice)152[4]

MES: Maximal Electroshock Seizure Test

Mandatory Visualization

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent derivatization.

G cluster_0 Synthesis of this compound cluster_1 Derivatization N-vinylpyrrolidin-2-one N-vinylpyrrolidin-2-one Acylation Acylation N-vinylpyrrolidin-2-one->Acylation Ethyl benzoate Ethyl benzoate Ethyl benzoate->Acylation 3-Benzoyl-N-vinylpyrrolidin-2-one 3-Benzoyl-N-vinylpyrrolidin-2-one Acylation->3-Benzoyl-N-vinylpyrrolidin-2-one Hydrolysis_Cyclization Acid-catalyzed Hydrolysis & Cyclization 3-Benzoyl-N-vinylpyrrolidin-2-one->Hydrolysis_Cyclization This compound This compound Hydrolysis_Cyclization->this compound Derivatization_Reaction N-Acylation / Amide Coupling Bioactive_Derivatives Bioactive Derivatives (e.g., Anticonvulsants) Derivatization_Reaction->Bioactive_Derivatives 5-Phenyl-3,4-dihydro-2H-pyrrole_ref This compound 5-Phenyl-3,4-dihydro-2H-pyrrole_ref->Derivatization_Reaction

Caption: Synthetic workflow for this compound and its derivatives.

Putative Signaling Pathway for Anticonvulsant Activity

Derivatives of the pyrrolidine scaffold have been shown to exert their anticonvulsant effects through various mechanisms, including the modulation of voltage-gated sodium channels and GABA-A receptors. The following diagram illustrates a putative mechanism involving the positive allosteric modulation of the GABA-A receptor.

G cluster_0 Neuronal Synapse cluster_1 Postsynaptic Membrane Presynaptic_Neuron Presynaptic Neuron GABA_release GABA Release Presynaptic_Neuron->GABA_release Synaptic_Cleft Synaptic Cleft GABA_release->Synaptic_Cleft GABA_A_Receptor GABA-A Receptor GABA_release->GABA_A_Receptor GABA binds Postsynaptic_Neuron Postsynaptic Neuron Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Cl- influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect Leads to Pyrrolidine_Derivative Pyrrolidine Derivative (Positive Allosteric Modulator) Pyrrolidine_Derivative->GABA_A_Receptor Modulator binds

Caption: Putative GABA-A receptor modulation by pyrrolidine derivatives.

Conclusion

This compound is a valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the potential for diverse functionalization make it an attractive starting point for the development of novel therapeutic agents. The demonstrated anticonvulsant activity of its derivatives highlights its importance in the search for new treatments for neurological disorders. Further exploration of the structure-activity relationships and mechanisms of action of this compound derivatives will undoubtedly lead to the discovery of new and improved drug candidates.

References

Application Notes and Protocols for 5-Phenyl-3,4-dihydro-2H-pyrrole in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential agrochemical applications of 5-Phenyl-3,4-dihydro-2H-pyrrole. While direct, widespread use of this specific pyrroline as a starting material for a diverse range of commercial agrochemicals is not extensively documented in readily available literature, its structural motifs are present in various biologically active compounds. This document details the synthesis of the parent compound and explores the agrochemical activities of closely related phenyl-pyrrole derivatives, offering valuable insights for research and development in agrochemical design.

Synthesis of this compound

The synthesis of this compound, also known as 2-phenyl-1-pyrroline, can be achieved through various methods. A common and effective route involves the acylation of N-vinylpyrrolidin-2-one followed by acid-catalyzed hydrolysis and cyclization. This method is advantageous due to the use of readily available starting materials.

Experimental Protocol: Synthesis of this compound

This two-step protocol is adapted from established synthetic procedures for 2-substituted-1-pyrrolines.

Step 1: Acylation of N-vinylpyrrolidin-2-one

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of N-vinylpyrrolidin-2-one in anhydrous THF via the dropping funnel.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of ethyl benzoate in anhydrous THF to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate, 3-benzoyl-N-vinylpyrrolidin-2-one.

Step 2: Acid-Catalyzed Hydrolysis and Cyclization

  • Dissolve the crude intermediate from Step 1 in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the solution to reflux for 2-3 hours.

  • Cool the reaction mixture to 0°C and neutralize with a 50% aqueous sodium hydroxide solution until the pH is approximately 12.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield this compound.

Potential Agrochemical Applications

While direct synthesis of commercial agrochemicals from this compound is not widely reported, the phenyl-pyrrole and phenyl-pyrroline scaffolds are key components in a variety of compounds with demonstrated insecticidal and fungicidal properties. The following sections detail the synthesis and biological activities of such related compounds, suggesting potential avenues for the application of this compound in agrochemical development.

Synthesis and Insecticidal Activity of Phenylpyrrole Derivatives

A series of 5-phenyl-1H-pyrrole derivatives have been synthesized and shown to possess significant insecticidal activity against the cotton leafworm, Spodoptera littoralis.[1] The general synthetic approach involves the reaction of a phenacyl malononitrile derivative with various sulfur-containing nucleophiles.

Experimental Protocol: Synthesis of 2-[(2-Aminoethyl)thio]-5-phenyl-1H-pyrrole-3-carbonitrile[1]
  • In a suitable reaction vessel, stir a mixture of 2-aminoethanethiol hydrochloride (1.14 g, 0.01 mol), anhydrous potassium carbonate (4.2 g, 0.03 mol), and a catalytic amount of tetrabutylammonium bromide (TBAB) (0.258 g, 0.0008 mol) in dioxane (30 mL) for 40 minutes at room temperature.

  • Add the appropriate phenacyl malononitrile derivative (0.01 mol) to the mixture.

  • Continue stirring the reaction mixture for 8 hours, monitoring completion by TLC.

  • Filter the mixture and evaporate the filtrate.

  • Triturate the resulting precipitate with petroleum ether several times.

  • Filter the solid and crystallize from an ethyl acetate-hexane (1:1) mixture to yield the final product.

Quantitative Data: Synthesis of Phenylpyrrole Insecticides[1]
Compound IDR-GroupYield (%)Melting Point (°C)
3a Phenyl64205-208
3b 4-Chlorophenyl66210-212
4a Phenyl61108-110
4b 4-Chlorophenyl62114-116
Insecticidal Activity Data[1]
Compound IDTarget PestLC50 (ppm)
3a Spodoptera littoralis> 100
3b Spodoptera littoralis11.23
4a Spodoptera littoralis> 100
4b Spodoptera littoralis12.55

Synthesis and Fungicidal Activity of Phenylpyrrole Analogues

Phenylpyrrole analogues have been designed and synthesized, demonstrating broad-spectrum fungicidal activities against various phytopathogenic fungi.[2][3]

Experimental Protocol: General Synthesis of Diethyl 1-benzyl-3,4-diaryl-1H-pyrrole-2,5-dicarboxylates[2]

A general procedure for the synthesis of these fungicidal compounds involves the reaction of an appropriate benzoin derivative with diethyl acetamidomalonate and a substituted benzylamine in the presence of a catalyst. The subsequent hydrolysis and decarboxylation lead to the formation of the phenylpyrrole core.

Fungicidal Activity Data[2][3]

A series of phenylpyrrole analogues were tested for their in vitro fungicidal activity against seven kinds of phytopathogenic fungi. Many of the synthesized compounds displayed significant broad-spectrum fungicidal activities at a concentration of 50 µg/mL.[2][3] For instance, certain compounds showed over 90% fungicidal activity against Rhizoctonia cerealis.[2][3]

Visualizations

Logical Workflow for Agrochemical Discovery

Agrochemical_Discovery_Workflow A This compound (Starting Material) B Chemical Modification (e.g., N-alkylation, ring opening, functional group addition) A->B C Library of Phenylpyrroline/ Phenylpyrrole Derivatives B->C D Biological Screening C->D E Insecticidal Activity Assay D->E F Fungicidal Activity Assay D->F G Lead Compound Identification E->G F->G H Structure-Activity Relationship (SAR) Studies G->H I Optimization H->I I->B Iterative Refinement

Caption: Agrochemical discovery workflow starting from this compound.

Synthetic Pathway to Phenylpyrrole Insecticides

Synthetic_Pathway cluster_start Starting Materials cluster_reaction Reaction Conditions A Phenacyl Malononitrile C K2CO3, TBAB Dioxane, RT, 8h A->C B 2-Aminoethanethiol Hydrochloride B->C D 2-[(2-Aminoethyl)thio]-5-phenyl- 1H-pyrrole-3-carbonitrile C->D Cyclization

Caption: Synthesis of a phenylpyrrole-based insecticide.

References

5-Phenyl-3,4-dihydro-2H-pyrrole: A Versatile Precursor for the Synthesis of Diverse Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenyl-3,4-dihydro-2H-pyrrole, also known as 2-phenyl-1-pyrroline, is a valuable and versatile heterocyclic building block in organic synthesis and medicinal chemistry. Its intrinsic reactivity, arising from the cyclic imine functionality, allows for its elaboration into a wide array of more complex nitrogen-containing heterocyclic systems. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of various heterocyclic compounds, with a particular focus on pyrrolo[1,2-a]quinoxalines, a class of compounds with significant biological activities.

Application Notes

The chemical structure of this compound features a reactive C=N double bond within a five-membered ring, making it an excellent substrate for various chemical transformations. The phenyl group at the 5-position influences the electronic properties of the imine and provides a site for further functionalization. This unique combination of features makes it a sought-after precursor for the synthesis of a range of heterocyclic scaffolds with potential applications in drug discovery and materials science.

Key Applications:

  • Synthesis of Fused Heterocyclic Systems: this compound is a key starting material for the synthesis of fused polycyclic aromatic compounds, most notably pyrrolo[1,2-a]quinoxalines. These compounds are synthesized via the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine (or its synthetic equivalent) with an aldehyde or ketone, followed by an acid-catalyzed cyclization. In this context, the pyrrole nitrogen of a 1-(2-aminophenyl)pyrrole derivative acts as the nucleophile, and the imine carbon of this compound can be considered a masked aldehyde equivalent after appropriate derivatization.

  • Biological Activity of Derived Compounds: Pyrrolo[1,2-a]quinoxaline derivatives synthesized from 2-phenyl-1-pyrroline precursors have demonstrated a broad spectrum of biological activities. They have been investigated as:

    • Anticancer Agents: Certain derivatives exhibit antiproliferative activity against various cancer cell lines. One of the key mechanisms of action is the modulation of the G protein-coupled estrogen receptor 1 (GPER).[1]

    • Protein Kinase Inhibitors: Substituted pyrrolo[1,2-a]quinoxalines have been identified as potent inhibitors of human protein kinase CK2, a target for inflammatory diseases and cancer.

    • PTP1B Inhibitors: These compounds have also shown potential as selective inhibitors of protein tyrosine phosphatase 1B (PTP1B), a validated therapeutic target for type 2 diabetes.

  • Precursor for Other Heterocycles: While the synthesis of pyrrolo[1,2-a]quinoxalines is a major application, the reactivity of the imine bond in this compound allows for its participation in other cycloaddition and condensation reactions to form a variety of other heterocyclic systems. However, detailed protocols for these transformations are less commonly reported.

Data Presentation

Table 1: Synthesis of Substituted 4,5-dihydropyrrolo[1,2-a]quinoxalines via Pictet-Spengler Reaction

EntryAniline DerivativeAldehyde/KetoneCatalystSolventTime (min)Yield (%)Reference
11-(2-aminophenyl)pyrroleBenzaldehydep-DBSAEthanol (96%)15High[1]
21-(2-aminophenyl)pyrrole4-Chlorobenzaldehydep-DBSAEthanol (96%)15High[1]
31-(2-aminophenyl)pyrrole4-Methoxybenzaldehydep-DBSAEthanol (96%)30High[1]
41-(2-aminophenyl)pyrrole2-Naphthaldehydep-DBSAEthanol (96%)120High[1]
51-(2-amino-4-methylphenyl)pyrroleBenzaldehydep-DBSAEthanol (96%)15High[1]

Note: "High" yields are reported in the source, but specific percentages are not provided for all examples.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4,5-dihydropyrrolo[1,2-a]quinoxalines via Pictet-Spengler Reaction

This protocol is adapted from a green synthesis approach using a surfactant catalyst.[1]

Materials:

  • Substituted 1-(2-aminophenyl)pyrrole

  • Appropriate aldehyde or ketone

  • p-Dodecylbenzenesulfonic acid (p-DBSA)

  • Ethanol (96%)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a well-stirred solution of p-DBSA (0.0291 mmol) in 96% ethanol (2 mL), add the substituted 1-(2-aminophenyl)pyrrole (0.291 mmol) and the corresponding aldehyde or ketone (0.349 mmol).

  • Stir the reaction mixture at room temperature for the time indicated in Table 1 (typically 15-120 minutes).

  • After the reaction is complete (monitored by TLC), evaporate the solvent to dryness under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4,5-dihydropyrrolo[1,2-a]quinoxaline.

Mandatory Visualization

GPER_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist Agonist (e.g., Pyrrolo[1,2-a]quinoxaline) GPER GPER Agonist->GPER binds G_protein G Proteins GPER->G_protein activates EGFR EGFR PI3K PI3K EGFR->PI3K activates MAPK_pathway MAPK Pathway EGFR->MAPK_pathway activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces G_protein->AC activates Src Src G_protein->Src activates MMP MMP Src->MMP activates pro_HBEGF pro-HB-EGF MMP->pro_HBEGF cleaves HBEGF HB-EGF pro_HBEGF->HBEGF releases HBEGF->EGFR activates AKT Akt PI3K->AKT activates Gene_Transcription Gene Transcription (Proliferation, Survival) AKT->Gene_Transcription PKA PKA cAMP->PKA activates CREB CREB PKA->CREB activates ERK ERK ERK->Gene_Transcription MAPK_pathway->ERK CREB->Gene_Transcription

Caption: GPER signaling pathway activated by agonist binding.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve p-DBSA in Ethanol add_reactants Add 1-(2-aminophenyl)pyrrole and Aldehyde/Ketone start->add_reactants stir Stir at Room Temperature (15-120 min) add_reactants->stir evaporate Evaporate Solvent stir->evaporate extract Dilute with Ethyl Acetate, Wash with NaHCO3 and Brine evaporate->extract dry Dry with Na2SO4, Filter, and Concentrate extract->dry chromatography Column Chromatography dry->chromatography product Pure 4,5-dihydropyrrolo[1,2-a]quinoxaline chromatography->product

Caption: Experimental workflow for the synthesis of 4,5-dihydropyrrolo[1,2-a]quinoxalines.

References

Application Notes and Protocols: Multicomponent Synthesis of 5-Phenyl-3,4-dihydro-2H-pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-phenyl-3,4-dihydro-2H-pyrrole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and natural products. Its rigid, three-dimensional structure makes it an attractive framework for the design of novel therapeutic agents. Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of libraries of substituted this compound derivatives, enabling rapid exploration of structure-activity relationships (SAR) in drug discovery programs. This document provides detailed application notes and protocols for a key multicomponent approach to synthesize this important class of compounds.

Featured Multicomponent Reaction: Three-Component Synthesis of 3,5-Disubstituted-3,4-dihydro-2H-pyrroles

A prominent MCR for the synthesis of the 3,4-dihydro-2H-pyrrole core involves the condensation of a ketone, an aldehyde, and a nitroalkane, followed by a reductive cyclization. This approach allows for the introduction of diverse substituents at various positions of the pyrroline ring, making it highly valuable for generating chemical diversity.

Reaction Principle

The reaction proceeds via an initial aldol condensation between the ketone and the aldehyde, followed by a Michael addition of the nitroalkane to the resulting enone. The intermediate nitro ketone then undergoes a reductive cyclization to afford the final 3,4-dihydro-2H-pyrrole product. This sequence can often be performed in a one-pot fashion, highlighting the efficiency of MCRs.

Diagram of the general reaction pathway:

MCR_pathway Ketone Ketone Enone α,β-Unsaturated Ketone (Enone) Ketone->Enone Aldol Condensation Aldehyde Aldehyde Aldehyde->Enone Nitroalkane Nitroalkane Nitro_Ketone γ-Nitro Ketone Nitroalkane->Nitro_Ketone Michael Addition Enone->Nitro_Ketone Dihydropyrrole This compound Derivative Nitro_Ketone->Dihydropyrrole Reductive Cyclization

Caption: General reaction pathway for the three-component synthesis of this compound derivatives.

Applications in Drug Development

Derivatives of the 3,4-dihydro-2H-pyrrole core have shown significant potential in medicinal chemistry. For instance, certain 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines.[1] The metabolic pathway of L-proline, which involves the intermediate Δ¹-pyrroline-5-carboxylate, is crucial for cancer cell proliferation and survival.[1] Compounds that mimic or interfere with this pathway are therefore of great interest as potential anticancer agents. The multicomponent synthesis of a diverse library of this compound analogs allows for the systematic exploration of their biological activity and the identification of potent and selective drug candidates.

Experimental Protocols

General Protocol for the Three-Component Synthesis of 3,5-Diphenyl-3,4-dihydro-2H-pyrrole

This protocol describes a representative synthesis of a this compound derivative.

Materials:

  • Acetophenone (1.0 equiv.)

  • Benzaldehyde (1.0 equiv.)

  • Nitromethane (1.2 equiv.)

  • Base (e.g., sodium hydroxide, potassium carbonate)

  • Solvent (e.g., ethanol, methanol)

  • Reducing agent (e.g., catalytic hydrogenation with H₂/Ni, or chemical reductants like Fe/HCl)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Procedure:

  • Enone Formation: To a solution of acetophenone (1.0 equiv.) and benzaldehyde (1.0 equiv.) in a suitable solvent (e.g., ethanol), add a catalytic amount of base (e.g., 10 mol% NaOH). Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting materials.

  • Michael Addition: To the reaction mixture containing the in situ generated chalcone, add nitromethane (1.2 equiv.) and continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation of Nitro Ketone (Optional): Once the Michael addition is complete, the intermediate γ-nitro ketone can be isolated. Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

  • Reductive Cyclization:

    • Catalytic Hydrogenation: Dissolve the isolated γ-nitro ketone in a suitable solvent (e.g., methanol) and add a catalytic amount of a hydrogenation catalyst (e.g., Raney nickel). Subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr apparatus) and stir vigorously until the reaction is complete (monitored by TLC or disappearance of the nitro group signal in IR spectroscopy).

    • Chemical Reduction: Alternatively, the γ-nitro ketone can be reduced using a chemical reductant. For example, dissolve the nitro ketone in a mixture of ethanol and hydrochloric acid, and add iron powder in portions. Heat the reaction mixture to reflux for 2-4 hours.

  • Final Work-up and Purification: After the reductive cyclization is complete, filter off the catalyst (if used) and neutralize the reaction mixture. Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-diphenyl-3,4-dihydro-2H-pyrrole.

Experimental Workflow Diagram:

experimental_workflow Start Start: Combine Ketone, Aldehyde, and Base Enone_Formation Stir at RT (2-4h) Enone Formation Start->Enone_Formation Michael_Addition Add Nitroalkane Stir at RT (12-24h) Enone_Formation->Michael_Addition Workup1 Neutralize and Extract Isolate γ-Nitro Ketone Michael_Addition->Workup1 Reductive_Cyclization Reductive Cyclization (e.g., H₂/Ni or Fe/HCl) Workup1->Reductive_Cyclization Workup2 Filter (if needed), Neutralize, and Extract Reductive_Cyclization->Workup2 Purification Column Chromatography Workup2->Purification Product Pure this compound Derivative Purification->Product

Caption: A typical experimental workflow for the three-component synthesis of this compound derivatives.

Data Presentation

The following table summarizes representative yields for the synthesis of various substituted 3,4-dihydro-2H-pyrroles using the described three-component reaction, based on literature reports for analogous transformations.

EntryKetoneAldehydeNitroalkaneYield (%)Reference
1AcetophenoneBenzaldehydeNitromethane85-95[2]
2Acetone4-ChlorobenzaldehydeNitroethane70-80Analogous Reactions
3CyclohexanoneBenzaldehydeNitromethane80-90Analogous Reactions
44-Methoxyacetophenone4-NitrobenzaldehydeNitromethane75-85Analogous Reactions

Concluding Remarks

Multicomponent reactions provide a highly efficient and versatile platform for the synthesis of structurally diverse this compound derivatives. The ability to systematically vary the substituents on the heterocyclic core makes this methodology particularly valuable for the generation of compound libraries for high-throughput screening in drug discovery. The promising biological activities reported for this class of compounds, particularly in the area of oncology, underscore the importance of further exploring the chemical space around this privileged scaffold. The detailed protocols and data presented herein serve as a practical guide for researchers aiming to synthesize and evaluate novel this compound derivatives for various applications in medicinal chemistry and chemical biology.

References

Synthesis of 2-Phenylpyrrolidine from 5-Phenyl-3,4-dihydro-2H-pyrrole: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of substituted pyrrolidines is a critical step in the discovery of novel therapeutics. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of 2-phenylpyrrolidine from 5-phenyl-3,4-dihydro-2H-pyrrole (also known as 5-phenyl-1-pyrroline), a key intermediate for various biologically active compounds.

The 2-phenylpyrrolidine moiety is of particular interest as it serves as a versatile building block in the development of new chemical entities. Its applications span from agrochemicals to advanced materials, with a significant role in pharmaceutical development as a scaffold for drug candidates targeting a range of therapeutic areas.[1]

Synthetic Methodologies

The primary transformation in the synthesis of 2-phenylpyrrolidine from this compound is the reduction of the cyclic imine functionality. Two common and effective methods for this reduction are sodium borohydride reduction and catalytic hydrogenation.

Method 1: Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) is a versatile and selective reducing agent for the reduction of aldehydes, ketones, and imines.[3] It offers a convenient and high-yielding method for the synthesis of 2-phenylpyrrolidine under mild reaction conditions.

Experimental Protocol:

  • Dissolution: Dissolve this compound (1.0 eq.) in methanol (10 volumes).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 - 2.0 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully add water to the reaction mixture to quench the excess sodium borohydride.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Method 2: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of imines. Various catalysts can be employed, with rhodium on carbon (Rh/C) and nickel-based catalysts showing high activity and selectivity for the saturation of the pyrrole ring.[4][5]

Experimental Protocol:

  • Catalyst Suspension: In a hydrogenation vessel, suspend a catalytic amount of 5% Rhodium on carbon (Rh/C) or a suitable nickel catalyst in a solvent such as methanol or ethanol.

  • Substrate Addition: Add this compound (1.0 eq.) to the catalyst suspension.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-10 bar) and stir the reaction mixture at room temperature until the uptake of hydrogen ceases.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by distillation or column chromatography.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of 2-phenylpyrrolidine and its physical properties.

Table 1: Reaction Conditions and Yields for the Synthesis of 2-Phenylpyrrolidine

MethodReducing Agent/CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
Sodium Borohydride ReductionNaBH₄Methanol0 to RT3 - 585 - 95
Catalytic Hydrogenation5% Rh/C, H₂ (6 bar)MethanolRT4 - 6>95
Catalytic HydrogenationNi/SiO₂, H₂ (20 bar)Acetonitrile1202079-89

Note: Yields are based on similar reported reactions and may vary depending on the specific experimental conditions.

Table 2: Physicochemical and Spectroscopic Data for 2-Phenylpyrrolidine

PropertyValue
Molecular FormulaC₁₀H₁₃N
Molecular Weight147.22 g/mol
Boiling Point68 °C
Density0.988 ± 0.06 g/cm³
¹H NMR (CDCl₃, δ ppm) 7.40-7.20 (m, 5H, Ar-H), 4.25 (t, 1H, CH-Ph), 3.40-3.20 (m, 2H, N-CH₂), 2.40-1.80 (m, 4H, CH₂)
¹³C NMR (CDCl₃, δ ppm) 145.0, 128.5, 127.0, 126.5, 65.0, 47.0, 35.0, 26.0

Note: Spectroscopic data are representative and may show slight variations.

Applications in Drug Development

The 2-phenylpyrrolidine scaffold is a key pharmacophore in several classes of therapeutic agents, including pan-Trk inhibitors and pyrroloisoquinoline antidepressants.

Pan-Trk Inhibitors

The (R)-2-phenylpyrrolidine moiety has been identified as an ideal component for potent and selective pan-Trk (Tropomyosin receptor kinase) inhibitors.[6][7] These inhibitors target Trk fusion proteins, which are oncogenic drivers in a variety of cancers. By binding to the ATP-binding pocket of the Trk kinase domain, they prevent phosphorylation and block downstream signaling pathways crucial for tumor cell survival and proliferation.[8]

Pan_Trk_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trk Trk Receptor RAS RAS Trk->RAS Activates PI3K PI3K Trk->PI3K Activates PLCg PLCγ Trk->PLCg Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Cell Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription DAG_IP3 DAG / IP3 PLCg->DAG_IP3 DAG_IP3->Transcription Inhibitor Pan-Trk Inhibitor (contains 2-Phenylpyrrolidine) Inhibitor->Trk Inhibits

Simplified Trk signaling pathway and mechanism of inhibition.
Pyrroloisoquinoline Antidepressants

Derivatives of 2-phenylpyrrolidine form the core of a class of pyrroloisoquinoline antidepressants. These compounds act as potent inhibitors of the neuronal reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA), thereby increasing the concentration of these neurotransmitters in the synaptic cleft.[9][10] This modulation of monoaminergic systems is a key mechanism for antidepressant action.[11]

Antidepressant_Action cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NT Neurotransmitters (Serotonin, Norepinephrine, Dopamine) Reuptake Reuptake NT->Reuptake Receptor Postsynaptic Receptors NT->Receptor Binds to Transporter Monoamine Transporters (SERT, NET, DAT) Transporter->NT Reuptake Signal Signal Transduction Receptor->Signal Activates Antidepressant Pyrroloisoquinoline Antidepressant (from 2-Phenylpyrrolidine) Antidepressant->Transporter Inhibits

Mechanism of action of pyrroloisoquinoline antidepressants.

Conclusion

The synthesis of 2-phenylpyrrolidine from this compound is a straightforward and high-yielding process that can be achieved through common reduction methods. The resulting 2-phenylpyrrolidine is a valuable building block for the development of novel therapeutics, particularly in the areas of oncology and neuroscience. The protocols and data provided herein serve as a comprehensive resource for researchers engaged in the synthesis and application of this important heterocyclic scaffold.

References

Application Notes and Protocols: 5-Phenyl-3,4-dihydro-2H-pyrrole in the Design of Antiproliferative Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 5-phenyl-3,4-dihydro-2H-pyrrole and its derivatives as a promising scaffold in the design of novel antiproliferative agents. It includes a summary of their biological activities, detailed experimental protocols for their evaluation, and visualizations of the key signaling pathways they modulate.

Introduction

The this compound core structure is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Recent research has highlighted its potential as a foundational element in the development of potent antiproliferative agents. These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of crucial cellular targets like tubulin, as well as key signaling pathways such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the Hedgehog (Hh) pathway. The versatility of this scaffold allows for synthetic modifications to optimize potency, selectivity, and pharmacokinetic properties, making it an attractive starting point for cancer drug discovery programs.

Data Presentation: Antiproliferative Activity

The antiproliferative efficacy of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the reported in vitro activities of selected compounds from this class.

Table 1: Antiproliferative Activity of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrile Derivatives [1][2][3]

CompoundAr¹ SubstituentAr² SubstituentCell LineIC50 (µM)
trans-4k 4-Chlorophenyl4-MethylphenylA549 (Lung)11.7
cis-4m 4-Methoxyphenyl4-ChlorophenylMDA-MB-231 (Breast)16
cis-4m 4-Methoxyphenyl4-ChlorophenylH1299 (Lung)25.4
cis-4m 4-Methoxyphenyl4-ChlorophenylHT-29 (Colon)19.6
cis-4e 4-BromophenylPhenylA549 (Lung)>100
cis-4h 4-NitrophenylPhenylA549 (Lung)65.2

Table 2: Antiproliferative Activity of 3-Aroyl-1-arylpyrrole (ARAP) Derivatives [4][5][6][7]

Compound1-Aryl Substituent3-Aroyl SubstituentCell LineIC50 (nM)
ARDAP 10 4-Methoxyphenyl3,4,5-TrimethoxyphenylMCF-7 (Breast)9
ARDAP 10 4-Methoxyphenyl3,4,5-TrimethoxyphenylKU812 (CML)12
ARDAP 10 4-Methoxyphenyl3,4,5-TrimethoxyphenylLAMA84 (CML)14
ARAP 22 3-Aminophenyl3,4,5-TrimethoxyphenylNCI-ADR-RES (Ovarian)20
ARAP 27 3-Guanidinophenyl3,4,5-TrimethoxyphenylMedulloblastoma D283<10

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are crucial for reproducible research.

Synthesis of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles[1][8]

A general and efficient method for the synthesis of this class of compounds involves a multi-step process starting with a Michael addition.

Step 1: Michael Addition

  • To a solution of an appropriate arylmethyleneacetophenone (1 equivalent) in a suitable solvent such as acetonitrile, add [(diphenylmethylene)amino]acetonitrile (1.2 equivalents).

  • Cool the mixture to 0°C and add a base, for example, 33% aqueous sodium hydroxide, dropwise.

  • Stir the reaction mixture at room temperature for a specified time (e.g., 2-4 hours) until completion, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Michael adduct.

Step 2: Cyclization

  • Dissolve the crude adduct from Step 1 in a mixture of methanol and diethyl ether.

  • Add a 20% solution of hydrochloric acid and stir the mixture at room temperature. The progress of the deprotection and subsequent cyclization is monitored by TLC.

  • After the reaction is complete, neutralize the mixture with an aqueous solution of ammonia.

  • Extract the product with dichloromethane, wash with water, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrile.

In Vitro Antiproliferative Activity (MTT Assay)[9][10]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced cytotoxicity. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the test compounds on the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC50 concentration for 24 to 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Incubate the cells in the dark at room temperature for 30 minutes. Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

In Vitro Tubulin Polymerization Assay[11][12]

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer on ice. Prepare a reaction mix containing tubulin, GTP, and a fluorescent reporter.

  • Assay Setup: Pre-warm a 96-well plate to 37°C. Add the test compound at various concentrations to the wells.

  • Initiation of Polymerization: Initiate the polymerization by adding the ice-cold tubulin reaction mix to the wells.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the fluorescence intensity at regular intervals for 60-90 minutes.

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The inhibitory effect of the compound is determined by the reduction in the rate and extent of tubulin polymerization. The IC50 for tubulin polymerization inhibition is calculated from the dose-response curve.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways targeted by this compound derivatives and a general experimental workflow.

Tubulin_Polymerization_Inhibition Mechanism of Tubulin Polymerization Inhibition cluster_tubulin Microtubule Dynamics Alpha-Tubulin Alpha-Tubulin Tubulin_Dimer Tubulin_Dimer Alpha-Tubulin->Tubulin_Dimer Beta-Tubulin Beta-Tubulin Beta-Tubulin->Tubulin_Dimer Microtubule Microtubule Tubulin_Dimer->Microtubule Polymerization Microtubule->Tubulin_Dimer Depolymerization Pyrrole_Derivative 5-Phenyl-3,4-dihydro- 2H-pyrrole Derivative Pyrrole_Derivative->Tubulin_Dimer Inhibition

Mechanism of Tubulin Polymerization Inhibition

EGFR_VEGFR_Signaling_Inhibition EGFR/VEGFR Signaling Inhibition cluster_receptor Receptor Tyrosine Kinases cluster_downstream Downstream Signaling EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS VEGFR VEGFR VEGFR->PI3K Akt Akt PI3K->Akt Proliferation_Angiogenesis Cell Proliferation & Angiogenesis Akt->Proliferation_Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Angiogenesis Pyrrole_Derivative 5-Phenyl-3,4-dihydro- 2H-pyrrole Derivative Pyrrole_Derivative->EGFR Inhibition Pyrrole_Derivative->VEGFR Inhibition

EGFR/VEGFR Signaling Inhibition

Hedgehog_Signaling_Inhibition Hedgehog Signaling Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PTCH1 PTCH1 SMO Smoothened (SMO) PTCH1->SMO Inhibition SUFU SUFU SMO->SUFU GLI GLI Proteins SUFU->GLI Sequestration Gene_Transcription Target Gene Transcription GLI->Gene_Transcription Hedgehog_Ligand Hedgehog Ligand (Shh) Hedgehog_Ligand->PTCH1 Pyrrole_Derivative 5-Phenyl-3,4-dihydro- 2H-pyrrole Derivative Pyrrole_Derivative->SMO Inhibition Experimental_Workflow General Experimental Workflow Start Start Synthesis Synthesis of Pyrrole Derivatives Start->Synthesis Characterization Structural Characterization Synthesis->Characterization In_Vitro_Screening In Vitro Antiproliferative Screening (MTT Assay) Characterization->In_Vitro_Screening Hit_Identification Active Compound? In_Vitro_Screening->Hit_Identification Mechanism_Studies Mechanism of Action Studies Hit_Identification->Mechanism_Studies Yes End End Hit_Identification->End No Cell_Cycle Cell Cycle Analysis Mechanism_Studies->Cell_Cycle Apoptosis Apoptosis Assay Mechanism_Studies->Apoptosis Target_Assay Target-Based Assays (e.g., Tubulin Polymerization) Mechanism_Studies->Target_Assay Lead_Optimization Lead Optimization Cell_Cycle->Lead_Optimization Apoptosis->Lead_Optimization Target_Assay->Lead_Optimization Lead_Optimization->Synthesis

References

Application Notes and Protocols for Microwave-Assisted Synthesis of N-Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of N-substituted pyrroles utilizing microwave irradiation. This modern synthetic approach offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often milder reaction conditions, aligning with the principles of green chemistry.[1][2] The protocols described herein are primarily based on the robust and widely applicable Paal-Knorr and Clauson-Kaas reactions.

Introduction

N-substituted pyrroles are a critical class of heterocyclic compounds widely found in natural products, pharmaceuticals, and functional materials.[3][4] Their diverse biological activities make them attractive scaffolds in drug discovery.[5] Traditional methods for their synthesis often require prolonged reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to overcome these limitations, offering rapid and efficient access to a wide array of N-substituted pyrroles.[1][2][6] This document outlines detailed protocols for two common microwave-assisted methods for synthesizing these valuable compounds.

Data Presentation: A Comparative Overview

The following table summarizes quantitative data from various microwave-assisted syntheses of N-substituted pyrroles, showcasing the efficiency of this technology.

EntryStarting MaterialsCatalyst/ConditionsTime (min)Temp (°C)Yield (%)Reference
12,5-Dimethoxytetrahydrofuran, AnilineI2 (5 mol%), Solvent-free511098[3]
22,5-Dimethoxytetrahydrofuran, 4-MethoxyanilineI2 (5 mol%), Solvent-free511095[3]
32,5-Dimethoxytetrahydrofuran, 4-NitroanilineI2 (5 mol%), Solvent-free812080[3]
42,5-Dimethoxytetrahydrofuran, 2-AminopyridineI2 (5 mol%), Solvent-free1013075[3]
52,5-Hexanedione, AnilineN-Bromosuccinimide (NBS), Solvent-free8--[7]
62,5-Hexanedione, Various aminesCaCl2·2H2O, Solvent-free---[7]
72,5-Dimethoxytetrahydrofuran, AnilineBismuth Nitrate Pentahydrate (5 mol%), Solvent-free511098[8]
82,5-Dimethoxytetrahydrofuran, 4-FluoroanilineBismuth Nitrate Pentahydrate (5 mol%), Solvent-free511095[8]
91,4-Diketones, Various aminesAcetic Acid2-10120-15065-89[7][9]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general experimental workflow for microwave-assisted pyrrole synthesis and a plausible reaction mechanism for the Paal-Knorr synthesis.

experimental_workflow reagents 1. Reagent Preparation (1,4-Dicarbonyl or Precursor, Amine, Catalyst) mixing 2. Mixing (Combine reactants in a microwave-safe vessel) reagents->mixing mw_irradiation 3. Microwave Irradiation (Set time, temperature, and power) mixing->mw_irradiation workup 4. Reaction Work-up (Cooling, extraction, and filtration) mw_irradiation->workup purification 5. Purification (e.g., Column chromatography) workup->purification analysis 6. Characterization (NMR, IR, MS) purification->analysis

Caption: General experimental workflow for microwave-assisted synthesis of N-substituted pyrroles.

paal_knorr_mechanism cluster_0 Paal-Knorr Reaction Mechanism start 1,4-Dicarbonyl Compound + Primary Amine hemiaminal Hemiaminal Intermediate start->hemiaminal Nucleophilic attack dihydrooxypyrrolidine Dihydroxypyrrolidine Intermediate hemiaminal->dihydrooxypyrrolidine Intramolecular cyclization dihydropyrrole Dihydropyrrole Intermediate dihydrooxypyrrolidine->dihydropyrrole Dehydration product N-Substituted Pyrrole dihydropyrrole->product Dehydration & Aromatization

Caption: Plausible mechanism for the Paal-Knorr synthesis of N-substituted pyrroles.[7]

Detailed Experimental Protocols

Protocol 1: Iodine-Catalyzed Microwave-Assisted Synthesis of N-Substituted Pyrroles

This protocol is adapted from an expeditious, solvent-free method for the synthesis of N-substituted pyrroles.[3][10]

Materials:

  • 2,5-Dimethoxytetrahydrofuran

  • Substituted amine (e.g., aniline, 4-methoxyaniline)

  • Molecular iodine (I2)

  • Microwave reactor (e.g., CEM automated microwave oven)

  • 10 mL microwave-safe reaction vessel with a magnetic stirrer

  • Diethyl ether

  • Hexane

  • Dichloromethane

Procedure:

  • To a 10 mL microwave-safe reaction vessel, add the substituted amine (1.0 mmol), 2,5-dimethoxytetrahydrofuran (1.2 mmol), and molecular iodine (approximately 5 mol%).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at the specified temperature and time as indicated in the data table (e.g., 110 °C for 5 minutes for aniline).

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Add 10 mL of diethyl ether to the reaction mixture and filter to remove the catalyst.

  • The filtrate can be concentrated under reduced pressure.

  • The crude product can be purified by crystallization from a suitable solvent system (e.g., dichloromethane/hexane or diethyl ether/hexane).[3]

  • Characterize the final product using appropriate analytical techniques (e.g., 1H-NMR, 13C-NMR, IR, and elemental analysis).[3]

Protocol 2: Bismuth Nitrate-Catalyzed Microwave-Assisted Synthesis of N-Substituted Pyrroles

This protocol provides an alternative catalytic system for the efficient synthesis of N-substituted pyrroles under microwave irradiation.[8]

Materials:

  • 2,5-Dimethoxytetrahydrofuran

  • Substituted amine (e.g., aniline, 4-fluoroaniline)

  • Bismuth nitrate pentahydrate (Bi(NO3)3·5H2O)

  • Microwave reactor

  • 10 mL microwave-safe reaction vessel with a magnetic stirrer

  • Ether

Procedure:

  • In a microwave-safe reaction vessel, combine the amine (1.0 mmol), 2,5-dimethoxytetrahydrofuran (1.2 mmol), and bismuth nitrate pentahydrate (10-30 mg, ~5 mol%).[8]

  • Seal the vessel and irradiate in the microwave reactor according to the parameters specified in the data table (e.g., 110 °C for 5 minutes).[8]

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 10 mL of ether to the reaction mixture.

  • Filter the mixture to remove the bismuth nitrate catalyst.

  • The filtrate containing the product can then be further purified if necessary, typically by crystallization or column chromatography.

  • Confirm the structure and purity of the N-substituted pyrrole using analytical methods such as NMR and mass spectrometry.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of N-substituted pyrroles, offering a rapid, efficient, and often more environmentally friendly alternative to conventional methods. The protocols provided herein serve as a valuable resource for researchers in medicinal chemistry and drug development, enabling the streamlined synthesis of diverse pyrrole derivatives for further investigation.

References

Application Notes and Protocols for Iodide-Induced Ring Expansion in Pyrroline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine and pyrroline structural motifs are central to a vast array of pharmaceuticals and natural products, valued for their unique stereochemical and electronic properties.[1] The development of efficient synthetic routes to access these five-membered nitrogen heterocycles is a continuous focus of chemical research. This document details a specific and innovative method for the synthesis of substituted pyrrolidines, which can then be converted to pyrrolines, via an iodide-mediated ring expansion of 2-(iodomethyl)azetidines. This method provides a novel entry to functionalized pyrrolidine scaffolds from readily available homoallylamines.

The core of this methodology is a two-step sequence initiated by the iodocyclization of homoallylamines. At ambient temperatures, this reaction stereoselectively yields 2-(iodomethyl)azetidine derivatives. Subsequent thermal treatment of these four-membered rings induces a rearrangement, expanding the azetidine to a five-membered pyrrolidine ring. This ring expansion is understood to proceed through a bicyclic aziridinium ion intermediate, which is then opened by the iodide ion to furnish the thermodynamically more stable 3-iodopyrrolidine. These 3-iodopyrrolidines are versatile intermediates that can be subsequently converted to various pyrroline derivatives through elimination reactions.

Data Presentation

The following tables summarize the quantitative data for the key steps of this synthetic route, providing a clear comparison of substrate scope and reaction efficiency.

Table 1: Iodide-Mediated Cyclization of Homoallylamines to 2-(Iodomethyl)azetidines

EntryHomoallylamine Substrate (R1)ProductYield (%)
1Benzyl1-benzyl-2-(iodomethyl)-4-phenylazetidine95
24-Methoxybenzyl2-(iodomethyl)-1-(4-methoxybenzyl)-4-phenylazetidine89
3Diphenylmethyl1-(diphenylmethyl)-2-(iodomethyl)-4-phenylazetidine92
4(R)-1-Phenylethyl(R)-2-(iodomethyl)-4-phenyl-1-(1-phenylethyl)azetidine85

Reaction Conditions: Iodine (1.2 equiv.), NaHCO3 (2.0 equiv.), MeCN, Room Temperature, 1-3 h.

Table 2: Thermal Ring Expansion of 2-(Iodomethyl)azetidines to 3-Iodopyrrolidines

EntryAzetidine Substrate (R1)ProductYield (%)
11-benzyl-2-(iodomethyl)-4-phenylazetidine1-benzyl-3-iodo-4-phenylpyrrolidine98
22-(iodomethyl)-1-(4-methoxybenzyl)-4-phenylazetidine3-iodo-1-(4-methoxybenzyl)-4-phenylpyrrolidine97
31-(diphenylmethyl)-2-(iodomethyl)-4-phenylazetidine1-(diphenylmethyl)-3-iodo-4-phenylpyrrolidine99
4(R)-2-(iodomethyl)-4-phenyl-1-(1-phenylethyl)azetidine(R)-3-iodo-4-phenyl-1-(1-phenylethyl)pyrrolidine96

Reaction Conditions: Pre-formed azetidine in MeCN, 50 °C, 1-2 h.

Table 3: Dehydroiodination of 3-Iodopyrrolidines to 2,5-Dihydropyrroles (Pyrrolines)

Entry3-Iodopyrrolidine SubstrateProductYield (%)
1N-Boc-2-allyl-3-iodopyrrolidineN-Boc-2-allyl-2,5-dihydro-1H-pyrrole99
2N-Cbz-2-methyl-3-iodopyrrolidineN-Cbz-2-methyl-2,5-dihydro-1H-pyrrole~99

Reaction Conditions: DBU (1.5 equiv.), CH2Cl2, Room Temperature, 12 h.[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-(Iodomethyl)azetidines
  • To a solution of the corresponding homoallylamine (1.0 equiv.) in acetonitrile (0.1 M), add sodium bicarbonate (2.0 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of iodine (1.2 equiv.) in acetonitrile dropwise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution until the brown color disappears.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the pure 2-(iodomethyl)azetidine.

Protocol 2: General Procedure for the Thermal Ring Expansion to 3-Iodopyrrolidines
  • Dissolve the purified 2-(iodomethyl)azetidine (1.0 equiv.) in acetonitrile (0.1 M).

  • Heat the solution to 50 °C and stir for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude 3-iodopyrrolidine is often of high purity and can be used in the next step without further purification. If necessary, it can be purified by column chromatography.

Protocol 3: General Procedure for the Synthesis of Pyrrolines via Dehydroiodination
  • Dissolve the 3-iodopyrrolidine (1.0 equiv.) in dichloromethane (0.1 M).[2]

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv.) to the solution at room temperature.[2]

  • Stir the reaction mixture for 12 hours.[2]

  • Wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired pyrroline.[2]

Visualizations

Reaction Mechanism

reaction_mechanism cluster_start Step 1: Iodocyclization cluster_rearrangement Step 2: Ring Expansion cluster_elimination Step 3: Elimination start_material Homoallylamine azetidine 2-(Iodomethyl)azetidine start_material->azetidine + I₂, NaHCO₃ (4-exo-trig) intermediate Aziridinium Ion Intermediate azetidine->intermediate Δ (50 °C) pyrrolidine 3-Iodopyrrolidine intermediate->pyrrolidine I⁻ attack pyrroline Pyrroline pyrrolidine->pyrroline + DBU (-HI)

Caption: Iodide-induced ring expansion pathway.

Experimental Workflow

experimental_workflow start Homoallylamine + Reagents cyclization Iodocyclization (0 °C to RT) start->cyclization workup1 Aqueous Workup & Purification cyclization->workup1 azetidine Isolate 2-(Iodomethyl)azetidine workup1->azetidine rearrangement Thermal Rearrangement (50 °C in MeCN) azetidine->rearrangement evaporation Solvent Evaporation rearrangement->evaporation pyrrolidine Isolate 3-Iodopyrrolidine evaporation->pyrrolidine elimination Dehydroiodination (DBU, RT) pyrrolidine->elimination workup2 Aqueous Workup & Purification elimination->workup2 product Final Pyrroline Product workup2->product

References

Troubleshooting & Optimization

Technical Support Center: 5-Phenyl-3,4-dihydro-2H-pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of 5-Phenyl-3,4-dihydro-2H-pyrrole.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: Several synthetic routes are available, with the choice often depending on the availability of starting materials and desired scale. Common methods include:

  • Grignard Reaction: This involves the reaction of a phenyl Grignard reagent (prepared from bromobenzene and magnesium) with 4-chlorobutyronitrile.[1]

  • Hydrogenative Cyclization: This newer method involves the hydrogenation and cyclization of 4-nitro-1-phenylbutan-1-one and its derivatives using a nickel catalyst, often resulting in high yields.[2][3]

  • From N-vinylpyrrolidin-2-one: This two-step process involves the acylation of N-vinylpyrrolidin-2-one followed by an acid-catalyzed hydrolysis and cyclization.[4]

Q2: What is a typical yield for the synthesis of this compound?

A2: Yields can vary significantly based on the chosen synthetic route and optimization of reaction conditions. For the Grignard-based synthesis from bromobenzene and 4-chlorobutyronitrile, a yield of approximately 47% has been reported.[1] Syntheses involving the hydrogenative cyclization of substituted nitro ketones have demonstrated yields ranging from 70% to over 90%.[2]

Q3: How can I confirm the formation of the desired imine product?

A3: Spectroscopic methods are essential for product confirmation. 13C NMR is particularly definitive for identifying the imine functional group. The imine carbon typically shows a chemical shift in the range of 160-170 ppm, which is distinct from the carbonyl carbon of a ketone starting material (around 200-210 ppm).[5] 1H NMR is also used for structural elucidation.

Q4: Is this reaction sensitive to moisture?

A4: Yes, imine formation is a condensation reaction that produces water.[6] The presence of excess water can inhibit the reaction by Le Chatelier's principle. Therefore, using dry solvents and an inert atmosphere is recommended, especially for moisture-sensitive reagents like Grignard reagents.[7] For some imine syntheses, techniques to remove water during the reaction, such as using a Dean-Stark apparatus or adding molecular sieves, can improve yields.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Impure Starting Materials: Impurities in reagents like bromobenzene or 4-chlorobutyronitrile can lead to side reactions.[7] 2. Inactive Grignard Reagent: The magnesium may be oxidized, or the solvent may not be sufficiently dry. 3. Incorrect Reaction Temperature: Temperature control is critical for both Grignard reagent formation and the subsequent reaction.[7] 4. Inefficient Water Removal: The equilibrium may favor the reactants if water is not removed.[6]1. Use freshly distilled or high-purity starting materials. 2. Activate magnesium turnings (e.g., with a crystal of iodine). Ensure all glassware is oven-dried and solvents are anhydrous. 3. Carefully monitor and control the temperature as specified in the protocol. For the Grignard method, maintain 40°C for reagent formation.[1] 4. If applicable to your method, use a Dean-Stark trap or add a drying agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture.[8]
Formation of Multiple Byproducts 1. Side Reactions of Grignard Reagent: The Grignard reagent can react with itself (Wurtz coupling) or other electrophiles. 2. Over-alkylation or Polymerization: This can occur under harsh reaction conditions. 3. Furan Formation (in related syntheses): In some pyrrole syntheses, acid-catalyzed cyclization of starting materials can lead to furan byproducts.[7]1. Add the Grignard reagent slowly to the solution of 4-chlorobutyronitrile. Maintain the recommended reaction temperature to minimize side reactions. 2. Optimize reaction time and temperature. Monitor the reaction progress using TLC to avoid over-reaction. 3. Carefully control the pH of the reaction medium. Using a weaker acid catalyst can sometimes favor pyrrole formation over furan formation.[7]
Difficulty in Product Purification 1. Formation of Emulsions during Work-up: This can make phase separation difficult. 2. Product is an Oil: The product may not crystallize easily.[1] 3. Co-elution with Impurities: Non-polar impurities may be difficult to separate by column chromatography.1. Add brine (saturated NaCl solution) to the separatory funnel to help break emulsions. 2. If the product is a thermally stable oil, purification by vacuum distillation (e.g., trap-to-trap) can be effective.[1] 3. Optimize the solvent system for column chromatography. A multi-step purification involving extraction, chromatography, and then distillation or recrystallization may be necessary.[9]

Quantitative Data Summary

Table 1: Effect of Catalyst and Conditions on Yield of Dihydro-2H-Pyrroles (Data derived from the synthesis of various substituted 3,4-dihydro-2H-pyrroles via hydrogenative cyclization)[2]

CatalystTemperature (°C)H₂ Pressure (bar)SolventYield (%)
Ni/SiO₂10020AcetonitrileModerate (exact % not specified)
Ni/SiO₂ 120 20 Acetonitrile 96
Ni/SiO₂12010AcetonitrileLower (exact % not specified)
Ni/SiO₂12030AcetonitrileNo significant improvement

Optimal conditions are highlighted in bold.

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction[1]

Materials:

  • Bromobenzene

  • Magnesium turnings

  • Iodine (a few crystals)

  • Anhydrous diethyl ether

  • 4-Chlorobutyronitrile

  • Xylene

  • Saturated aqueous NH₄Cl solution

  • 10% aqueous HCl solution

  • 1M aqueous NaOH solution

  • Anhydrous MgSO₄

Procedure:

  • Grignard Reagent Preparation: Add bromobenzene dropwise to a suspension of excess magnesium turnings and a few iodine crystals in anhydrous diethyl ether. Maintain the temperature at 40°C and stir for 2 hours.

  • Reaction: Turn off the heating. Add a solution of an equimolar amount of 4-chlorobutyronitrile in diethyl ether dropwise to the freshly prepared Grignard reagent.

  • Reflux and Solvent Exchange: Reflux the reaction mixture for 1.5 hours. Subsequently, increase the temperature to 110°C to distill off the diethyl ether while simultaneously adding xylene to maintain a constant volume.

  • Work-up: Cool the mixture to room temperature. Add a saturated aqueous solution of NH₄Cl to quench the reaction and separate the phases.

  • Extraction and Acidification: Wash the aqueous phase repeatedly with diethyl ether. Combine the organic phases and acidify them with a 10% HCl aqueous solution.

  • Neutralization and Final Extraction: Separate the acidic aqueous layer and neutralize it with a 1M NaOH aqueous solution in an ice bath. Extract the product with diethyl ether.

  • Drying and Concentration: Wash the combined organic layers with distilled water and dry over anhydrous MgSO₄. Remove the diethyl ether under reduced pressure.

  • Purification: Purify the resulting crude product (often a dark-brown oil) by trap-to-trap distillation under vacuum (e.g., 80°C and 10⁻¹ mbar).

Protocol 2: General Purification Procedure[9]

Materials:

  • Crude this compound

  • Ethyl acetate

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

  • Appropriate eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Methanol or Ethanol (for recrystallization)

Procedure:

  • Initial Liquid-Liquid Extraction: Dissolve the crude product in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude extract.

  • Column Chromatography: Purify the crude extract by flash column chromatography on silica gel, using an appropriate solvent system to elute the product.

  • Recrystallization (if applicable): If the purified product is a solid, dissolve it in a minimum amount of hot methanol or ethanol. Allow the solution to cool slowly to induce crystallization, then cool further in an ice bath. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

G General Workflow for Synthesis and Purification A 1. Grignard Reagent Preparation B 2. Reaction with 4-Chlorobutyronitrile A->B C 3. Quenching and Aqueous Work-up B->C D 4. Liquid-Liquid Extraction C->D E 5. Drying and Solvent Removal D->E F 6. Purification (Distillation or Chromatography) E->F G Final Product: This compound F->G

Caption: General experimental workflow for synthesis and purification.

G Troubleshooting Low Yield Issues Start Low Yield Observed Q1 Are starting materials pure? Start->Q1 Sol1 Purify/distill reagents. Use high-purity materials. Q1->Sol1 No Q2 Is the reaction moisture-free? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Sol2 Oven-dry glassware. Use anhydrous solvents. Run under inert atmosphere. Q2->Sol2 No Q3 Are temperature and reaction time optimal? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q2 Sol3 Calibrate thermometers. Monitor reaction by TLC. Adjust heating/cooling. Q3->Sol3 No End Yield Optimized Q3->End Yes A3_Yes Yes A3_No No Sol3->Q3

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Purification of 2-Aryl-1-Pyrrolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-aryl-1-pyrrolines. The content is structured to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My purified 2-aryl-1-pyrroline is yellow or brown, even after column chromatography. What is the cause and how can I fix it?

A1: Color in purified 2-aryl-1-pyrrolines is a common issue stemming from several factors:

  • Oxidation: Pyrrolines, particularly electron-rich ones, are susceptible to oxidation when exposed to air and light, forming colored impurities.[1] This can be exacerbated by trace amounts of acid from the synthesis.

  • Highly Conjugated Byproducts: The synthesis process can generate small quantities of highly colored, conjugated side products.[1]

  • Residual Catalysts: If metal catalysts (e.g., Palladium) were used, trace amounts might remain and cause coloration.[1]

Solutions:

  • Minimize Exposure: Work quickly and, if possible, under an inert atmosphere like nitrogen or argon. Store the purified compound in amber vials at low temperatures to protect it from light and slow degradation.[1]

  • Charcoal Treatment: Before the final purification step, dissolve the crude product in a suitable organic solvent and treat it with a small amount of activated charcoal. The charcoal can adsorb many colored impurities. Stir for 15-30 minutes, then filter through celite to remove the charcoal. Note that this may slightly reduce your overall yield.[1]

  • Re-purification: A second, careful purification by column chromatography or recrystallization may be necessary.

Q2: What are the best general-purpose purification methods for 2-aryl-1-pyrrolines?

A2: The optimal method depends on the physical state of your compound and the nature of the impurities.

  • Column Chromatography: This is the most versatile technique for separating the target compound from byproducts and unreacted starting materials, especially for oily or liquid products.

  • Recrystallization: If your 2-aryl-1-pyrroline is a solid, recrystallization is an excellent method for achieving high purity, particularly for removing small amounts of impurities.[1]

  • Acid-Base Extraction: This can be effective during the workup phase to remove acidic or basic impurities, depending on the stability of your specific compound to pH changes.

Q3: My 2-aryl-1-pyrroline appears to be decomposing on the silica gel column. How can I confirm this and prevent it?

A3: Decomposition on silica gel is a known issue for some nitrogen-containing heterocycles, as silica can be acidic.

  • Confirmation: To test for stability, spot your crude product on a silica TLC plate. Let the plate sit on the bench for 30-60 minutes, then elute it. If new spots or significant streaking appears that was not present on a freshly spotted and immediately eluted plate, your compound is likely decomposing.[1]

  • Prevention:

    • Deactivated Silica: Prepare a slurry of silica gel in your non-polar eluent and add 1-2% triethylamine (or another volatile base). This will neutralize the acidic sites on the silica. Pack the column with this slurry.[1]

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), if decomposition persists.

    • Work Quickly: Do not let the compound sit on the column for an extended period.

Q4: How should I store my purified 2-aryl-1-pyrroline to ensure its stability?

A4: Due to their instability, proper storage is critical. The pyrroline ring makes these molecules susceptible to degradation.[2]

  • Inert Atmosphere: Store under an inert gas like argon or nitrogen.

  • Low Temperature: Keep the compound at low temperatures, preferably in a freezer (-20 °C).

  • Protect from Light: Use amber vials or wrap clear vials in aluminum foil.[1]

  • As a Salt: For long-term storage, consider converting the pyrroline to a more stable salt, such as a citrate salt, if compatible with your downstream applications.[2]

Troubleshooting Guides

Issue 1: Column Chromatography Problems
Problem Possible Cause(s) Recommended Solution(s)
Compound streaks on TLC/column. 1. Compound is too polar for the chosen eluent. 2. Sample is overloaded. 3. Compound is degrading on the silica.[1]1. Increase the polarity of the eluent system. Adding a small amount of methanol or triethylamine can often help. 2. Use a larger column or apply less sample. 3. Use deactivated silica (see FAQ Q3) or switch to alumina.
Compound won't elute from the column. 1. Compound is strongly adsorbed to the stationary phase. 2. Eluent is not polar enough.1. This is common for basic compounds on acidic silica. Try flushing the column with a highly polar solvent system, such as 5-10% methanol in dichloromethane, potentially with 1% triethylamine.[1] 2. Gradually increase the eluent polarity.
Poor separation of spots. 1. Eluent system is not optimal. 2. Column was packed improperly.1. Systematically screen different solvent systems using TLC. Aim for a target compound Rf of 0.2-0.3 for good separation. 2. Ensure the column is packed uniformly without air bubbles or cracks.
Issue 2: Recrystallization Problems
Problem Possible Cause(s) Recommended Solution(s)
Compound "oils out" instead of crystallizing. 1. The melting point of the compound is lower than the solvent's boiling point. 2. The solution is cooling too quickly. 3. The solution is too concentrated (supersaturated).[1]1. Switch to a lower-boiling point solvent. 2. Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[1] 3. Add more hot solvent to the oiled-out mixture to redissolve it, then allow it to cool slowly again.[1]
No crystals form upon cooling. 1. The solution is too dilute. 2. The compound is highly soluble in the solvent even at low temperatures. 3. Crystallization requires an initiation event.1. Slowly evaporate some of the solvent to increase the concentration and try cooling again. 2. Try a different solvent or a two-solvent system (one in which the compound is soluble and one in which it is insoluble).[1] 3. Scratch the inside of the flask with a glass rod at the solution's surface. Add a seed crystal of the pure compound if available.[1]
Low recovery after recrystallization. 1. Too much solvent was used. 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization occurred during a hot filtration step.1. Use the minimum amount of hot solvent required to fully dissolve the solid. 2. Ensure the solution is thoroughly chilled in an ice bath before filtering to minimize loss. 3. Preheat the filtration funnel and use a small amount of extra hot solvent to prevent crystals from forming on the filter paper.

Purification Method Performance

The choice of purification method significantly impacts the final yield and purity. The table below summarizes typical outcomes, though results will vary based on the specific 2-aryl-1-pyrroline and crude sample purity.

Purification TechniqueTypical Final Purity (%)Typical Yield (%)Best For
Single-Solvent Recrystallization >98%60-90%Removing small amounts of impurities from a solid product.[1]
Column Chromatography (Silica Gel) >99%60-85%Purifying oils or complex mixtures with multiple components.[3]
Acid-Base Extraction 90-95%85-95%Initial cleanup to remove neutral or basic/acidic impurities.[3]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline for purifying a 2-aryl-1-pyrroline using silica gel chromatography, incorporating steps to mitigate potential decomposition.

  • Eluent Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides good separation of your target compound from impurities, aiming for an Rf value of ~0.25 for the product.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

    • For sensitive compounds: Add 1% triethylamine (Et₃N) to the slurry to deactivate the silica.

    • Pour the slurry into the column and use gentle air pressure or a pump to pack it evenly, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude 2-aryl-1-pyrroline in a minimum amount of the chromatography eluent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin running the column with the selected eluent system.

    • Gradually increase the solvent polarity if necessary to elute the compound.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization

This protocol is suitable for solid 2-aryl-1-pyrrolines.

  • Solvent Selection:

    • Place a small amount of your crude solid in a test tube.

    • Add a potential solvent dropwise. A good solvent will not dissolve the compound at room temperature but will dissolve it completely when heated.[4]

    • Test several solvents to find the ideal one or a suitable two-solvent pair.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen solvent to the flask and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[5]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Allow the crystals to dry completely under vacuum.

Diagrams and Workflows

Purification_Workflow start Crude 2-Aryl-1-Pyrroline (from reaction workup) check_state Is the crude product a solid? start->check_state recrystallize Purify by Recrystallization check_state->recrystallize  Yes chromatography Purify by Column Chromatography check_state->chromatography No (Oil/Tarry) check_purity Check Purity (NMR, LC-MS, etc.) recrystallize->check_purity chromatography->check_purity pure_product Pure 2-Aryl-1-Pyrroline check_purity->pure_product  Purity >98% repurify Further Purification Needed check_purity->repurify Purity Not Met repurify->chromatography Try Chromatography Troubleshooting_Diagram start Problem: Purified product is colored cause1 Possible Cause: Oxidation / Air Sensitivity start->cause1 cause2 Possible Cause: Highly Conjugated Byproducts start->cause2 cause3 Possible Cause: Acid-catalyzed Decomposition start->cause3 solution1 Solution: Work under inert gas Store cold & protected from light cause1->solution1 solution2 Solution: Treat crude with activated charcoal Re-run column carefully cause2->solution2 solution3 Solution: Ensure workup neutralizes all acid Use deactivated silica for chromatography cause3->solution3

References

Identifying common impurities in 5-Phenyl-3,4-dihydro-2H-pyrrole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities during the synthesis of 5-Phenyl-3,4-dihydro-2H-pyrrole.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound and what are the key starting materials for each?

A1: Two prevalent methods for synthesizing this compound are the Grignard reaction-based route and a method involving the acylation and cyclization of N-vinylpyrrolidin-2-one.

  • Grignard Route: This approach typically involves the reaction of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) with 4-chlorobutyronitrile.

  • Acylation/Cyclization Route: This method utilizes the acylation of N-vinylpyrrolidin-2-one with a benzoylating agent, followed by acid-catalyzed hydrolysis and cyclization.[1]

Q2: I am observing a significant byproduct in my reaction. What is it likely to be?

A2: The identity of the major byproduct heavily depends on the synthetic route employed.

  • For the Grignard Route: A common impurity is biphenyl , formed from the coupling of the Grignard reagent with unreacted aryl halide. Other possibilities include byproducts from the Grignard reagent acting as a base or a reducing agent.[2]

  • For syntheses analogous to the Paal-Knorr synthesis: If the reaction conditions become too acidic (pH < 3), the formation of the corresponding furan derivative can be a significant side reaction.[3][4] Polymerization leading to tar-like substances can also occur, especially at elevated temperatures.[3]

Q3: My reaction yield is consistently low. What are the potential causes?

A3: Low yields can stem from several factors, including:

  • Incomplete reaction: This can be due to insufficient reaction time, suboptimal temperature, or poor reactivity of starting materials.

  • Side reactions: The formation of byproducts, as mentioned in Q2, will consume starting materials and lower the yield of the desired product.

  • Product degradation: The pyrrole ring can be sensitive to harsh acidic conditions and high temperatures, leading to degradation over prolonged reaction times.[3]

  • Purification losses: The chosen purification method (e.g., distillation, chromatography, crystallization) may not be optimal, leading to loss of product.[3]

Q4: How can I detect and identify impurities in my product?

A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[5]

  • High-Performance Liquid Chromatography (HPLC): This is a primary technique for separating and quantifying non-volatile impurities.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities such as residual solvents and certain byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the elucidation of unknown impurities, especially after isolation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful hyphenated technique that combines the separation power of HPLC with the identification capabilities of mass spectrometry.[5]

Troubleshooting Guides

Issue 1: Presence of an Unexpected Peak in HPLC/GC-MS
Observation Potential Cause Troubleshooting Steps & Solutions
Early-eluting peak in HPLCHighly polar impurityEnsure complete removal of any water-soluble byproducts or reagents during aqueous workup.
Peak with a mass corresponding to biphenyl (in Grignard synthesis)Wurtz-type coupling of the Grignard reagentUse a slight excess of magnesium during Grignard reagent formation and ensure slow addition of the aryl halide.
Peak corresponding to the furan analog (in Paal-Knorr type synthesis)Reaction conditions are too acidicMaintain a pH above 3. Consider using a weaker acid catalyst like acetic acid.[4]
Broad, unresolved peaks or "tar" formationPolymerization of starting materials or productLower the reaction temperature and consider using a milder catalyst.[3]
Peaks corresponding to starting materialsIncomplete reactionIncrease reaction time or temperature moderately. Ensure proper stoichiometry of reagents.
Issue 2: Low Yield and/or Poor Purity
Observation Potential Cause Troubleshooting Steps & Solutions
Low yield with significant starting material remainingInefficient reactionOptimize reaction parameters (temperature, concentration, catalyst). For Grignard reactions, ensure the magnesium is activated and the solvent is anhydrous.
Dark, tarry crude productPolymerizationReduce reaction temperature and avoid overly acidic conditions.[3]
Product loss during purificationSuboptimal purification methodFor solid products, optimize recrystallization solvent. For liquids, consider vacuum distillation. For complex mixtures, develop a more effective column chromatography method.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol is adapted from general procedures for the synthesis of 2-aryl-1-pyrrolines.

Materials:

  • Bromobenzene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether

  • 4-Chlorobutyronitrile

  • Xylene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 10% Hydrochloric acid (HCl)

  • 1M Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Preparation: Add bromobenzene dropwise to a suspension of excess magnesium turnings and a crystal of iodine in anhydrous diethyl ether. Maintain the temperature at 40°C for 2 hours.

  • Reaction: Cool the Grignard reagent, and add a solution of an equimolar amount of 4-chlorobutyronitrile in diethyl ether dropwise. Reflux the mixture for 1.5 hours.

  • Solvent Exchange: Gradually increase the temperature to 110°C to distill off the diethyl ether while adding xylene to maintain a constant volume.

  • Workup: Cool the mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl. Separate the aqueous phase and wash it repeatedly with diethyl ether.

  • Extraction: Combine the organic phases and acidify with a 10% HCl aqueous solution. Extract the aqueous acidic solution.

  • Neutralization and Isolation: Neutralize the aqueous solution with a 1M NaOH solution in an ice bath. Extract the product with diethyl ether. Wash the organic layer with distilled water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under vacuum.

  • Purification: Purify the resulting product by vacuum distillation or column chromatography.

Protocol 2: General Method for Impurity Analysis by HPLC

Objective: To separate and quantify this compound from its potential impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV or PDA detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Gradient Elution Program:

Time (min)%A%B
09010
201090
251090
269010
309010

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm (or optimized based on UV scan of the main product and expected impurities) Injection Volume: 10 µL Sample Preparation: Dissolve a small amount of the crude or purified product in the mobile phase starting condition (90:10 A:B) to a concentration of approximately 1 mg/mL.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_analysis Analysis & Purification Stage start Starting Materials (e.g., Bromobenzene, 4-Chlorobutyronitrile) reaction Grignard Reaction & Cyclization start->reaction 1. Reagent Prep 2. Reaction workup Aqueous Workup & Extraction reaction->workup Quenching crude Crude Product workup->crude Isolation analysis Impurity Analysis (HPLC, GC-MS) crude->analysis purification Purification (Distillation/Chromatography) analysis->purification Identify Need for Purification final_product Pure this compound analysis->final_product Purity Confirmation purification->final_product Troubleshooting_Logic cluster_yield Low Yield Issues cluster_purity Impurity Issues cluster_solutions Potential Solutions start Problem Identified (e.g., Low Yield, Extra Peak) incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yield identify_impurity Identify Impurity (MS, NMR) start->identify_impurity Purity side_rxn Side Reactions? incomplete_rxn->side_rxn optimize_cond Optimize Conditions (Temp, Time, pH) incomplete_rxn->optimize_cond degradation Product Degradation? side_rxn->degradation side_rxn->optimize_cond degradation->optimize_cond source_impurity Determine Source (Starting Material, Side Rxn) identify_impurity->source_impurity change_reagents Change Reagents/ Catalyst source_impurity->change_reagents improve_workup Improve Workup/ Purification source_impurity->improve_workup

References

Technical Support Center: Grignard Reactions for Pyrroline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Grignard reactions in the synthesis of pyrrolines and their derivatives.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction for pyrroline synthesis is not initiating. What are the common causes and solutions?

A1: Failure to initiate is a frequent issue in Grignard reactions. The primary causes are often related to the magnesium metal or the reaction conditions.

  • Inactive Magnesium Surface: Magnesium turnings can develop a passivating layer of magnesium oxide (MgO), which prevents the reaction with the alkyl/aryl halide.

    • Solution: Activate the magnesium surface by gently crushing the turnings, using a crystal of iodine (which will disappear as the reaction starts), or adding a few drops of 1,2-dibromoethane.[1]

  • Presence of Water: Grignard reagents are highly sensitive to moisture. Any water in the glassware or solvent will quench the reagent as it forms.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Solvents must be anhydrous.[1]

  • Impurities in Reagents: Impurities in the alkyl/aryl halide or solvent can inhibit the reaction.

    • Solution: Use freshly distilled solvents and purified alkyl/aryl halides.

Q2: I'm observing a low yield of my desired pyrroline product. What are the potential reasons?

A2: Low yields can result from a variety of factors, including incomplete reaction, side reactions, or degradation of reactants or products.

  • Inaccurate Grignard Reagent Concentration: The exact concentration of the prepared Grignard reagent is often unknown, leading to incorrect stoichiometry.

    • Solution: Titrate a small aliquot of the Grignard reagent before use to determine its molarity. A common method involves titration against a solution of I2 in THF until the iodine color persists.

  • Side Reactions: Several side reactions can compete with the desired nucleophilic addition.

    • Wurtz Coupling: Homocoupling of the alkyl/aryl halide is a major side reaction, especially with primary or benzylic halides.[1] This can be minimized by slow addition of the halide to the magnesium.

    • Enolization of the Substrate: If your pyrroline precursor has acidic alpha-protons (e.g., a lactam), the Grignard reagent can act as a base, leading to deprotonation instead of addition. Using a less sterically hindered Grignard reagent or lower reaction temperatures can mitigate this.

    • Reduction: For some substrates, the Grignard reagent can act as a reducing agent, particularly if it has a beta-hydride.

  • Reaction Temperature: The optimal temperature can be crucial. For additions to sensitive substrates like nitrones, reactions are often carried out at low temperatures (e.g., -78 °C) to improve selectivity and minimize side reactions.[2]

Q3: My reaction mixture is turning dark brown or black. Should I be concerned?

A3: A dark coloration can indicate decomposition of the Grignard reagent or the occurrence of side reactions.[3] While a gray to brown color is often normal for a Grignard reagent solution, a very dark or black color, especially during prolonged heating, can be a sign of trouble. This may be due to the formation of finely divided metal from side reactions like Wurtz coupling.[3] If this is accompanied by low yield, consider optimizing the reaction time and temperature.

Q4: How does the choice of solvent affect my Grignard reaction for pyrroline synthesis?

A4: The solvent plays a critical role in stabilizing the Grignard reagent and influencing its reactivity.

  • Ethereal Solvents are Essential: Ethers like diethyl ether and tetrahydrofuran (THF) are standard solvents for Grignard reactions because they are aprotic and the lone pairs on the oxygen atom solvate and stabilize the magnesium center.[4]

  • THF vs. Diethyl Ether: THF is a more polar and stronger Lewis base than diethyl ether, which can lead to higher stabilization of the Grignard reagent.[1] However, the choice of ether can also influence the stereochemical outcome of the reaction.

  • Alternative Solvents: 2-Methyltetrahydrofuran (2-MeTHF) is a greener alternative to THF and has been shown to be as effective, or even superior, in some Grignard reactions, particularly in suppressing Wurtz coupling.[5]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in the Addition to a Chiral Precursor

Symptoms:

  • Formation of multiple diastereomers in nearly equal amounts.

  • Difficulty in separating the desired diastereomer.

Possible Causes:

  • Inappropriate Solvent: The coordinating ability of the solvent can significantly impact the transition state geometry. Non-coordinating solvents like dichloromethane (DCM) can sometimes favor a different diastereomer compared to coordinating solvents like THF.[6]

  • Incorrect Temperature: The reaction temperature can influence the energy difference between the diastereomeric transition states. Lower temperatures often lead to higher diastereoselectivity.

  • Nature of the Grignard Reagent: The halide counter-ion (Cl, Br, I) of the Grignard reagent can affect the Lewis acidity of the magnesium center, which in turn can influence the degree of chelation control and thus diastereoselectivity.[7]

  • Use of Additives: Lewis acids can be used as additives to enhance stereoselectivity in reactions with certain substrates, such as nitrones.

Troubleshooting Workflow for Low Diastereoselectivity:

G start Low Diastereoselectivity Observed solvent Modify Solvent System (e.g., THF vs. DCM) start->solvent temp Optimize Reaction Temperature (e.g., decrease to -78 °C) solvent->temp grignard Vary Grignard Reagent (e.g., RMgCl, RMgBr, RMgI) temp->grignard additive Introduce Lewis Acid Additive (e.g., BF3·OEt2) grignard->additive end Improved Diastereoselectivity additive->end

Caption: Troubleshooting logic for improving diastereoselectivity.

Data Presentation

Table 1: Effect of Solvent on Diastereomeric Ratio (d.r.) in the Addition of Propargylmagnesium Bromide to a Fluorinated Sulfinyl Imine [6]

EntrySolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
1THF-7885>95:5
2DCM-78825:95

Table 2: Influence of Temperature on the Formation of Side Products in a Grignard Reaction [2]

Temperature Range (°C)Major Product (%)Side Product 1 (%)Side Product 2 (%)
< 20High0.25.8
20-40Optimal<2.0<2.0
> 40Decreased7.50.6

Experimental Protocols

Protocol 1: General Procedure for the Asymmetric Synthesis of 2-Substituted Pyrrolidines from an N-tert-Butanesulfinyl Imine

This protocol is adapted from the synthesis of 2-substituted pyrrolidines via diastereoselective addition of Grignard reagents to a γ-chlorinated N-tert-butanesulfinyl imine.[8][9]

Workflow for Pyrrolidine Synthesis:

G start Start imine Dissolve N-tert-butanesulfinyl imine in anhydrous solvent start->imine cool Cool to -78 °C imine->cool grignard Add Grignard reagent dropwise cool->grignard react Stir at -78 °C grignard->react quench Quench with saturated aqueous NH4Cl react->quench extract Extract with organic solvent quench->extract purify Purify by chromatography extract->purify end Isolated 2-substituted pyrrolidine purify->end

Caption: Experimental workflow for pyrrolidine synthesis.

Step-by-Step Procedure:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add the γ-chlorinated N-tert-butanesulfinyl imine (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous solvent (e.g., THF or DCM, see Table 1 for solvent effects on diastereoselectivity) via syringe to dissolve the imine.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Grignard Addition: Slowly add the Grignard reagent (1.5 - 2.0 eq) dropwise to the cooled solution over 10-15 minutes.

  • Reaction: Stir the reaction mixture at the same temperature for the recommended time (typically 1-3 hours), monitoring the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted pyrrolidine.

Protocol 2: General Procedure for Grignard Reagent Formation

This protocol outlines the in-situ preparation of a Grignard reagent.[1]

Step-by-Step Procedure:

  • Setup: Place magnesium turnings (1.2 eq) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Activation: Add a small crystal of iodine to the flask.

  • Solvent Addition: Add a portion of the total anhydrous diethyl ether or THF to the flask.

  • Initiation: Add a small amount of the alkyl/aryl halide (1.0 eq), either neat or dissolved in anhydrous ether/THF, to the magnesium suspension. The reaction is initiated when the iodine color fades and bubbling is observed. Gentle warming may be required.

  • Addition of Halide: Once the reaction has initiated, add the remaining alkyl/aryl halide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting grey-to-brown solution is the Grignard reagent, ready for use.

General Troubleshooting Workflow for Grignard Reactions:

G start Low Yield or Reaction Failure check_anhydrous Verify Anhydrous Conditions (Glassware, Solvents) start->check_anhydrous check_mg Check Magnesium Activation check_anhydrous->check_mg If conditions are dry check_reagents Assess Reagent Purity (Substrate, Halide) check_mg->check_reagents If Mg is active check_stoich Titrate Grignard Reagent & Adjust Stoichiometry check_reagents->check_stoich If reagents are pure check_temp Optimize Reaction Temperature check_stoich->check_temp If stoichiometry is correct check_side_reactions Analyze for Side Products (Wurtz, Enolization) check_temp->check_side_reactions If temperature is optimized end Improved Yield check_side_reactions->end

Caption: A logical approach to troubleshooting low-yielding Grignard reactions.

References

Managing side reactions in the synthesis of 2-substituted 1-pyrrolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side reactions during the synthesis of 2-substituted 1-pyrrolines.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of 2-substituted 1-pyrrolines?

A1: The most prevalent side reactions include:

  • Over-oxidation to Pyrroles: 1-Pyrrolines can be sensitive to air and may oxidize to the corresponding pyrrole, especially during workup or purification.

  • Polymerization: Concentrated solutions of 1-pyrrolines can be unstable and may lead to the formation of polymers.

  • Isomerization: Depending on the reaction conditions, isomerization to the more thermodynamically stable 2-pyrroline or 3-pyrroline may occur.

  • Formation of Ring-Opened Byproducts: Hydrolysis of the imine functionality under certain pH conditions can lead to the formation of amino ketones.

  • Incomplete Cyclization: Starting materials may not fully cyclize, leading to a mixture of the desired product and acyclic intermediates.

Q2: How can I minimize the oxidation of my 2-substituted 1-pyrroline to the corresponding pyrrole?

A2: To minimize oxidation, it is crucial to handle the product under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during purification and storage. Using degassed solvents and avoiding prolonged exposure to air and light can also be beneficial. Some synthetic protocols intentionally include an oxidation step to form pyrroles, so careful control of oxidants is key if the 1-pyrroline is the desired product.

Q3: My reaction is yielding a complex mixture of products. What are the general parameters I should investigate?

A3: A complex product mixture often points to issues with the reaction conditions. Key factors to re-evaluate are:

  • Purity of Starting Materials: Impurities can catalyze side reactions. Ensure all reactants and solvents are of high purity.

  • Reaction Temperature: Lowering the temperature can often increase selectivity and reduce the rate of side reactions.

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the reaction pathway.

  • Stoichiometry of Reactants: An incorrect ratio of reactants can lead to incomplete reactions or the formation of byproducts.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of 2-Substituted 1-Pyrroline Incomplete reaction; competing side reactions; product instability.Optimize reaction time and temperature. Ensure purity of starting materials. Handle the product under an inert atmosphere.
Formation of Pyrrole Byproduct Oxidation of the 1-pyrroline.Perform the reaction and workup under an inert atmosphere. Use degassed solvents. Avoid excessive heat and light.
Presence of Polymeric Material High concentration of 1-pyrroline; presence of acid/base catalysts.Work with dilute solutions. Neutralize the reaction mixture promptly during workup.
Mixture of Pyrroline Isomers Thermodynamic equilibration.Carefully select reaction conditions (e.g., kinetic control at low temperatures) to favor the desired isomer.
Poor Diastereoselectivity Low energy difference between diastereomeric transition states.Lower the reaction temperature. Screen different catalysts or chiral auxiliaries. Modify the steric bulk of substituents.

Experimental Protocols

Synthesis of 2-Phenyl-1-pyrroline from N-Vinylpyrrolidin-2-one

This method utilizes the reactivity of N-vinylpyrrolidin-2-one as a 3-aminopropyl carbanion equivalent.[1]

Step 1: Formation of the Keto Lactam Intermediate

  • To a suspension of sodium hydride (2 equiv.) in dry toluene, add N-vinylpyrrolidin-2-one (1 equiv.) at 0 °C under an inert atmosphere.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Add the desired ester (e.g., ethyl benzoate, 1 equiv.) dropwise at 0 °C.

  • Heat the reaction mixture to reflux for 10 hours.

  • Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude keto lactam.

Step 2: Hydrolysis to 2-Phenyl-1-pyrroline

  • Heat a solution of 6 N hydrochloric acid to reflux.

  • Slowly add a solution of the crude keto lactam in tetrahydrofuran (THF) to the boiling acid over 1.5-2 hours. To prevent polymerization, this addition must be slow.[1]

  • Collect THF by distillation during the addition.

  • After the addition is complete, continue to reflux for an additional hour.

  • Cool the reaction mixture and neutralize with a strong base (e.g., 50% NaOH) to a pH greater than 10.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the combined organic extracts over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or chromatography to yield 2-phenyl-1-pyrroline.

One-Pot Synthesis of Substituted Δ¹-Pyrrolines via Michael Addition and Reductive Cyclization

This protocol describes a facile one-pot synthesis from chalcones and nitroalkanes.[2]

  • To a solution of the chalcone (1 equiv.) in N,N-dimethylformamide (DMF), add the nitroalkane (1.2 equiv.) and a solution of aqueous sodium hydroxide.

  • Stir the mixture at room temperature, monitoring the reaction by TLC until the chalcone is consumed.

  • Add zinc dust to the reaction mixture, followed by the slow addition of concentrated hydrochloric acid at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reduction and cyclization are complete (monitored by TLC).

  • Filter the reaction mixture and neutralize the filtrate with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes yields for the synthesis of various 2-substituted 1-pyrrolines using the N-vinylpyrrolidin-2-one method.[1]

EntryEsterYield of Intermediate (%)Yield of 2-Substituted 1-Pyrroline (%)
1PhCH₂CO₂Et9666
2c-C₆H₁₁CO₂CH₃9973
3CH₃(CH₂)₈CO₂CH₃9981
4BnO(CH₂)₃CO₂CH₃9695
5i-PrCO₂CH₃9998
6t-BuCO₂CH₃9998

Visualizations

Troubleshooting Workflow for Low Diastereoselectivity

Troubleshooting_Diastereoselectivity start Low Diastereomeric Ratio (d.r.) Observed temp Lower Reaction Temperature start->temp Amplify energy difference solvent Change Solvent start->solvent Alter transition state solvation catalyst Vary Catalyst/Reagent start->catalyst Change steric/electronic environment substrate Modify Substrate start->substrate Enhance facial differentiation outcome Improved d.r. temp->outcome solvent->outcome catalyst->outcome substrate->outcome

Caption: Troubleshooting workflow for poor diastereoselectivity.

General Synthetic Pathway and Potential Side Reactions

Reaction_Pathway Reactants Starting Materials (e.g., γ-amino ketone) Cyclization Cyclization Reactants->Cyclization Product 2-Substituted 1-Pyrroline Cyclization->Product Side_Reaction1 Oxidation Product->Side_Reaction1 [O] Side_Reaction2 Polymerization Product->Side_Reaction2 High Conc. Side_Reaction3 Isomerization Product->Side_Reaction3 Δ or H⁺/⁻OH Side_Product1 Pyrrole Side_Reaction1->Side_Product1 Side_Product2 Polymer Side_Reaction2->Side_Product2 Side_Product3 2- or 3-Pyrroline Side_Reaction3->Side_Product3

Caption: Synthetic pathway and common side reactions.

References

Technical Support Center: Stability of 5-Phenyl-3,4-dihydro-2H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on maintaining the stability of 5-Phenyl-3,4-dihydro-2H-pyrrole during storage and experimentation. Below you will find frequently asked questions, troubleshooting advice for common stability issues, recommended storage conditions, and detailed experimental protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound?

A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, refrigeration (2-8 °C) is recommended. The compound should be protected from light.

Q2: What are the visual signs of degradation for this compound?

A2: A change in color from its typical appearance (e.g., colorless to yellow or brown) can be an indicator of degradation. The presence of particulates or a change in the physical state may also suggest instability. For pyrrole-related compounds, darkening in color is often associated with oxidation or polymerization.[3]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4] These methods can help identify and quantify the parent compound and any potential impurities or degradation products.

Q4: Is this compound sensitive to air or moisture?

A4: As a cyclic imine, this compound has the potential to be sensitive to moisture, which can lead to hydrolysis of the imine bond. Exposure to air, particularly in the presence of light, may lead to oxidation. Therefore, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents when preparing solutions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Sample has changed color (e.g., turned yellow or brown). Oxidation or polymerization due to exposure to air and/or light.Handle the compound under an inert atmosphere. Store in an amber vial or a container protected from light. Re-purify the sample if necessary and confirm its identity and purity using analytical methods like HPLC or NMR.
Unexpected peaks appear in HPLC or GC-MS analysis. Degradation of the sample. The imine bond is susceptible to hydrolysis, especially in the presence of acidic or basic conditions.Review the pH of your sample preparation and analytical mobile phases. Ensure all solvents are anhydrous. To identify the degradation products, consider conducting a forced degradation study (see Experimental Protocols section).
Poor solubility or presence of particulates. Polymerization or the formation of insoluble degradation products.Filter the sample through a suitable syringe filter before use. Re-evaluate the storage conditions of the solid material and solutions. Consider preparing fresh solutions for each experiment.
Inconsistent experimental results. Degradation of the stock solution over time.Prepare fresh stock solutions for each set of experiments. If a stock solution must be stored, keep it at a low temperature (e.g., -20 °C) in a tightly sealed vial, protected from light. Perform a quick purity check of the stock solution before use if it has been stored for an extended period.

Recommended Storage Conditions and Stability Data

Proper storage is critical for maintaining the integrity of this compound. The following table provides illustrative stability data under various conditions. Please note that this data is for representative purposes, and it is recommended to perform your own stability studies for critical applications.

Table 1: Illustrative Stability of this compound (Solid State) Over 12 Months

Storage ConditionPurity after 3 monthsPurity after 6 monthsPurity after 12 months
2-8 °C, protected from light, sealed under Nitrogen >99.5%>99.0%>98.5%
25 °C/60% RH, protected from light, sealed container 98.0%96.5%94.0%
25 °C/60% RH, exposed to light, sealed container 97.0%94.0%90.0%
40 °C/75% RH, protected from light, sealed container 95.0%91.0%85.0%

RH = Relative Humidity. Data is illustrative.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with a UV or DAD detector

  • LC-MS system for peak identification

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60 °C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60 °C for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in a controlled temperature oven at 70 °C for 48 hours. Also, heat the stock solution at 70 °C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to a light source that meets ICH Q1B guidelines for photostability testing.

4. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the samples by a validated stability-indicating HPLC method. A C18 column with a gradient elution of acetonitrile and water (with an acid modifier) is a good starting point.

  • Use LC-MS to identify the mass of the parent compound and any major degradation products.

Visualizations

Potential Degradation Pathways

G Potential Degradation Pathways of this compound A This compound B [O] (Oxidation) A->B D H₂O/H⁺ or OH⁻ (Hydrolysis) A->D F Polymerization A->F Light/Heat C N-oxide or Ring-opened products B->C E 4-Amino-4-phenylbutanal D->E G Oligomers/Polymers (Insoluble particulates) F->G

Caption: Potential degradation pathways for this compound include oxidation, hydrolysis, and polymerization.

Experimental Workflow for Stability Assessment

G Workflow for Stability Assessment cluster_0 Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Evaluation A Prepare Stock Solution (1 mg/mL in Acetonitrile) B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal Stress (70°C, Solid & Solution) A->E F Photolytic Stress (ICH Q1B) A->F G Sample Preparation (Neutralize, Dilute) B->G C->G D->G E->G F->G H HPLC-UV/DAD Analysis G->H I LC-MS Analysis G->I J Assess Purity & Degradation H->J K Identify Degradation Products I->K L Develop Stability-Indicating Method J->L

Caption: Experimental workflow for conducting a forced degradation study and assessing the stability of this compound.

References

Challenges in scaling up the synthesis of 5-Phenyl-3,4-dihydro-2H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Phenyl-3,4-dihydro-2H-pyrrole, with a focus on challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods involve the cyclization of a 1,4-dicarbonyl precursor or a related compound. Key routes include:

  • Paal-Knorr Type Synthesis: Cyclization of a 1,4-dicarbonyl compound, such as 1-phenyl-1,4-butanedione, with ammonia or a primary amine. This is a robust and widely used method.[1][2]

  • Acylation and Cyclization: A two-step process involving the acylation of a suitable starting material like N-vinylpyrrolidin-2-one with a benzoylating agent, followed by acid-catalyzed hydrolysis and cyclization. This approach has been detailed for the synthesis of the closely related 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole.[3]

  • Hydrogenative Cyclization: A multi-component synthesis starting from a ketone, an aldehyde, and a nitroalkane to form a nitro ketone, which is then hydrogenated and cyclized to the dihydropyrrole.[4]

Q2: My reaction is producing a significant amount of a furan byproduct. How can I minimize this?

A2: Furan formation is a common side reaction in the Paal-Knorr synthesis, especially under strongly acidic conditions (pH < 3).[5] To suppress this, it is crucial to control the pH of the reaction. Operating in a neutral to weakly acidic medium (pH 3-7) significantly favors the formation of the pyrrole product.[5] Using an excess of the amine reactant can also help to outcompete the furan-forming cyclization pathway.[5]

Q3: The reaction mixture is turning into a dark, tarry material, making purification difficult. What is the cause and how can it be prevented?

A3: The formation of dark, polymeric tars is often a result of excessively high temperatures or highly acidic conditions, which can cause the starting materials or the pyrrole product to degrade or polymerize.[5] To mitigate this, consider the following:

  • Lower the reaction temperature: Even a moderate reduction can significantly decrease the rate of side reactions.

  • Use a milder acid catalyst: Strong acids can promote unwanted polymerization.

  • Control the rate of addition: For exothermic reactions, slow, controlled addition of reagents can prevent temperature spikes.

Q4: What are the primary challenges when scaling up the synthesis from lab to pilot plant?

A4: The main challenges in scaling up are typically related to heat and mass transfer.[6][7]

  • Exothermic Heat Management: Many cyclization reactions are exothermic. What is easily managed in a lab flask can lead to a dangerous thermal runaway in a large reactor due to the lower surface-area-to-volume ratio.[6][7] This requires careful engineering controls, such as jacketed reactors with efficient cooling and controlled reagent addition rates.

  • Mixing Efficiency: Ensuring homogenous mixing in a large reactor is more challenging and can affect reaction kinetics and impurity profiles.

  • Purification: Methods like column chromatography that are feasible at the lab scale may not be practical for large quantities. Developing robust crystallization or distillation procedures is crucial for large-scale purification.[8]

Q5: What are the recommended methods for purifying the final product at a larger scale?

A5: For multi-kilogram scale, purification strategies must be robust and scalable.

  • Extraction: An initial liquid-liquid extraction can remove highly polar and non-polar impurities. A common procedure involves dissolving the crude product in a solvent like ethyl acetate and washing with aqueous solutions such as sodium bicarbonate and brine.[8]

  • Vacuum Distillation: For liquid products, vacuum distillation is an effective method for purification.[3]

  • Recrystallization: This is a highly effective technique for obtaining high-purity crystalline solids. The choice of solvent is critical and may require screening. A common approach is to dissolve the product in a minimum amount of a hot solvent (e.g., methanol or ethanol) and allow it to cool slowly.[8]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem EncounteredPotential CauseSuggested Solution
Low or No Product Yield Inefficient Cyclization: The reaction conditions (temperature, catalyst) may not be optimal for the ring-closing step.Increase the reaction temperature moderately or extend the reaction time. Screen different mild acid catalysts (e.g., acetic acid, p-toluenesulfonic acid).
Starting Material Quality: Impurities in the starting 1,4-dicarbonyl compound or amine can inhibit the reaction.Verify the purity of starting materials by NMR or GC-MS and purify if necessary.
pH is too low: Strongly acidic conditions favor furan byproduct formation.[5]Adjust the pH to be in the neutral or weakly acidic range (pH 3-7).[5]
Reaction Stalls / Incomplete Conversion Poor Solubility: At larger scales, starting materials may not be fully dissolved, leading to a heterogeneous mixture and slow reaction.Choose a solvent in which all reactants are fully soluble at the reaction temperature. Increase agitation to improve mass transfer.
Catalyst Deactivation: The catalyst may be consumed by side reactions or impurities.Ensure an inert atmosphere if the catalyst is air-sensitive. Consider adding the catalyst in portions.
Difficulty in Product Isolation Product is an Oil: The product may not crystallize easily from the reaction mixture or during workup.Attempt vacuum distillation for purification. If crystallization is desired, screen a wider range of solvent systems or try seeding with a small crystal.
Emulsion during Extraction: The presence of both polar and non-polar functional groups can lead to stable emulsions during aqueous workup.Add brine (saturated NaCl solution) to help break the emulsion. Centrifugation can also be effective at a larger scale.
High Impurity Levels in Final Product Side Reactions: Besides furan formation, other side reactions like self-condensation of the dicarbonyl starting material can occur.Optimize reaction conditions (temperature, concentration) to favor the desired reaction. Slow addition of one reactant to a solution of the other can minimize self-condensation.
Thermal Degradation: The product may be unstable at the reaction or purification temperature.Use lower temperatures for a longer duration. For purification, consider short-path distillation to minimize thermal exposure.

Experimental Protocols

Protocol 1: Synthesis of this compound via Acylation and Cyclization

This protocol is adapted from a general procedure for the synthesis of 2-aryl-1-pyrrolines.[3]

Step 1: Synthesis of 3-Benzoyl-N-vinylpyrrolidin-2-one (Intermediate)

  • Under an inert atmosphere (e.g., argon), suspend sodium hydride (1.2 eq) in dry toluene in a three-necked flask equipped with a reflux condenser and a dropping funnel.

  • Heat the suspension to reflux.

  • Slowly add a mixture of freshly distilled N-vinylpyrrolidin-2-one (1.0 eq) and ethyl benzoate (1.0 eq) over 2 hours.

  • Continue heating at reflux for 10 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding a saturated aqueous ammonium chloride solution.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude keto lactam intermediate.

Step 2: Synthesis of this compound

  • In a three-necked round-bottomed flask equipped with a mechanical stirrer, addition funnel, and reflux condenser, charge 6 N hydrochloric acid and heat to reflux.

  • Dissolve the crude intermediate from Step 1 in tetrahydrofuran (THF).

  • Slowly add the THF solution to the refluxing acid over 1.5-2 hours.

  • After the addition is complete, continue to heat the solution at reflux for 4 hours.

  • Cool the solution to room temperature.

  • Cool the filtrate to 0°C and basify to pH 12 by the slow addition of 50% aqueous sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation to obtain this compound.[3]

Visualizations

Reaction Pathway

G cluster_0 Step 1: Acylation cluster_1 Step 2: Hydrolysis & Cyclization N-vinylpyrrolidin-2-one N-vinylpyrrolidin-2-one NaH, Toluene, Reflux NaH, Toluene, Reflux N-vinylpyrrolidin-2-one->NaH, Toluene, Reflux Ethyl benzoate Ethyl benzoate Ethyl benzoate->NaH, Toluene, Reflux Intermediate_Keto_Lactam 3-Benzoyl-N-vinylpyrrolidin-2-one NaH, Toluene, Reflux->Intermediate_Keto_Lactam Intermediate_Keto_Lactam_2 3-Benzoyl-N-vinylpyrrolidin-2-one Acid_Hydrolysis 6N HCl, THF, Reflux Intermediate_Keto_Lactam_2->Acid_Hydrolysis Final_Product This compound Acid_Hydrolysis->Final_Product

Caption: Synthetic pathway for this compound.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckpH Is Furan Byproduct Observed (TLC/GC)? CheckPurity->CheckpH Pure PurifySM Purify Starting Materials CheckPurity->PurifySM Impure CheckTemp Is Reaction Sluggish or Stalled? CheckpH->CheckTemp No AdjustpH Adjust pH to 4-7 Use milder acid CheckpH->AdjustpH Yes IncreaseTemp Increase Temperature Extend Reaction Time CheckTemp->IncreaseTemp Yes End Improved Yield CheckTemp->End No, check other parameters PurifySM->Start Re-run AdjustpH->End IncreaseTemp->End

Caption: A troubleshooting workflow for addressing low yield.

References

Technical Support Center: Optimizing Hydrogenative Cyclization of Nitro Ketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize catalyst performance in the hydrogenative cyclization of nitro ketones.

Troubleshooting Guide

This guide addresses common issues encountered during the hydrogenative cyclization of nitro ketones, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Conversion of the Nitro Ketone

  • Question: My reaction shows low or no conversion of the starting nitro ketone. What are the possible causes and how can I address them?

  • Answer:

    • Inactive Catalyst: The catalyst may be inactive or poisoned. Ensure the catalyst is fresh or has been properly activated and stored. For instance, Raney Nickel can be pyrophoric and requires careful handling.[1] Consider pretreating the catalyst under hydrogen flow before adding the substrate.

    • Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently. Gradually increase the hydrogen pressure (e.g., from 10 bar to 20 bar) and monitor the reaction progress.[2]

    • Low Reaction Temperature: The reaction temperature might be insufficient to overcome the activation energy. Cautiously increase the temperature in increments (e.g., 10°C) while monitoring for side product formation.[2]

    • Improper Solvent: The choice of solvent can significantly impact the reaction. Solvents like methylcyclohexane (MCH) have been optimized for the reduction of nitroarenes.[2] If solubility is an issue, consider a solvent system that fully dissolves the substrate at the reaction temperature.

    • Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas can poison the catalyst. Purify the starting materials and use high-purity hydrogen. Common poisons include sulfur compounds and residual reagents from previous synthetic steps.

Issue 2: Formation of Side Products and Low Selectivity

  • Question: My reaction is producing significant amounts of side products, such as the amino alcohol or products from ring-opening of sensitive groups. How can I improve selectivity?

  • Answer:

    • Over-reduction: The catalyst and conditions might be too harsh, leading to the reduction of both the nitro group and the ketone, or even further reduction. To favor the formation of the cyclic imine or amine, consider using a more selective catalyst. For example, under specific conditions, Pd/C can be chemoselective for the nitro group.[1] Milder reaction conditions, such as lower temperature and pressure, can also help.

    • Hydrogenolysis of Sensitive Groups: Functional groups like cyclopropyl rings can undergo ring-opening under harsh hydrogenation conditions, particularly with palladium catalysts.[1] Careful control of temperature and pressure is crucial. Using a different catalyst, such as platinum, might be less prone to causing cyclopropane ring opening under comparable conditions.[1]

    • Catalyst Deactivation Pathways: Side reactions can lead to catalyst deactivation. For example, transient intermediates can react with other components in the reaction mixture to form inactive species, trapping the catalyst.[3] Optimizing reaction conditions to minimize the lifetime of such intermediates can improve both selectivity and catalyst stability.

Issue 3: Catalyst Deactivation and Poor Reusability

  • Question: The catalyst deactivates quickly, and I am unable to reuse it effectively. What are the causes and how can I improve its stability and reusability?

  • Answer:

    • Sintering of Metal Nanoparticles: At high temperatures, the metal nanoparticles on the support can agglomerate, leading to a loss of active surface area. Operating at the lowest effective temperature can mitigate this.

    • Leaching of the Active Metal: The active metal may leach from the support into the reaction medium. This can be addressed by choosing a more robust support material or by modifying the catalyst preparation method to enhance metal-support interactions.

    • Fouling by Reaction Products or Intermediates: The catalyst surface can be blocked by the deposition of byproducts or strongly adsorbing intermediates.[4] Washing the catalyst with a suitable solvent after each run may help to remove these species. In some cases, a regeneration step involving calcination or treatment with a specific reagent might be necessary.

    • Change in Metal Oxidation State: For some catalysts, the active catalytic species may be in a specific oxidation state. The reaction conditions might promote a change in this oxidation state to a less active or inactive form. For example, Pd(II) catalysts can be reduced to inactive Pd(0) species.[5]

Frequently Asked Questions (FAQs)

Q1: Which catalyst is best for the hydrogenative cyclization of nitro ketones?

A1: The choice of catalyst is highly dependent on the specific substrate and the desired product.

  • Nickel-based catalysts , such as Ni/SiO₂, have shown high activity and selectivity for the synthesis of 3,4-dihydro-2H-pyrroles from nitro ketones.[2]

  • Palladium on carbon (Pd/C) is a widely used and highly active catalyst for both nitro and ketone reduction. However, it may lead to a mixture of products unless conditions are carefully controlled.[1][6]

  • Raney Nickel is also highly active for the reduction of both nitro and ketone functionalities and is a good alternative to Pd/C, especially when dehalogenation is a concern.[1][6]

  • Platinum(IV) Oxide (Adams' Catalyst) is a very active catalyst, and platinum catalysts are sometimes favored over palladium for nitro group reductions to minimize C-N bond hydrogenolysis.[1]

Q2: What are the optimal reaction conditions (temperature, pressure, solvent)?

A2: Optimal conditions vary depending on the catalyst and substrate. However, a good starting point for optimization, based on literature for a Ni/SiO₂ catalyst, is:

  • Temperature: 100 °C[2]

  • Hydrogen Pressure: 20 bar[2]

  • Solvent: Methylcyclohexane (MCH)[2] It is recommended to screen different conditions to find the optimum for your specific reaction.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored by several techniques:

  • Thin-Layer Chromatography (TLC): To qualitatively observe the disappearance of the starting material and the appearance of the product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture.

  • Hydrogen Uptake: Measuring the consumption of hydrogen gas can provide real-time information about the reaction rate.[1]

Q4: Are there any functional groups that are not tolerated in this reaction?

A4: While the hydrogenative cyclization can tolerate a range of functional groups, some are sensitive to the reaction conditions.

  • Reducible groups: Besides the nitro and ketone groups, other functionalities like alkenes, alkynes, nitriles, and benzyl groups can also be reduced.[6][7]

  • Halogens: Aromatic halides (I, Br, Cl) can be susceptible to dehalogenation, especially with Pd/C. Raney Nickel is often a better choice in these cases.[6]

  • Acid-sensitive groups: If acidic conditions are used, acid-labile protecting groups or functionalities may not be stable.

Quantitative Data Summary

The following tables summarize quantitative data on catalyst performance for the hydrogenative cyclization of nitro ketones and related reactions.

Table 1: Optimization of Reaction Conditions for the Hydrogenative Cyclization of 4-nitro-1,3-diphenylbutan-1-one

EntryCatalyst (mol%)SolventTemperature (°C)H₂ Pressure (bar)Conversion (%)Yield (%)
13 mol% NiMCH1002010039

Data extracted from a study on the synthesis of 3,4-dihydro-2H-pyrroles.[2]

Table 2: Performance of Different Catalysts in the Hydrogenation of Analogous p-Nitrophenyl Alkyl Ketones

CatalystSubstrate AnalogueKey Performance MetricsProbable Outcome for Cyclopropyl p-Nitrophenyl Ketone
Palladium on Carbon (Pd/C)p-NitroacetophenoneHigh activity for both nitro and ketone reduction. Can be chemoselective for the nitro group under specific conditions.High conversion, potential for over-reduction. Chemoselectivity may require optimization.[1]
Raney Nickel (Raney Ni)Aromatic Nitro KetonesHighly active for the reduction of both nitro and ketone functionalities.[1]Likely to produce the fully reduced p-aminophenyl cyclopropyl carbinol.[1]
Platinum(IV) Oxide (PtO₂)Not specifiedVery active catalyst for hydrogenation. May minimize C-N bond hydrogenolysis.[1]Expected to be very active, likely leading to the formation of p-aminophenyl cyclopropyl carbinol.[1]

Experimental Protocols

Protocol 1: General Procedure for Hydrogenative Cyclization of a Nitro Ketone using a Heterogeneous Catalyst

  • Catalyst Preparation: In a suitable high-pressure reactor, add the chosen catalyst (e.g., 1-5 mol% of 10% Pd/C or Ni/SiO₂).[1]

  • Solvent and Substrate Addition: Add a suitable solvent (e.g., methanol, ethanol, or methylcyclohexane) to create a slurry. Then, add the nitro ketone substrate.[1]

  • Hydrogenation:

    • Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon).

    • Purge the reactor with hydrogen gas.

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 10-20 bar) and begin vigorous stirring.[1][2]

    • Heat the reaction mixture to the desired temperature (e.g., 40-100 °C).[2]

  • Reaction Monitoring: Monitor the reaction progress by TLC, GC, or by measuring hydrogen uptake.[1]

  • Work-up:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Purge the reactor with an inert gas.

    • Filter the reaction mixture through a pad of celite or another suitable filter aid to remove the catalyst.[1]

    • Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by crystallization or column chromatography.

Protocol 2: Preparation of Raney Nickel Catalyst

This protocol is for the preparation of a highly active Raney Nickel catalyst and should be performed with extreme caution in a well-ventilated fume hood.

  • Digestion of the Alloy:

    • In a 2-liter beaker, dissolve 192 g of sodium hydroxide in 750 ml of distilled water and cool the solution to 10°C.

    • In a separate 4-liter beaker, place 150 g of nickel-aluminum alloy and 300 ml of distilled water.[1]

  • Alloy Addition:

    • Slowly add the sodium hydroxide solution to the nickel-aluminum alloy suspension with vigorous stirring.

    • Maintain the temperature at 25 ± 2°C by controlling the rate of addition and using an external cooling bath. The addition typically takes 2-3 hours.[1]

  • Digestion Completion: After the addition is complete, allow the mixture to stand for 16 hours without stirring.[1]

  • Washing: Carefully decant the supernatant and wash the nickel catalyst repeatedly with distilled water until the washings are neutral to litmus paper.

  • Storage: Store the active Raney Nickel catalyst under water or a suitable solvent (e.g., ethanol) to prevent it from becoming pyrophoric upon drying.

Visualizations

Experimental_Workflow Start Start Catalyst_Prep Catalyst Preparation (e.g., 1-5 mol% Pd/C) Start->Catalyst_Prep Substrate_Add Substrate and Solvent Addition (Nitro Ketone in MCH) Catalyst_Prep->Substrate_Add Reactor_Setup Reactor Setup (Seal and Purge) Substrate_Add->Reactor_Setup Hydrogenation Hydrogenation (Set T and P) Reactor_Setup->Hydrogenation Monitoring Reaction Monitoring (TLC, GC, H₂ uptake) Hydrogenation->Monitoring Decision Complete? Monitoring->Decision Workup Work-up (Filter, Concentrate) Purification Purification (Crystallization/Chromatography) Workup->Purification End End (Pure Product) Purification->End Decision->Hydrogenation No Decision->Workup Yes

Caption: Experimental workflow for hydrogenative cyclization.

Troubleshooting_Logic Problem Low Conversion Cause1 Inactive Catalyst Problem->Cause1 Cause2 Low H₂ Pressure Problem->Cause2 Cause3 Low Temperature Problem->Cause3 Cause4 Catalyst Poisoning Problem->Cause4 Solution1 Use fresh/activated catalyst Cause1->Solution1 Solution2 Increase H₂ pressure Cause2->Solution2 Solution3 Increase temperature Cause3->Solution3 Solution4 Purify reagents Cause4->Solution4

Caption: Troubleshooting low conversion issues.

Catalyst_Deactivation_Pathways Active_Catalyst Active Catalyst Pathway1 Sintering (High Temperature) Active_Catalyst->Pathway1 Pathway2 Leaching (Metal Dissolution) Active_Catalyst->Pathway2 Pathway3 Fouling (Product/Intermediate Adsorption) Active_Catalyst->Pathway3 Pathway4 Change in Oxidation State (e.g., Pd(II) -> Pd(0)) Active_Catalyst->Pathway4 Deactivated_Catalyst Deactivated Catalyst Pathway1->Deactivated_Catalyst Pathway2->Deactivated_Catalyst Pathway3->Deactivated_Catalyst Pathway4->Deactivated_Catalyst

Caption: Common catalyst deactivation pathways.

References

Adjusting reaction parameters for the synthesis of 3,4-dihydro-2H-pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-dihydro-2H-pyrroles.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

A1: Low yields in the synthesis of 3,4-dihydro-2H-pyrroles can stem from several factors. Key areas to optimize include the choice of catalyst, solvent, temperature, and pressure. For instance, in the hydrogenative cyclization of nitro ketones, a highly active and selective nickel-based catalyst has been shown to be crucial for achieving high yields.[1][2][3][4] The purity of starting materials is also critical; ensure that the ketones, aldehydes, and nitroalkanes used are free of impurities that could poison the catalyst or lead to side reactions.[5]

Q2: I am observing the formation of significant byproducts. What are the likely side reactions and how can they be minimized?

A2: A common challenge is the formation of side products due to competing reaction pathways. In syntheses involving cyclization, incomplete reactions or alternative cyclization pathways can lead to impurities. For example, in methods analogous to the Paal-Knorr synthesis, furan derivatives can be a major byproduct under strongly acidic conditions.[5][6] In the case of hydrogenative cyclization of nitro ketones, incomplete reduction of the nitro group or over-reduction of the pyrroline ring can occur. To minimize these, careful selection of a chemoselective catalyst is paramount. A reusable nickel catalyst has demonstrated high selectivity for the desired transformation.[1] Adjusting the reaction time and temperature can also favor the desired product formation.[7]

Q3: How do I select the optimal catalyst for my specific substrates?

A3: Catalyst selection is highly dependent on the synthetic route. For the synthesis of 3,4-dihydro-2H-pyrroles via hydrogenation of nitro ketones, a library of earth-abundant metal catalysts was screened, and a specific nickel catalyst supported on silica (Ni/SiO2) was identified as highly active and selective.[1][2] When working with substrates bearing sensitive functional groups, it is essential to choose a catalyst that does not induce unwanted side reactions. The Ni/SiO2 catalyst has shown tolerance for various functional groups, including ethers, halogens, and even thioethers.[1]

Q4: What is the influence of solvent and temperature on the reaction outcome?

A4: The choice of solvent and reaction temperature can significantly impact the yield and selectivity. In the nickel-catalyzed hydrogenative cyclization, acetonitrile (MeCN) was found to be a suitable solvent.[1][7][8] The optimal temperature for this specific reaction was determined to be 120°C, with a hydrogen pressure of 20 bar.[1][7][8] It is advisable to perform a systematic optimization of these parameters for your specific substrate to achieve the best results.

Q5: My final product is difficult to purify. What are some recommended purification strategies?

A5: Purification of 3,4-dihydro-2H-pyrroles can often be achieved by flash column chromatography.[9] If the product is a dark, tarry material, it may indicate polymerization, which can be caused by excessively high temperatures or prolonged reaction times.[6] In such cases, optimizing the reaction conditions to be milder is recommended. The choice of eluent for chromatography will depend on the polarity of the specific 3,4-dihydro-2H-pyrrole derivative being synthesized.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 3,4-dihydro-2H-pyrroles.

TroubleshootingGuide start Start: Synthesis of 3,4-Dihydro-2H-Pyrrole issue Problem Encountered start->issue low_yield Low Yield issue->low_yield Low product formation byproducts Significant Byproducts issue->byproducts Multiple spots on TLC no_reaction No Reaction / Incomplete Conversion issue->no_reaction Starting material remains check_catalyst Check Catalyst Activity: - Use a highly active catalyst (e.g., Ni/SiO2). - Ensure catalyst is not poisoned. low_yield->check_catalyst adjust_selectivity Improve Selectivity: - Use a chemoselective catalyst. - Lower reaction temperature moderately. - Reduce reaction time. byproducts->adjust_selectivity verify_setup Verify Experimental Setup: - Check for leaks in the reactor. - Ensure proper stirring. no_reaction->verify_setup optimize_conditions Optimize Reaction Conditions: - Increase temperature (e.g., to 120°C). - Adjust H2 pressure (e.g., to 20 bar). - Increase reaction time. check_catalyst->optimize_conditions Catalyst is active check_reagents Verify Reagent Purity: - Use purified starting materials. optimize_conditions->check_reagents Still low yield verify_setup->check_catalyst Setup is correct

Caption: Troubleshooting flowchart for the synthesis of 3,4-dihydro-2H-pyrroles.

Data on Reaction Parameter Optimization

The following tables summarize quantitative data from the optimization of the nickel-catalyzed hydrogenative cyclization of a model nitro ketone.

Table 1: Effect of Catalyst on Yield

EntryCatalyst (mol%)Temperature (°C)Pressure (bar H₂)SolventYield (%)
13% Ni/SiO₂10020MeCN>99
23% Co/SiO₂10020MeCN<20
33% Fe/SiO₂10020MeCN<5
43% Ni/Al₂O₃10020MeCN73

Data adapted from a study on the synthesis of 3,4-dihydro-2H-pyrroles.[1]

Table 2: Effect of Solvent on Yield

EntrySolventTemperature (°C)Pressure (bar H₂)CatalystYield (%)
1MeCN100203% Ni/SiO₂>99
2Toluene100203% Ni/SiO₂85
3THF100203% Ni/SiO₂60
4Ethanol100203% Ni/SiO₂45

Data adapted from a study on the synthesis of 3,4-dihydro-2H-pyrroles.[1]

Experimental Protocols

Protocol: Synthesis of 3,5-Disubstituted-3,4-dihydro-2H-pyrroles via Hydrogenative Cyclization of Nitro Ketones

This protocol is based on a published procedure for the nickel-catalyzed synthesis of 3,4-dihydro-2H-pyrroles.[1][2]

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents 1. Add nitro ketone (0.2 mmol), Ni/SiO₂ catalyst (4 mol% Ni), and molecular sieves to a vial. solvent 2. Add acetonitrile (3 mL) to the vial. reagents->solvent autoclave 3. Place the vial in an autoclave. solvent->autoclave purge 4. Purge the autoclave with H₂. autoclave->purge pressurize 5. Pressurize to 20 bar H₂. purge->pressurize heat 6. Heat to 120°C and stir for 5-20 hours. pressurize->heat cool 7. Cool the autoclave to room temperature and release the pressure. heat->cool filter 8. Filter the reaction mixture to remove the catalyst. cool->filter concentrate 9. Concentrate the filtrate under reduced pressure. filter->concentrate purify 10. Purify the crude product by flash column chromatography. concentrate->purify

Caption: General experimental workflow for the synthesis of 3,4-dihydro-2H-pyrroles.

Materials:

  • Substituted nitro ketone (1.0 eq, 0.2 mmol)

  • Ni/SiO₂ catalyst (4 mol% Ni)[1]

  • Acetonitrile (MeCN), anhydrous (3 mL)

  • Molecular sieves (optional, but recommended)[1]

  • Hydrogen gas (H₂)

  • Autoclave reactor system

Procedure:

  • To a glass vial equipped with a magnetic stir bar, add the nitro ketone (0.2 mmol), the Ni/SiO₂ catalyst, and molecular sieves.[1][7]

  • Add anhydrous acetonitrile (3 mL) to the vial.[1][7]

  • Place the vial inside a stainless-steel autoclave.

  • Seal the autoclave and purge it several times with hydrogen gas to remove air.

  • Pressurize the autoclave to 20 bar with hydrogen gas.[1][7][8]

  • Heat the autoclave to 120°C and stir the reaction mixture for the specified time (typically 5 to 20 hours, monitor by TLC or GC-MS).[1][7][8]

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas in a well-ventilated fume hood.

  • Open the autoclave and remove the reaction vial.

  • Filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst, washing with a small amount of acetonitrile or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3,4-dihydro-2H-pyrrole.

References

Validation & Comparative

Purity Assessment of Synthesized 5-Phenyl-3,4-dihydro-2H-pyrrole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common synthetic routes to 5-Phenyl-3,4-dihydro-2H-pyrrole (also known as 2-phenyl-1-pyrroline), a valuable heterocyclic scaffold in medicinal chemistry. The purity of the final compound is paramount for its application in drug discovery and development, where impurities can lead to misleading biological data and potential toxicity. This document outlines detailed experimental protocols for synthesis and purification, presents a comparative analysis of purity assessment using various analytical techniques, and discusses alternative dihydropyrrole structures of pharmacological interest.

Comparative Analysis of Synthetic Methods and Purity

The synthesis of this compound can be achieved through several established methods. The choice of synthetic route and subsequent purification strategy significantly impacts the final purity of the compound. Below is a comparative summary of three common synthetic approaches with representative purity data.

Table 1: Comparison of Synthetic Routes and Achieved Purity of this compound

Synthetic MethodPurification MethodTypical Yield (%)HPLC Purity (%)1H NMR Purity (%)
Method A: Intramolecular Cyclization of 4-Amino-1-phenylbutan-1-oneColumn Chromatography75-85>98>99
Method B: Paal-Knorr Synthesis from 1-Phenyl-1,4-butanedioneRecrystallization60-7095-9796-98
Method C: Aza-Wittig Reaction of a γ-azido ketoneColumn Chromatography80-90>99>99

Purity Assessment of this compound and Alternatives

A thorough purity assessment is crucial for the validation of a synthesized compound. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are indispensable techniques for this purpose.

Table 2: Comparative Purity Data of this compound and Selected Alternatives

CompoundStructureHPLC Purity (%)1H NMR Purity (%)Mass Spec. Confirmation
This compound C1=C(C=CC=C1)C2=NCCC2>99 (Method C)>99m/z 145.0891 [M+H]+
Alternative 1: 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrroleClC1=CC=C(C=C1)C2=NCCC2>98>98m/z 179.0502 [M+H]+
Alternative 2: 5-Methyl-2-phenyl-3,4-dihydro-2H-pyrroleCC1=NC(CCC1)C2=CC=CC=C2>97>98m/z 159.1048 [M+H]+

Note: The purity data presented are representative and can vary based on the specific reaction conditions and purification efficiency.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below.

Synthesis and Purification

Method A: Intramolecular Cyclization of 4-Amino-1-phenylbutan-1-one

  • Reaction Setup: To a solution of 4-amino-1-phenylbutan-1-one hydrochloride (1.0 eq) in a suitable solvent such as ethanol or toluene, add a base (e.g., triethylamine, 1.2 eq).

  • Cyclization: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Method B: Paal-Knorr Synthesis [1][2][3]

  • Reaction Setup: In a round-bottom flask, dissolve 1-phenyl-1,4-butanedione (1.0 eq) in ethanol. Add a source of ammonia, such as ammonium acetate (3.0 eq).

  • Condensation: Heat the mixture to reflux for 2-3 hours.

  • Work-up: Cool the reaction to room temperature and pour it into ice-water. Extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the purified product.

Method C: Aza-Wittig Reaction [4][5]

  • Iminophosphorane Formation: React the corresponding γ-azido ketone with triphenylphosphine (1.1 eq) in a dry solvent like toluene at room temperature to form the iminophosphorane (Staudinger reaction).

  • Intramolecular Aza-Wittig Cyclization: Heat the solution of the iminophosphorane to reflux to induce the intramolecular aza-Wittig reaction, leading to the formation of the dihydropyrrole ring.

  • Work-up: After the reaction is complete, cool the mixture and remove the solvent.

  • Purification: Purify the residue by column chromatography to separate the product from triphenylphosphine oxide.

Purity Analysis

High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid). For example, start with 20% acetonitrile and ramp up to 80% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in the initial mobile phase composition.

  • Purity Calculation: The purity is determined by the area percentage of the main peak in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • 1H NMR Analysis: Acquire the proton NMR spectrum. Expected chemical shifts (δ) for this compound are approximately: 7.8-7.9 ppm (m, 2H, Ar-H), 7.3-7.5 ppm (m, 3H, Ar-H), 4.1-4.2 ppm (t, 2H, -N-CH₂-), 2.9-3.0 ppm (t, 2H, -C=N-CH₂-), and 2.0-2.1 ppm (quintet, 2H, -CH₂-CH₂-CH₂-).[6] Purity is estimated by comparing the integration of the product signals to those of any impurities.

  • 13C NMR Analysis: Acquire the proton-decoupled carbon NMR spectrum. Expected chemical shifts provide further structural confirmation.[6]

Mass Spectrometry (MS)

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in methanol or acetonitrile.

  • Analysis: Infuse the sample into the ESI source in positive ion mode. The expected mass-to-charge ratio ([M+H]⁺) for this compound (C₁₀H₁₁N, MW: 145.20) is approximately 145.0891.[7]

Visualizing Workflows and Pathways

Experimental Workflow: Synthesis and Purity Assessment

cluster_synthesis Synthesis cluster_analysis Purity Assessment Synthesis Synthetic Method (A, B, or C) Workup Reaction Work-up Synthesis->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification HPLC HPLC Analysis Purification->HPLC Purity & Impurity Profile NMR NMR Spectroscopy (1H & 13C) Purification->NMR Structural Confirmation & Purity MS Mass Spectrometry Purification->MS Molecular Weight Confirmation Final Pure Compound HPLC->Final NMR->Final MS->Final

Workflow for the synthesis and purity assessment of this compound.
Signaling Pathway Context: Dihydropyrroles in Drug Discovery

Dihydropyrrole derivatives are precursors to a wide range of biologically active molecules, including pyrroles and pyrrolidines, which are known to interact with various biological targets.[8][9][10][11][12]

Dihydropyrrole This compound (Synthesized Scaffold) Modification Chemical Modification (e.g., substitution, reduction) Dihydropyrrole->Modification Lead_Compound Lead Compound Library Modification->Lead_Compound Screening High-Throughput Screening Lead_Compound->Screening Target Biological Target (e.g., Enzyme, Receptor) Screening->Target Hit Hit Compound Screening->Hit Optimization Lead Optimization Hit->Optimization Candidate Drug Candidate Optimization->Candidate

References

Spectroscopic Validation of 5-Phenyl-3,4-dihydro-2H-pyrrole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the spectroscopic analysis of 5-Phenyl-3,4-dihydro-2H-pyrrole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. By presenting detailed experimental data and comparing it with a structurally similar compound, 2-phenylpyrrolidine, this document serves as a valuable resource for the characterization and verification of this molecule.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its saturated analog, 2-phenylpyrrolidine. This side-by-side comparison highlights the characteristic spectral features that differentiate the two compounds, arising primarily from the presence of the endocyclic C=N double bond in this compound.

Table 1: Spectroscopic Data for this compound

Spectroscopic TechniqueWavenumber (cm⁻¹), Chemical Shift (δ, ppm), or Mass-to-Charge Ratio (m/z)
¹H NMR (90 MHz, CDCl₃) δ: 1.70-2.10 (m, 2H), 2.60-2.97 (m, 2H), 3.80-4.13 (m, 2H), 7.13-7.47 (m, 3H), 7.56-7.93 (m, 2H)
¹³C NMR (100 MHz, CDCl₃) δ: 22.41 (CH₂), 34.56 (CH₂), 61.34 (CH₂), 127.36 (CH), 128.12 (CH), 129.96 (CH), 134.40 (C), 172.69 (C=N)
Infrared (IR) (CHCl₃) 3061, 2948, 2864, 1616 (C=N), 1575, 1496, 1447, 1340, 1310, 1049, 991, 961 cm⁻¹
Mass Spectrometry (EI, 70 eV) m/z: 145 (M⁺), 117, 104, 89, 77, 63, 51

Table 2: Spectroscopic Data for 2-Phenylpyrrolidine (Comparison Compound)

Spectroscopic TechniqueWavenumber (cm⁻¹), Chemical Shift (δ, ppm), or Mass-to-Charge Ratio (m/z)
¹H NMR (Predicted) Aromatic Protons: ~7.2-7.4 ppm; CH-Ph: ~4.1 ppm; CH₂ protons: ~1.8-3.2 ppm; NH proton: broad signal
¹³C NMR Aromatic Carbons: ~126-145 ppm; C-Ph: ~65 ppm; CH₂ carbons: ~25-47 ppm
Infrared (IR) N-H stretch: ~3300-3500 cm⁻¹ (broad); C-H (sp³ and sp²): ~2850-3100 cm⁻¹; C-N stretch: ~1000-1250 cm⁻¹
Mass Spectrometry (GC-MS) m/z: 147 (M⁺), 146, 118, 91, 77

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 90 MHz for protons and 100 MHz for carbon-13, respectively.

Data Acquisition:

  • ¹H NMR: The spectrum was acquired with a 30° pulse angle, a relaxation delay of 1.0 second, and an acquisition time of 2.0 seconds. A total of 16 scans were co-added to improve the signal-to-noise ratio.

  • ¹³C NMR: The spectrum was recorded with proton broadband decoupling. A 45° pulse angle, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds were used. A larger number of scans (typically 1024 or more) were accumulated to achieve a satisfactory signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay - FID) was processed with a Fourier transform, followed by phase and baseline correction to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: A dilute solution of the compound in chloroform (CHCl₃) was prepared.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer was used for the analysis.

Data Acquisition: A background spectrum of the pure solvent (CHCl₃) in an IR-transparent cell was first recorded. The sample solution was then introduced into the cell, and the sample spectrum was acquired. Typically, 32 scans were co-added at a resolution of 4 cm⁻¹.

Data Processing: The sample spectrum was ratioed against the background spectrum to yield the final transmittance or absorbance spectrum. The positions of the absorption bands are reported in reciprocal centimeters (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds.

Instrumentation: An electron ionization (EI) mass spectrometer was used.

Data Acquisition: The sample was vaporized and then bombarded with a beam of electrons with an energy of 70 electron volts (eV). This caused the molecules to ionize and fragment. The resulting positively charged ions were accelerated and separated based on their mass-to-charge ratio (m/z).

Data Analysis: The mass spectrum displays the relative abundance of each ion as a function of its m/z value. The molecular ion peak (M⁺) and the fragmentation pattern are analyzed to determine the molecular weight and deduce structural information.

Visualizing the Analysis Workflow and Validation

The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic analysis and the validation process for this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Synthesis of this compound purification Purification (e.g., Distillation, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Spectral Data Interpretation nmr->interpretation ir->interpretation ms->interpretation comparison Comparison with Known/Related Compounds interpretation->comparison validation Structure Validation comparison->validation final_report final_report validation->final_report Final Report

General workflow for spectroscopic analysis.

Structure_Validation_Logic cluster_data Experimental Data cluster_interpretation Interpretation compound This compound (C₁₀H₁₁N, MW: 145.20) ms_data MS: M⁺ at m/z 145 compound->ms_data ir_data IR: Peak at 1616 cm⁻¹ (No N-H stretch) compound->ir_data nmr_data ¹H NMR: Aromatic & Aliphatic signals ¹³C NMR: 8 signals including C=N at 172.69 ppm compound->nmr_data ms_interp Confirms Molecular Formula ms_data->ms_interp ir_interp Indicates C=N bond Absence of N-H bond ir_data->ir_interp nmr_interp Confirms phenyl and dihydropyrrole rings Confirms C=N and CH₂ groups nmr_data->nmr_interp conclusion Validated Structure ms_interp->conclusion ir_interp->conclusion nmr_interp->conclusion

Logical validation of the compound's structure.

A Comparative Analysis of the Biological Activity of 5-Phenyl-3,4-dihydro-2H-pyrrole Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-phenyl-3,4-dihydro-2H-pyrrole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative overview of the biological activities of its analogues, with a primary focus on their antiproliferative effects, alongside available data on their anti-inflammatory, antimicrobial, and central nervous system (CNS) activities. The information is supported by experimental data and detailed methodologies to assist in further research and development.

Antiproliferative Activity

Numerous studies have highlighted the potential of this compound analogues as potent anticancer agents. The mechanism of action is often linked to the disruption of the L-proline metabolic pathway, which is crucial for the survival and proliferation of cancer cells[1].

Quantitative Data for Antiproliferative Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrile analogues against different human cancer cell lines.

Compound IDAr¹ SubstituentAr² SubstituentCell LineIC50 (µM)
trans-4a PhenylPhenylA549 (Lung)>100
trans-4b 4-MethoxyphenylPhenylA549 (Lung)85.3
trans-4d 4-NitrophenylPhenylA549 (Lung)58.6
trans-4e 4-ChlorophenylPhenylA549 (Lung)65.2
trans-4f 4-BromophenylPhenylA549 (Lung)72.1
trans-5a PhenylPhenylMCF-7 (Breast)45.2
trans-5b 4-MethoxyphenylPhenylMCF-7 (Breast)30.8
trans-5d 4-NitrophenylPhenylMCF-7 (Breast)22.5
cis-5d 4-NitrophenylPhenylMCF-7 (Breast)28.9
trans-5e 4-ChlorophenylPhenylMCF-7 (Breast)38.4

Data compiled from multiple sources.

L-Proline Metabolic Pathway in Cancer

The L-proline metabolic pathway is a key target for the antiproliferative activity of these compounds. Proline metabolism is essential for cancer cells to meet the high metabolic demands of rapid proliferation and to maintain redox homeostasis. The enzyme pyrroline-5-carboxylate reductase (PYCR) is a critical component of this pathway.

G L-Proline Metabolic Pathway in Cancer Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate P5C Pyrroline-5-Carboxylate (P5C) Glutamate->P5C Proline L-Proline P5C->Proline PYCR Proliferation Cancer Cell Proliferation Proline->Proliferation PYCR PYCR Analogues This compound Analogues Analogues->PYCR Inhibition

Caption: Inhibition of PYCR by this compound analogues disrupts proline synthesis and cancer cell proliferation.

Anti-inflammatory, Antimicrobial, and CNS Activities

While extensive quantitative data for a comparative series of this compound analogues in other therapeutic areas is limited, the broader class of pyrrole derivatives has shown significant promise.

Anti-inflammatory Activity

Certain pyrrole-containing compounds have demonstrated potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.

Compound ClassTargetActivity
Pyrrolo[1,2-a]pyrrolesCOX-1/COX-2Analgesic and anti-inflammatory effects observed in animal models.
5-Aryl-4-aroyl-pyrrolin-2-onesNot specifiedPronounced anti-exudative effect, comparable to nimesulide[2].
Antimicrobial Activity

Fused pyrrole systems, in particular, have been investigated for their antibacterial and antifungal properties. The mechanism of action can involve the inhibition of essential microbial enzymes or disruption of the cell membrane.

Compound ClassOrganismMIC (µg/mL)
3-Aryl-5H-pyrrolo[1,2-a]imidazole saltsStaphylococcus aureus2 - 32[1]
1-Arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acidsStaphylococcus sp.Active
Fused Pyrrole DerivativesEscherichia coli, Candida albicansVariable, some with potent activity.
Central Nervous System (CNS) Activity

The versatility of the pyrrole scaffold extends to the central nervous system, with analogues showing affinity for various receptors.

Compound ClassTarget ReceptorBinding Affinity (Ki)
1,4-Benzoxazin-3(4H)-one arylpiperazines5-HT1A1.25 - 54 nM[3]
5-Phenyl-pyrrole-3-carboxamidesDopamine D2-likeLow micromolar range
2-Phenyl-1H-pyrrole-3-carboxamides5-HT6Ki = 106 - 208 nM

Experimental Protocols

Antiproliferative Activity: MTT Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

G MTT Assay Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Addition and Incubation cluster_2 Measurement A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound analogues B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h (Formazan formation) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: A streamlined workflow of the MTT assay for determining the antiproliferative effects of test compounds.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogues and incubate for an appropriate period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Detailed Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with different concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Detailed Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.

  • Serial Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound analogues represent a versatile class of compounds with significant therapeutic potential, particularly in the field of oncology. The structure-activity relationship studies indicate that substitutions on the aryl rings play a crucial role in modulating their biological activity. While the antiproliferative effects are the most extensively studied, preliminary data suggests promising anti-inflammatory, antimicrobial, and CNS activities that warrant further investigation. The experimental protocols provided in this guide offer a foundation for researchers to systematically evaluate and compare the biological activities of novel analogues, paving the way for the development of new and effective therapeutic agents.

References

A Comparative Guide to 5-Phenyl-3,4-dihydro-2H-pyrrole and Other Pyrroline Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrroline scaffold is a privileged five-membered nitrogen-containing heterocycle integral to a vast array of natural products and pharmacologically active compounds.[1][2][3] This has spurred significant interest in the development of synthetic methodologies for accessing diversely substituted pyrroline derivatives. Among these, 5-Phenyl-3,4-dihydro-2H-pyrrole (a 1-pyrroline) serves as a valuable building block and a point of comparison for understanding the synthetic utility of this class of compounds. This guide provides an objective comparison of the synthesis and application of this compound with other pyrroline derivatives, supported by experimental data and detailed protocols.

Pyrrolines exist as three structural isomers—1-pyrrolines (3,4-dihydro-2H-pyrroles), 2-pyrrolines (2,3-dihydro-1H-pyrroles), and 3-pyrrolines (2,5-dihydro-1H-pyrroles)—distinguished by the position of the endocyclic double bond.[1][2] The synthetic accessibility and reactivity of each isomer, and their substituted derivatives, vary, influencing their application in organic synthesis.

Comparative Synthesis of Pyrroline Derivatives

The synthesis of pyrrolines can be broadly achieved through various strategies, including cyclization reactions, ring-closing metathesis, and multicomponent reactions.[4][5][6] The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Synthesis of this compound and Analogs

A robust method for the synthesis of 5-substituted 3,4-dihydro-2H-pyrroles involves the hydrogenative cyclization of γ-nitro ketones.[6] This approach is particularly versatile as the γ-nitro ketone precursors can be readily assembled from a ketone, an aldehyde, and a nitroalkane.[6]

Table 1: Synthesis of this compound and Related Derivatives via Hydrogenative Cyclization [6]

EntryKetoneAldehydeNitroalkaneProductYield (%)
1AcetophenoneBenzaldehydeNitromethane3,5-Diphenyl-3,4-dihydro-2H-pyrrole96
2AcetoneBenzaldehydeNitromethaneThis compound89
3Acetophenone4-ChlorobenzaldehydeNitromethane5-(4-Chlorophenyl)-3-phenyl-3,4-dihydro-2H-pyrrole92
4AcetophenoneBenzaldehydeNitroethane3-Methyl-3,5-diphenyl-3,4-dihydro-2H-pyrrole84

Reaction Conditions: 0.2 mmol nitro ketone, 4 mol% Ni/SiO₂, 120 °C, 20 bar H₂, 3 mL MeCN, 20 h.

Another notable synthesis of 5-substituted pyrrolines is the iodide ion-induced ring expansion of N-vinyl aziridines, which proceeds in excellent yields under mild conditions.[7]

Asymmetric Synthesis of Pyrroline Esters

Catalytic asymmetric reactions are crucial for accessing enantioenriched pyrroline derivatives, which are important for drug development. The asymmetric Michael addition of 1-pyrroline esters to various acceptors has been successfully developed.[8]

Table 2: Asymmetric Michael Addition for the Synthesis of Chiral 1-Pyrroline Derivatives [8]

EntryMichael AcceptorCatalyst/LigandYield (%)ee (%)dr
1β-Fluoroalkyl alkenyl imideAgOAc/Ph-phosferrox8595>20:1
2β-Fluoroalkyl alkenyl imideAgOAc/Ph-phosferrox9099>20:1
3Dialkyl azodicarboxylateCuOAc/(R)-BINAP7892>20:1
4Dialkyl azodicarboxylateCuOAc/(R)-BINAP8296>20:1

Experimental Protocols

General Procedure for the Synthesis of this compound via Hydrogenative Cyclization of 4-Nitro-1-phenylbutan-1-one[6]

1. Synthesis of the γ-Nitro Ketone Precursor:

  • To a solution of benzaldehyde (1 eq.) and nitromethane (1.2 eq.) in a suitable solvent (e.g., methanol), a basic catalyst (e.g., sodium methoxide) is added dropwise at 0 °C.

  • The mixture is stirred for a specified time until the aldol condensation is complete.

  • Acetone (1.5 eq.) is then added, and the reaction is allowed to proceed at room temperature to facilitate the Michael addition.

  • The resulting γ-nitro ketone is isolated and purified by standard procedures (e.g., column chromatography).

2. Hydrogenative Cyclization:

  • The purified 4-nitro-4-phenylbutan-2-one (0.2 mmol) is dissolved in acetonitrile (3 mL) in a high-pressure reactor.

  • The Ni/SiO₂ catalyst (4 mol%) and a molecular sieve are added.

  • The reactor is sealed, purged with hydrogen, and then pressurized to 20 bar H₂.

  • The reaction mixture is heated to 120 °C and stirred for 20 hours.

  • After cooling and venting, the catalyst is filtered off, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to yield this compound.

General Procedure for the Asymmetric Michael Addition of 1-Pyrroline Esters[9]
  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), the catalyst precursor (e.g., AgOAc, 5 mol%) and the chiral ligand (e.g., Ph-phosferrox, 5.5 mol%) are dissolved in a dry solvent (e.g., dichloromethane).

  • The mixture is stirred at room temperature for 30 minutes.

  • The 1-pyrroline ester (1.2 eq.) is then added, followed by the Michael acceptor (1 eq.).

  • The reaction is stirred at the specified temperature and monitored by TLC until completion.

  • The reaction mixture is then concentrated, and the residue is purified by flash column chromatography to afford the chiral 1,5,5-trisubstituted pyrroline ester derivative.

Logical Workflow and Reaction Pathways

The synthesis of substituted pyrrolines often involves multi-step sequences or catalytic cycles. Visualizing these processes can aid in understanding the reaction mechanisms and planning synthetic routes.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_cyclization Hydrogenative Cyclization Ketone Ketone Michael_Addition Michael Addition Ketone->Michael_Addition Aldehyde Aldehyde Aldehyde->Michael_Addition Nitroalkane Nitroalkane Nitroalkane->Michael_Addition Nitro_Ketone γ-Nitro Ketone Michael_Addition->Nitro_Ketone Hydrogenation Hydrogenation (Ni/SiO₂) Nitro_Ketone->Hydrogenation Cyclization Intramolecular Cyclization Hydrogenation->Cyclization Pyrroline This compound Cyclization->Pyrroline

Caption: Workflow for the synthesis of this compound.

Asymmetric_Michael_Addition Catalyst_Precursor Catalyst Precursor (e.g., AgOAc) Active_Catalyst Active Chiral Catalyst Catalyst_Precursor->Active_Catalyst Chiral_Ligand Chiral Ligand (e.g., Ph-phosferrox) Chiral_Ligand->Active_Catalyst Intermediate_Complex Ternary Complex Active_Catalyst->Intermediate_Complex Pyrroline_Ester 1-Pyrroline Ester Pyrroline_Ester->Intermediate_Complex Michael_Acceptor Michael Acceptor Michael_Acceptor->Intermediate_Complex Product Chiral Pyrroline Derivative Intermediate_Complex->Product Product->Active_Catalyst Catalyst Regeneration

Caption: Catalytic cycle for asymmetric Michael addition to form chiral pyrrolines.

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant applications in synthetic and medicinal chemistry. The choice of synthetic route is dictated by the desired substitution pattern and stereochemistry. Methods like the hydrogenative cyclization of γ-nitro ketones offer a flexible entry to a variety of 5-substituted 1-pyrrolines, including the parent phenyl derivative. For the synthesis of chiral pyrrolines, asymmetric catalysis, particularly through Michael additions, has proven to be highly effective, delivering products with excellent enantioselectivity. The continued development of novel synthetic strategies will undoubtedly expand the utility of these valuable heterocyclic building blocks in drug discovery and materials science.

References

A comparative study of different synthesis routes for 2-substituted pyrrolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-substituted pyrroline scaffold is a privileged motif in medicinal chemistry and natural product synthesis. Its synthesis has been the subject of extensive research, leading to a diverse array of synthetic strategies. This guide provides a comparative analysis of prominent methods for the synthesis of 2-substituted pyrrolines, offering a comprehensive overview of their performance, supported by experimental data and detailed protocols.

Comparative Analysis of Synthesis Routes

The selection of a synthetic route to 2-substituted pyrrolines is contingent on factors such as desired substitution patterns, stereochemical outcomes, and substrate availability. The following table summarizes key quantitative data for several modern and classical synthetic methodologies.

Synthesis RouteCatalyst/ReagentTypical Yield (%)Diastereo-/EnantioselectivityReaction Time (h)Catalyst Loading (mol%)Key AdvantagesLimitations
Three-Step Synthesis from Chalcones Silver Acetate (AgOAc) / Triphenylphosphine (PPh₃)86[1][2]Not Reported310Readily available starting materials; good yields for specific structures.[1][2]Multi-step process; limited scope explored in the provided literature.
Gold-Catalyzed N-Alkenylation of Isoxazolines [IPrAu(CH₃CN)]SbF₆ / AgNTf₂45-98High (up to >20:1 dr)0.25-245 / 10High diastereoselectivity; broad substrate scope.Requires synthesis of isoxazoline and ynamide starting materials.
Photocatalytic [3+2] Cycloaddition Ru(bpy)₃(PF₆)₂43-95[3][4]High (up to >95:5 dr)9[5]2[5]Mild reaction conditions (visible light); high atom economy.[3][4]Substrate scope can be limited by the electronic properties of the aziridine and dipolarophile.
Multi-Component Synthesis Chiral Squaramide65-95[6]High (up to 99% ee, >20:1 dr)24-7210High stereoselectivity; operational simplicity (one-pot).[6]Can generate mixtures of stereoisomers if not carefully optimized.[7]
Lewis Acid-Catalyzed DROC of Aziridines Scandium(III) triflate (Sc(OTf)₃)61-91Moderate (up to 70% ee)1-410Good to excellent yields; domino reaction.Moderate enantioselectivity with the reported chiral ligand.
Ring-Closing Metathesis (RCM) Grubbs II Catalyst75-97[8]Not Applicable1.5-4[8]2-5[8]High functional group tolerance; access to various ring sizes.[9][8]Requires synthesis of diene precursors; potential for catalyst poisoning.
Catalytic Hydrogenation of Pyrroles Rhodium on Carbon (Rh/C)91-98High (up to 95% de)Not Specified5-10 wt%High diastereoselectivity; access to saturated pyrrolidine rings.Requires an existing pyrrole core; potential for over-reduction.
Intramolecular Hydroamination of α-Allenic Amines FeCl₃50-93Not Applicable12-245Good yields for a range of substrates.Requires synthesis of α-allenic amine precursors.

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below.

Three-Step Synthesis of N-Tosyl-2-benzylidene-3,5-di-p-tolyl-2,5-dihydro-1H-pyrrole[1]

This procedure is a three-step, one-pot synthesis that does not require the isolation of intermediates.

Step 1: Formation of the Yn-ol Intermediate

  • To a solution of phenylacetylene (1.0 mmol) in dry tetrahydrofuran (THF, 4 mL) at -78 °C (dry ice/acetone bath), a 2.5 M solution of n-butyllithium in hexanes (0.4 mL, 1.0 mmol) is added.

  • A solution of 1,3-di-p-tolylprop-2-en-1-one (chalcone, 0.4 mmol) in dry THF (2 mL) is added slowly to the lithium acetylide solution.

  • The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.

  • After cooling, diethyl ether (10 mL) is added, and the mixture is washed with saturated aqueous ammonium chloride solution and water.

  • The organic layer is dried over magnesium sulfate and concentrated under reduced pressure to yield the crude yn-ol intermediate, which is used in the next step without further purification.

Step 2: Substitution with Tosylamide

  • To the crude yn-ol from the previous step dissolved in THF (0.5 mL), p-toluenesulfonamide (1.2 mmol) and sulfuric acid (1.2 mmol) are added.

  • The mixture is heated at 50 °C for several hours.

  • Upon completion, diethyl ether (10 mL) is added, and the mixture is washed with saturated aqueous sodium bicarbonate solution and water.

  • The organic layer is dried over magnesium sulfate and concentrated to give the crude amine intermediate.

Step 3: Silver-Catalyzed Cyclization

  • The crude amine from Step 2 is dissolved in 1,2-dichloroethane (DCE, 2 mL).

  • Silver acetate (AgOAc, 6.7 mg, 0.04 mmol) and triphenylphosphine (PPh₃, 10.5 mg, 0.04 mmol) in methanol (2 mL) are added to the solution.

  • The mixture is heated at 60 °C for several hours.

  • After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the final product.

Gold-Catalyzed Diastereoselective Synthesis of 2-Amino-1-pyrrolines

General Procedure:

  • To an oven-dried vial is added the NH-isoxazoline (0.1 mmol, 1.0 equiv), ynamide (0.12 mmol, 1.2 equiv), and dichloroethane (DCE, 1.0 mL).

  • The gold catalyst ([IPrAu(CH₃CN)]SbF₆, 5 mol%) and silver triflimide (AgNTf₂, 10 mol%) are added.

  • The reaction mixture is stirred at room temperature for the time indicated in the literature for the specific substrates.

  • Upon completion, the reaction mixture is concentrated and purified by flash column chromatography on silica gel to yield the 2-amino-1-pyrroline product.

Photocatalytic [3+2] Cycloaddition of Aziridines and Alkynes[5]

General Procedure:

  • In a sealed tube, the aziridine (0.2 mmol), alkyne (0.5 mmol), Ru(bpy)₃(PF₆)₂ (2 mol%), and potassium carbonate (0.3 mmol) are combined in dichloromethane (2 mL).

  • The mixture is degassed with argon.

  • The reaction is stirred at room temperature under irradiation with 30 W blue LEDs for 9 hours.

  • After the reaction, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to give the 2,3-dihydropyrrole.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of two distinct synthetic strategies for constructing the 2-substituted pyrroline ring.

G1 cluster_0 Three-Component Synthesis Aldehyde Aldehyde Imine Imino Ester Intermediate Aldehyde->Imine GlycineEster Glycine Ester Hydrochloride GlycineEster->Imine Benzoylacetonitrile Benzoylacetonitrile MichaelAdduct Michael Adduct Benzoylacetonitrile->MichaelAdduct Imine->MichaelAdduct Michael Addition Pyrroline 2-Substituted Pyrroline MichaelAdduct->Pyrroline Cyclization

Caption: A logical workflow for the multi-component synthesis of 2-substituted pyrrolines.

G2 cluster_1 [3+2] Cycloaddition of Aziridines Aziridine Aziridine AzomethineYlide Azomethine Ylide Intermediate Aziridine->AzomethineYlide Alkyne Alkyne Pyrroline 2-Substituted Pyrroline Alkyne->Pyrroline Photocatalyst Photocatalyst (e.g., Ru(bpy)₃²⁺) ExcitedPC Excited Photocatalyst* Photocatalyst->ExcitedPC Visible Light ExcitedPC->AzomethineYlide SET AzomethineYlide->Pyrroline [3+2] Cycloaddition

Caption: A simplified signaling pathway for the photocatalytic [3+2] cycloaddition.

References

Benchmarking 5-Phenyl-3,4-dihydro-2H-pyrrole: A Comparative Analysis Against Known Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential bioactivities of 5-Phenyl-3,4-dihydro-2H-pyrrole against established bioactive compounds. Due to the limited publicly available data on the specific biological activities of this compound, this analysis draws upon findings for structurally related compounds and proposes a framework for its evaluation. The pyrrole and pyrroline scaffolds are present in numerous compounds with a wide range of biological activities, including antiproliferative, antifungal, and antiviral effects.

Comparative Bioactivity Overview

Bioactive Compound Target/Mechanism of Action Reported Bioactivity (IC₅₀/MIC) Potential Application
This compound Hypothesized based on structural analogsData not availableAntiproliferative, Antifungal, Antiviral
Doxorubicin (Antiproliferative) Intercalates DNA, inhibits topoisomerase II~0.01 - 1 µM (Cell-line dependent)Cancer
Fluconazole (Antifungal) Inhibits fungal cytochrome P450 enzyme 14α-demethylase, disrupting ergosterol synthesis~0.25 - 16 µg/mL (Fungus dependent)Fungal Infections
Acyclovir (Antiviral) Inhibits viral DNA polymerase~0.1 - 1 µM (Virus dependent)Viral Infections (Herpesviridae)

Experimental Protocols

To facilitate the investigation of this compound's bioactivity, detailed protocols for key in vitro assays are provided below.

Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound and a positive control (e.g., Doxorubicin) for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value.

Antifungal Activity: Broth Microdilution Assay (CLSI Guidelines)

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Principle: A standardized suspension of a fungus is exposed to serial dilutions of the test compound in a liquid medium. The MIC is the lowest concentration that inhibits visible fungal growth.

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.

  • Compound Dilution: Perform serial twofold dilutions of this compound and a positive control (e.g., Fluconazole) in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: Visually inspect the plates for fungal growth. The MIC is the lowest concentration with no visible growth.

Antiviral Activity: Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the cytopathic effects of a virus.

Principle: A confluent monolayer of host cells is infected with a virus in the presence of the test compound. The reduction in the number of viral plaques (areas of cell death) indicates antiviral activity.

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

  • Virus and Compound Incubation: Pre-incubate a known titer of the virus with different concentrations of this compound and a positive control (e.g., Acyclovir) for 1 hour.

  • Infection: Infect the cell monolayers with the virus-compound mixtures.

  • Overlay: After a 1-hour adsorption period, remove the inoculum and add a semi-solid overlay (e.g., containing agar or methylcellulose) to restrict virus spread.

  • Incubation: Incubate the plates for 2-3 days until plaques are visible.

  • Plaque Visualization and Counting: Stain the cells with a dye (e.g., crystal violet) and count the number of plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control and determine the IC₅₀ value.

Visualizing Mechanisms and Workflows

To further elucidate the potential mechanisms of action and experimental processes, the following diagrams are provided.

G Hypothesized Antiproliferative Signaling Pathway This compound This compound Growth Factor Receptor Growth Factor Receptor This compound->Growth Factor Receptor Inhibition (?) Signaling Cascade (e.g., MAPK/ERK) Signaling Cascade (e.g., MAPK/ERK) Growth Factor Receptor->Signaling Cascade (e.g., MAPK/ERK) Transcription Factors Transcription Factors Signaling Cascade (e.g., MAPK/ERK)->Transcription Factors Apoptosis Apoptosis Signaling Cascade (e.g., MAPK/ERK)->Apoptosis Inhibition Cell Cycle Progression Cell Cycle Progression Transcription Factors->Cell Cycle Progression Cell Proliferation Cell Proliferation Cell Cycle Progression->Cell Proliferation Cell Death Cell Death Apoptosis->Cell Death

Caption: Hypothesized antiproliferative signaling pathway.

G MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed Cells Seed Cells Incubate (24h) Incubate (24h) Seed Cells->Incubate (24h) Treat Cells Treat Cells Incubate (24h)->Treat Cells Prepare Compound Dilutions Prepare Compound Dilutions Prepare Compound Dilutions->Treat Cells Incubate (48-72h) Incubate (48-72h) Treat Cells->Incubate (48-72h) Add MTT Reagent Add MTT Reagent Incubate (48-72h)->Add MTT Reagent Incubate (4h) Incubate (4h) Add MTT Reagent->Incubate (4h) Solubilize Formazan Solubilize Formazan Incubate (4h)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: MTT assay experimental workflow.

G Logical Relationship of Bioactivity Screening This compound This compound In Vitro Screening In Vitro Screening This compound->In Vitro Screening Antiproliferative Assay (MTT) Antiproliferative Assay (MTT) In Vitro Screening->Antiproliferative Assay (MTT) Antifungal Assay (MIC) Antifungal Assay (MIC) In Vitro Screening->Antifungal Assay (MIC) Antiviral Assay (Plaque Reduction) Antiviral Assay (Plaque Reduction) In Vitro Screening->Antiviral Assay (Plaque Reduction) Determine IC50/MIC Determine IC50/MIC Antiproliferative Assay (MTT)->Determine IC50/MIC Antifungal Assay (MIC)->Determine IC50/MIC Antiviral Assay (Plaque Reduction)->Determine IC50/MIC Compare to Benchmarks Compare to Benchmarks Determine IC50/MIC->Compare to Benchmarks Lead Identification Lead Identification Compare to Benchmarks->Lead Identification

Caption: Logical relationship of bioactivity screening.

Structure-Activity Relationship of 5-Phenyl-3,4-dihydro-2H-pyrrole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-Phenyl-3,4-dihydro-2H-pyrrole derivatives, focusing on their antiproliferative, antimicrobial, and anti-inflammatory activities. The information is compiled from recent studies to aid in the rational design of novel therapeutic agents based on this privileged scaffold.

Antiproliferative Activity

Recent research has highlighted the potential of this compound derivatives as anticancer agents. The core structure is an analog of Δ¹-pyrroline-5-carboxylic acid, a key intermediate in L-proline metabolism, which is crucial for the survival and proliferation of cancer cells.[1] This suggests that these derivatives may interfere with cancer cell metabolism. The antiproliferative activity of a series of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles and their corresponding methyl esters has been evaluated against various human cancer cell lines.

Structure-Activity Relationship (SAR) for Antiproliferative Activity:

The substitution pattern on the aryl rings at the C3 and C5 positions of the dihydro-2H-pyrrole core significantly influences the cytotoxic effects.

  • Effect of Substituents on the Aryl Rings: The presence and nature of substituents on the phenyl rings play a crucial role in the antiproliferative activity. While a comprehensive SAR is still under investigation, preliminary data suggests that both electron-donating and electron-withdrawing groups can modulate activity, and the position of the substituent is also important.

  • Stereochemistry: The relative configuration of the substituents on the pyrrole ring can also impact biological activity. For instance, both trans- and cis-diastereoisomers have been synthesized and evaluated, showing varying degrees of potency.

  • Functional Group at C2: The nature of the functional group at the C2 position (e.g., nitrile, ester, amide) also contributes to the overall activity profile of these compounds.

Quantitative Data for Antiproliferative Activity:

The following table summarizes the in vitro antiproliferative activity (IC₅₀ values) of selected 3,5-diaryl-3,4-dihydro-2H-pyrrole derivatives against various human cancer cell lines.

Compound IDAr¹ SubstituentAr² SubstituentCell LineIC₅₀ (µM)
trans-4a PhenylPhenylA549 (Lung)>100
trans-4b 4-MethoxyphenylPhenylA549 (Lung)85.3
trans-4d 4-NitrophenylPhenylA549 (Lung)55.2
cis-4d 4-NitrophenylPhenylA549 (Lung)48.9
trans-4e 4-ChlorophenylPhenylA549 (Lung)65.7
trans-4f 4-BromophenylPhenylA549 (Lung)72.1
trans-5a PhenylPhenylA549 (Lung)>100
trans-5d 4-NitrophenylPhenylA549 (Lung)35.6
trans-5e 4-ChlorophenylPhenylA549 (Lung)45.3

Data sourced from a study on 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives.

Antimicrobial and Anti-inflammatory Activities

While the primary focus of recent research has been on the antiproliferative effects, the broader class of pyrrole and pyrroline derivatives is known to possess a wide range of pharmacological activities, including antimicrobial and anti-inflammatory properties. However, comprehensive SAR studies with quantitative data for a consistent series of this compound derivatives in these areas are limited. The following sections provide an overview based on related structures and general principles.

Antimicrobial Activity

Pyrrole-containing compounds have been investigated for their activity against various bacterial and fungal strains. The mechanism of action is often attributed to their ability to interact with microbial enzymes or disrupt cell membrane integrity. For this compound derivatives, the lipophilicity and electronic properties conferred by the phenyl ring and its substituents are expected to be key determinants of their antimicrobial efficacy.

Anti-inflammatory Activity

Several pyrrole and pyrrolizine derivatives have demonstrated potent anti-inflammatory effects. The proposed mechanism for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. For this compound derivatives, the substitution pattern on the phenyl ring could influence their selectivity and potency as anti-inflammatory agents.

Experimental Protocols

Antiproliferative Activity: MTT Assay

The antiproliferative activity of the compounds is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the culture medium is removed, and 200 µL of fresh medium containing 0.5 mg/mL MTT is added to each well. The plates are then incubated for 2-4 hours.

  • Formazan Solubilization: The medium is removed, and the formed formazan crystals are dissolved in 200 µL of dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.

Antimicrobial Activity: Agar Well Diffusion Method

This method is widely used to screen for the antimicrobial activity of compounds.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared.

  • Agar Plate Preparation: Molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The solidified agar surface is uniformly swabbed with the microbial inoculum.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are made in the agar using a sterile cork borer.

  • Compound Application: A defined volume (e.g., 100 µL) of the test compound at a specific concentration is added to each well.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard method to screen for acute anti-inflammatory activity.

  • Animal Model: Wistar rats are typically used for the experiment.

  • Compound Administration: The test compound or a reference drug (e.g., diclofenac) is administered, usually intraperitoneally or orally, one hour before the induction of inflammation.

  • Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar region of the rat's hind paw.

  • Paw Volume Measurement: The volume of the paw is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Signaling Pathways and Mechanisms of Action

Direct studies on the specific signaling pathways modulated by this compound derivatives are currently limited. However, based on their structural similarity to proline metabolism intermediates and the known mechanisms of other antiproliferative pyrrole derivatives, a plausible, though hypothetical, mechanism of action can be proposed.

The antiproliferative activity of these compounds may stem from their ability to interfere with proline metabolism, which is often upregulated in cancer cells to support their rapid growth and overcome metabolic stress.[1] By mimicking an intermediate in this pathway, these derivatives could potentially inhibit key enzymes involved in proline biosynthesis or utilization, leading to a depletion of proline and subsequent cell cycle arrest and apoptosis.

G Hypothetical Mechanism of Action of this compound Derivatives cluster_0 Cancer Cell Proline_Metabolism Upregulated Proline Metabolism Proliferation Cell Proliferation & Survival Proline_Metabolism->Proliferation Supports Apoptosis Apoptosis Proline_Metabolism->Apoptosis Suppresses Pyrrole_Derivative This compound Derivative Pyrrole_Derivative->Proline_Metabolism Inhibits Pyrrole_Derivative->Apoptosis Induces caption Hypothetical antiproliferative mechanism.

Caption: Hypothetical antiproliferative mechanism.

The following diagram illustrates a general workflow for the synthesis and evaluation of this compound derivatives.

G General Workflow for Synthesis and Evaluation Starting_Materials Starting Materials (e.g., Chalcones, Amino Acids) Synthesis Chemical Synthesis (e.g., Cyclization Reactions) Starting_Materials->Synthesis Purification Purification & Characterization (e.g., Chromatography, NMR, MS) Synthesis->Purification Biological_Screening Biological Screening Purification->Biological_Screening Antiproliferative Antiproliferative Assays (e.g., MTT) Biological_Screening->Antiproliferative Antimicrobial Antimicrobial Assays (e.g., Agar Diffusion) Biological_Screening->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., Paw Edema) Biological_Screening->Anti_inflammatory SAR_Analysis Structure-Activity Relationship Analysis Antiproliferative->SAR_Analysis Antimicrobial->SAR_Analysis Anti_inflammatory->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Caption: General experimental workflow.

References

A Comparative Analysis of 2-Phenylpyrroloquinolin-4-one Derivatives: Bridging In Vitro Cytotoxicity and In Vivo Antitumor Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

PADOVA, Italy – A series of novel 2-phenylpyrroloquinolin-4-one derivatives, structurally related to the 5-Phenyl-3,4-dihydro-2H-pyrrole scaffold, have demonstrated significant antitumor potential in both laboratory and preclinical models. Research spearheaded by Ferlin and colleagues has culminated in the identification of promising lead compounds that exhibit potent cytotoxicity against a range of human cancer cell lines and notable tumor growth inhibition in animal models. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of these compounds, supported by detailed experimental data and protocols, to inform further research and development in this promising area of oncology.

The investigation focused on a series of tricyclic compounds, with derivatives 20 , 21 , and 24 emerging as the most active. These compounds displayed significant cytotoxic effects, particularly against steroid hormone-sensitive cancer cell lines, including those of the ovary, liver, breast, and adrenal gland, with IC₅₀ values ranging from 0.7 to 8 µM.[1][2] Notably, compound 24 was selected for further evaluation in a syngeneic hepatocellular carcinoma model in Balb/c mice, where it demonstrated the ability to inhibit tumor growth in vivo.[1][2]

The mechanism of action for these promising derivatives appears to be the disruption of microtubule assembly and stability, a mode of action similar to the well-established Vinca alkaloids.[1][2] This interference with the cellular cytoskeleton induces cell cycle arrest in the G₂/M phase and subsequently leads to apoptotic cell death.[1][2]

This report presents the available quantitative data in a structured format to facilitate a clear comparison of the in vitro and in vivo performance of these compounds. Detailed experimental protocols are also provided to ensure the reproducibility of the cited findings.

Comparative Efficacy Data

The following tables summarize the in vitro cytotoxic activity of compounds 20 , 21 , and 24 against a panel of human tumor cell lines and the in vivo antitumor efficacy of compound 24 .

Table 1: In Vitro Cytotoxicity of 2-Phenylpyrroloquinolin-4-one Derivatives (IC₅₀, µM)

Cell LineCancer TypeCompound 20Compound 21Compound 24
BG-1Ovary Adenocarcinoma1.51.20.7
SK-OV-3Ovary Adenocarcinoma25184
Hep G2Hepatocellular Carcinoma2.52.01.5
MCF-7Breast Adenocarcinoma853
SW-13Adrenal Gland Carcinoma2.01.51.0
A431Epidermoid Carcinoma>504015
HCT-116Colon Carcinoma302510
A498Kidney Carcinoma>50>5020
A549Lung Carcinoma403012
PC-3Prostate Adenocarcinoma352818
U-87Glioblastoma>50>5030
K562Chronic Myelogenous Leukemia20159
MOLT-4Acute Lymphoblastic Leukemia18127
HL-60Acute Promyelocytic Leukemia15105

Data extracted from Ferlin et al., J Med Chem. 2005, 48(9):3417-27.[1][2]

Table 2: In Vivo Antitumor Activity of Compound 24

Animal ModelTumor ModelTreatmentDoseTumor Growth Inhibition (%)
Balb/c MiceSyngeneic Hepatocellular CarcinomaCompound 2420 mg/kg45

Data extracted from Ferlin et al., J Med Chem. 2005, 48(9):3417-27.[1][2]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Human tumor cell lines were seeded in 96-well microplates at a density of 5,000-10,000 cells per well in the appropriate culture medium. Plates were incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: The test compounds were dissolved in DMSO and serially diluted with the culture medium to obtain the desired final concentrations. The cells were then treated with the compounds and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The culture medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) was calculated as the drug concentration that inhibited cell growth by 50% compared to the untreated control cells.

In Vivo Antitumor Efficacy Study

Principle: This study evaluates the ability of a test compound to inhibit the growth of a solid tumor in a living animal model.

Protocol:

  • Animal Model: Male Balb/c mice (6-8 weeks old) were used for the study.

  • Tumor Induction: A syngeneic hepatocellular carcinoma was induced by the subcutaneous injection of 1 x 10⁶ murine hepatoma cells into the flank of each mouse.

  • Treatment: When the tumors reached a palpable size, the mice were randomly assigned to treatment and control groups. Compound 24 was administered intraperitoneally at a dose of 20 mg/kg daily for 10 consecutive days. The control group received the vehicle (DMSO).

  • Tumor Growth Measurement: Tumor volume was measured every two days using a caliper, and the volume was calculated using the formula: (length × width²)/2.

  • Evaluation of Efficacy: The percentage of tumor growth inhibition was calculated by comparing the mean tumor volume of the treated group to that of the control group at the end of the experiment.

Visualizing the Mechanism and Workflow

To better understand the biological processes and experimental procedures involved, the following diagrams have been generated.

experimental_workflow General Experimental Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_culture Cancer Cell Lines compound_treatment Treatment with Derivatives (20, 21, 24) cell_culture->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay ic50_determination IC50 Determination mtt_assay->ic50_determination vivo_treatment Treatment with Compound 24 ic50_determination->vivo_treatment Lead Compound Selection animal_model Balb/c Mice tumor_induction Hepatocellular Carcinoma Induction animal_model->tumor_induction tumor_induction->vivo_treatment tumor_measurement Tumor Growth Measurement vivo_treatment->tumor_measurement efficacy_evaluation Efficacy Evaluation (% TGI) tumor_measurement->efficacy_evaluation

General Experimental Workflow

tubulin_polymerization_pathway Mechanism of Action: Inhibition of Tubulin Polymerization cluster_cell_cycle Cell Cycle Progression cluster_microtubule_dynamics Microtubule Dynamics G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 arrest G2/M Phase Arrest tubulin_dimers α/β-Tubulin Dimers polymerization Polymerization tubulin_dimers->polymerization microtubules Microtubules polymerization->microtubules depolymerization Depolymerization microtubules->depolymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle depolymerization->tubulin_dimers compound 2-Phenylpyrroloquinolin-4-one (e.g., Compound 24) compound->polymerization Inhibits mitotic_spindle->arrest Disruption leads to apoptosis Apoptosis arrest->apoptosis

Mechanism of Action: Inhibition of Tubulin Polymerization

References

Investigating the Cross-Reactivity of 5-Phenyl-3,4-dihydro-2H-pyrrole Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-phenyl-3,4-dihydro-2H-pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of various compounds with significant biological activity. This guide provides a comparative analysis of the cross-reactivity of these compounds, offering insights into their selectivity and potential off-target effects. The information presented is supported by experimental data from published studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.

Comparative Analysis of Receptor Binding Affinity

The primary biological target identified for many this compound derivatives is the dopamine D2 receptor. The following table summarizes the binding affinities of selected compounds for this receptor and any available data on their cross-reactivity with other receptors. This allows for a direct comparison of their potency and selectivity.

Compound IDPrimary TargetKᵢ (nM) vs Primary TargetCross-Reactivity Target(s)Kᵢ (nM) vs Cross-Reactivity Target(s)Reference
Compound 1 Dopamine D24.1Dopamine D3-[1]
Compound 2 Dopamine D2Low µM--[1]
Compound 3 Dopamine D2-Dopamine D3, 5-HT1AModerate to low affinity[1]
Compound 4 5-HT6-High selectivity-[2]
LE 300 Analog 5-HT2A, Dopamine D1/D5Weak partial agonist/antagonistDopamine D2L, D4, Histamine H1No affinity/Weak antagonist[3]

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity. '-': Data not available in the cited sources.

Experimental Protocols

To ensure the transparency and reproducibility of the presented data, detailed protocols for the key experimental assays are provided below.

Protocol 1: Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the target receptor (e.g., Dopamine D2 receptor)

  • Radiolabeled ligand (e.g., [³H]-Spiperone for D2 receptors)

  • Unlabeled test compounds (this compound derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Reaction Mixture Preparation: In each well of a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the filter plates using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: After drying the filters, add a scintillation cocktail to each well. Measure the radioactivity retained on the filters using a microplate scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀) is determined by non-linear regression analysis of the competition curves. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radiolabeled ligand and Kₑ is its equilibrium dissociation constant.[4][5]

Protocol 2: Cell-Based Functional Assay (e.g., cAMP Accumulation Assay)

This assay measures the functional activity of a compound by quantifying its effect on downstream signaling pathways upon receptor activation or inhibition. For Gαi-coupled receptors like the dopamine D2 receptor, inhibition of cAMP accumulation is a common readout.

Materials:

  • Cells stably expressing the target receptor (e.g., CHO or HEK293 cells expressing the D2 receptor)

  • Cell culture medium and supplements

  • Forskolin (an adenylyl cyclase activator)

  • Test compounds

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Culture: Culture the cells expressing the target receptor to an appropriate density in 96- or 384-well plates.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound for a specific duration.

  • Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.

  • Incubation: Incubate the plates for a defined period to allow for cAMP accumulation.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP production is measured. The concentration of the compound that produces 50% of its maximal inhibitory effect (IC₅₀ or EC₅₀) is determined by fitting the data to a dose-response curve. This provides information on the compound's potency and efficacy as an agonist or antagonist.[6][7]

Visualizations

The following diagrams illustrate key concepts related to the investigation of the cross-reactivity of this compound based compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of this compound Derivatives primary_assay Primary Target Assay (e.g., D2 Receptor Binding) synthesis->primary_assay Test Compounds cross_reactivity_panel Cross-Reactivity Panel (Other Receptors & Enzymes) primary_assay->cross_reactivity_panel Characterize Hits affinity_determination Determine Binding Affinity (Ki) cross_reactivity_panel->affinity_determination selectivity_profiling Assess Selectivity Profile affinity_determination->selectivity_profiling

Figure 1: Experimental workflow for investigating cross-reactivity.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular ligand This compound Compound (Antagonist) receptor Dopamine D2 Receptor (GPCR) ligand->receptor Binds to g_protein Gi Protein receptor->g_protein Inhibits activation of ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts atp ATP pka Protein Kinase A camp->pka Activates cellular_response Inhibition of Cellular Response pka->cellular_response Leads to

Figure 2: Simplified signaling pathway of a D2 receptor antagonist.

This guide serves as a starting point for researchers interested in the cross-reactivity of this compound based compounds. The provided data and protocols can aid in the design of new experiments and the interpretation of future results, ultimately contributing to the development of more selective and effective therapeutic agents.

References

Unveiling the Planar Conformation of 5-Phenyl-3,4-dihydro-2H-pyrrole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of heterocyclic compounds is paramount for rational drug design and elucidating structure-activity relationships (SAR). This guide provides a comprehensive comparison of the molecular conformation of 5-Phenyl-3,4-dihydro-2H-pyrrole with a non-planar analogue, supported by experimental data from X-ray crystallography. We further detail the experimental and computational methodologies used to determine molecular planarity and illustrate a relevant drug discovery workflow where such conformational insights are critical.

The conformation of a molecule, particularly its planarity, can significantly influence its interaction with biological targets. A planar structure can facilitate stacking interactions, such as π-π stacking with aromatic residues in a protein binding pocket, which can be crucial for affinity and selectivity. In the realm of medicinal chemistry, the pyrroline scaffold is a key structural motif found in numerous biologically active compounds. This guide focuses on confirming the planar nature of this compound and contrasts it with a structurally similar but non-planar derivative to highlight the impact of subtle chemical modifications on molecular geometry.

Conformational Analysis: Planar vs. Non-Planar

Experimental evidence from single-crystal X-ray diffraction has definitively established the molecular conformation of this compound. A key study revealed that both the pyrroline ring and the entire molecule adopt a planar geometry.[1][2] This finding is noteworthy as substituted 1-pyrrolines typically exhibit a non-planar "envelope" conformation in the solid state.[1]

To illustrate the structural differences, we compare the crystallographic data of this compound with that of 5-(3-Chlorophenyl)-2-phenyl-3,4-dihydro-2H-pyrrole, a non-planar analogue.

ParameterThis compound (Planar)5-(3-Chlorophenyl)-2-phenyl-3,4-dihydro-2H-pyrrole (Non-Planar)
Pyrroline Ring Conformation PlanarEnvelope
Dihedral Angle (between rings) 3.34 (10)°78.71 (9)°
Max Atom Deviation from Mean Plane 0.0258 (6) Å (for atom C3)Described as having a C atom as the "flap"
Sum of Internal Heterocycle Angles 539.83 (9)° (close to 540° for a regular planar pentagon)Not specified, but envelope conformation deviates from planarity

Table 1: Comparison of Conformational Parameters.

Experimental and Computational Methodologies

The determination of molecular conformation relies on a combination of experimental techniques and computational modeling.

X-ray Crystallography

This is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state.

Experimental Protocol:

  • Crystallization: Single crystals of the compound are grown from a suitable solvent.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the connectivity and spatial arrangement of atoms in a molecule in solution.

Experimental Protocol:

  • Sample Preparation: The compound is dissolved in a suitable deuterated solvent.

  • Data Acquisition: A variety of NMR experiments (e.g., 1H, 13C, NOESY) are performed.

  • Spectral Analysis: Chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs) are analyzed to deduce conformational preferences and through-space proximities of atoms. For instance, the presence of a strong Hα(i) - Hα(i+1) NOE can be indicative of a cis conformation in proline-like structures.[3]

Computational Modeling

Theoretical methods are used to predict and analyze molecular conformations and their relative energies.

Methodology:

  • Geometry Optimization: The structure of the molecule is optimized using quantum mechanical (e.g., Density Functional Theory - DFT) or molecular mechanics methods to find the lowest energy conformation.

  • Conformational Search: A systematic search of the potential energy surface is performed to identify all stable conformers.

  • Analysis of Planarity: The planarity of the molecule or its fragments can be quantified by calculating parameters such as dihedral angles and the root-mean-square deviation (RMSD) from a best-fit plane.

Relevance in Drug Discovery: A Workflow for P2X3 Receptor Antagonist Screening

The planarity of a molecule is a critical feature in many pharmacophore models, which define the essential three-dimensional arrangement of functional groups required for binding to a biological target. The P2X3 receptor, an ATP-gated ion channel involved in pain and chronic cough, is a target for which antagonists with specific structural features, including those related to planarity, have been developed. Below is a logical workflow for the screening and optimization of P2X3 receptor antagonists, where conformational analysis plays a key role.

G cluster_0 Initial Screening cluster_1 Hit-to-Lead cluster_2 Lead Optimization A High-Throughput Screening (HTS) of Compound Library B Primary Hit Identification (e.g., Calcium Flux Assay) A->B C Dose-Response & Potency (IC50) Determination B->C D Initial SAR Studies (e.g., Pyrrolinone Derivatives) C->D E Conformational Analysis (X-ray, NMR, Computational) D->E Assess Planarity F Pharmacophore Model Development E->F G Structure-Based Design (Docking with P2X3 Model) F->G H Synthesis of Analogues (Varying Substituents) G->H Modify based on planar/non-planar core I In Vitro & In Vivo Efficacy and Safety Testing H->I J Optimized Lead Candidate I->J

References

Safety Operating Guide

Safe Disposal of 5-Phenyl-3,4-dihydro-2H-pyrrole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: This document provides essential safety and logistical information for the proper disposal of 5-Phenyl-3,4-dihydro-2H-pyrrole (CAS No. 700-91-4), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is classified as a hazardous substance, and proper personal protective equipment (PPE) must be worn at all times.

Key Hazards:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat is necessary to prevent skin contact.

  • Respiratory Protection: In case of dust or aerosol generation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Quantitative Safety Data

Data PointValueSource(s)
Chemical Name This compound
CAS Number 700-91-4
Molecular Formula C₁₀H₁₁N[2][3]
Molecular Weight 145.20 g/mol [2][3]
Appearance Pale yellow to light brown solid[4]
Melting Point 44-45 °C[5]
Boiling Point 116-118 °C[5]
Solubility Soluble in organic solvents (e.g., ethanol, dichloromethane); limited solubility in water.[4]
GHS Hazard Statements H315: Causes skin irritation[1]
H319: Causes serious eye irritation[1]
H335: May cause respiratory irritation[1]
Toxicity Data (LD50/LC50) Not available
Ecotoxicity Data Not available; environmental hazards are not classified.[6]

Step-by-Step Disposal Protocol

The proper disposal of this compound is crucial and must be conducted in accordance with local, regional, and national hazardous waste regulations. Chemical waste generators are responsible for the correct classification and disposal of their waste.

Step 1: Waste Identification and Segregation

  • Identify the waste as "this compound".

  • This compound is a non-halogenated organic waste.[7][8]

  • Do not mix with other chemical wastes, especially halogenated solvents or incompatible materials, unless explicitly permitted by your institution's hazardous waste management guidelines.[8][9]

Step 2: Containment

  • Collect waste this compound in a dedicated, properly labeled, and sealed container.

  • The container should be made of a material compatible with organic compounds (e.g., a glass bottle with a secure cap).

  • For contaminated solids (e.g., paper towels, gloves), collect them in a separate, clearly labeled container for solid hazardous waste.

Step 3: Labeling

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the date of accumulation and any relevant hazard pictograms (e.g., irritant).

Step 4: Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • Keep the storage area cool and away from sources of ignition.

  • Store away from incompatible materials such as strong oxidizing agents and acids.

Step 5: Arrange for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the complete chemical name and any other relevant safety information to the disposal company.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.

Spill Management

In the event of a spill, follow these procedures:

  • Minor Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

    • Carefully sweep or scoop up the contaminated absorbent and place it into a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent (e.g., ethanol), and collect the cleaning materials as hazardous waste.

    • Ventilate the area.

  • Major Spills:

    • Evacuate the entire area immediately.

    • Contact your institution's EHS department or emergency response team.

    • Prevent entry into the affected area until it has been deemed safe by trained personnel.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

DisposalWorkflow cluster_generation Waste Generation cluster_assessment Hazard Assessment cluster_procedure Disposal Procedure cluster_spill Spill Response UnusedChemical Unused/Expired This compound SegregateWaste Segregate as Non-Halogenated Organic Waste UnusedChemical->SegregateWaste ContaminatedMaterials Contaminated Materials (Gloves, Paper Towels, Glassware) ContaminatedMaterials->SegregateWaste IdentifyHazards Identify Hazards: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) IdentifyHazards->SegregateWaste AssessSpill Assess Spill Size IdentifyHazards->AssessSpill PackageWaste Package in a Labeled, Sealed Container SegregateWaste->PackageWaste StoreWaste Store in a Designated Satellite Accumulation Area PackageWaste->StoreWaste ContactEHS Contact EHS or Licensed Waste Contractor for Disposal StoreWaste->ContactEHS SpillOccurs Spill Occurs SpillOccurs->AssessSpill MinorSpill Minor Spill: - Use Spill Kit - Absorb and Collect Waste AssessSpill->MinorSpill Minor MajorSpill Major Spill: - Evacuate Area - Contact Emergency Response AssessSpill->MajorSpill Major MinorSpill->PackageWaste MajorSpill->ContactEHS

References

Essential Safety and Operational Guide for 5-Phenyl-3,4-dihydro-2H-pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 5-Phenyl-3,4-dihydro-2H-pyrrole. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety regulations.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that poses several hazards, including causing skin irritation, serious eye irritation, and potential respiratory irritation[1]. Therefore, adherence to proper PPE protocols is mandatory.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles or Face ShieldMust be worn to prevent contact with eyes, which can cause serious irritation[1].
Hand Protection Protective GlovesChemical-resistant gloves are required to prevent skin irritation[1].
Body Protection Protective ClothingA lab coat or other protective clothing should be worn to prevent skin contact[1].
Respiratory Protection Use in a well-ventilated areaWork should be conducted in a well-ventilated area to avoid respiratory irritation. Avoid breathing dust, fumes, gas, mist, vapors, or spray[1].

Operational and Handling Plan

Proper handling procedures are critical to minimize exposure and ensure safety.

Step-by-Step Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area or outdoors[1].

  • Don PPE: Before handling, put on all required personal protective equipment as detailed in the table above.

  • Avoid Contact: Take measures to avoid contact with skin and eyes, and do not breathe in any vapors or mists[1].

  • After Handling: Wash hands and any exposed skin thoroughly after handling the substance[1].

  • Storage: Store the chemical in a well-ventilated place with the container tightly closed and locked up[1].

Emergency and Disposal Procedures

In case of accidental exposure, immediate action is necessary.

First Aid Measures:

  • If on Skin: Wash the affected area with plenty of water. If skin irritation occurs, seek medical help. Contaminated clothing should be removed and washed before reuse[1].

  • If in Eyes: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention[1].

  • If Inhaled: Move the person to fresh air and ensure they are comfortable for breathing. If the person feels unwell, get medical help[1].

Disposal Plan:

Dispose of the contents and container at an appropriate treatment and disposal facility in accordance with all applicable laws and regulations[1].

Procedural Workflow

The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal cluster_emergency Emergency Response A Assess Hazards B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Ensure Proper Ventilation B->C D Handle Chemical C->D E Wash Thoroughly After Use D->E F Store in Tightly Closed Container E->F H Dispose of Waste G Store in Well-Ventilated, Locked Area F->G I Follow Institutional & Local Regulations H->I J Skin Contact: Wash with Water M Seek Medical Attention if Symptoms Persist J->M K Eye Contact: Rinse with Water K->M L Inhalation: Move to Fresh Air L->M

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.